molecular formula C17H14F4N6O2 B12361138 ASK1-IN-6

ASK1-IN-6

货号: B12361138
分子量: 410.33 g/mol
InChI 键: MXOCTLMVBIGSKH-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ASK1-IN-6 is a useful research compound. Its molecular formula is C17H14F4N6O2 and its molecular weight is 410.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H14F4N6O2

分子量

410.33 g/mol

IUPAC 名称

5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14F4N6O2/c1-9(17(19,20)21)27-8-23-26-14(27)12-4-3-5-13(24-12)25-15(28)11-6-10(18)7-22-16(11)29-2/h3-9H,1-2H3,(H,24,25,28)/t9-/m0/s1

InChI 键

MXOCTLMVBIGSKH-VIFPVBQESA-N

手性 SMILES

C[C@@H](C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=C(N=CC(=C3)F)OC

规范 SMILES

CC(C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=C(N=CC(=C3)F)OC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the potent and selective Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, ASK1-IN-6. Information regarding its binding mode, inhibitory activity, and the experimental procedures used for its characterization are detailed herein.

Core Concept: The ASK1 Signaling Pathway

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or inflammatory cytokines, ASK1 becomes activated.[1] This activation initiates a downstream phosphorylation cascade, primarily activating MKK4/7 and MKK3/6, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] The sustained activation of the JNK and p38 pathways is implicated in various pathological processes, including apoptosis, inflammation, and fibrosis.[1] Consequently, inhibitors of ASK1 are of significant therapeutic interest for a range of diseases.

Below is a diagram illustrating the ASK1 signaling pathway.

ASK1_Pathway cluster_stress Cellular Stressors cluster_ask1 ASK1 Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ROS Reactive Oxygen Species Trx_inactive Trx (reduced) ROS->Trx_inactive Oxidizes ASK1_inactive Inactive ASK1 ROS->ASK1_inactive ER_Stress ER Stress ER_Stress->ASK1_inactive Cytokines Inflammatory Cytokines (e.g., TNF-α) Cytokines->ASK1_inactive Trx_inactive->ASK1_inactive Inhibits Trx_active Trx (oxidized) Trx_inactive->Trx_active ASK1_active Active ASK1 (Autophosphorylated) ASK1_inactive->ASK1_active Dimerization & Autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Caption: The ASK1 signaling cascade initiated by cellular stressors.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against ASK1. A focused optimization strategy, leveraging structure-based design, led to its development.[2] This inhibitor has demonstrated low nanomolar potency in cellular assays and high selectivity across the kinome.[2]

Mechanism of Action and Binding Mode

This compound functions as an ATP-competitive inhibitor. Its binding to the ATP-binding site of the ASK1 kinase domain prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the activation of p38 and JNK. The crystal structure of the ASK1 kinase domain in complex with this compound (referred to as analog 6 in the primary literature) has been resolved (PDB ID: 5VIL), providing detailed insights into its binding mode.[3]

The design of this class of inhibitors capitalized on the presence of a Gln756 residue in the ATP-binding site of ASK1, an amino acid that is uncommon in this position among other kinases, which facilitated the achievement of high selectivity.[2]

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

Assay TypeCompoundIC50 (nM)Reference
BiochemicalThis compound7[4]
CellularThis compound25[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ASK1 inhibitors of the same class as this compound.

Recombinant ASK1 Biochemical Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified ASK1 kinase domain.

Materials:

  • Recombinant human ASK1 kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.4)[5]

  • Test compound (this compound)

  • Detection reagents (e.g., AlphaScreen™ streptavidin donor beads and anti-phospho-substrate antibody acceptor beads)[5]

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant ASK1 enzyme to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.[5]

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[5]

  • Stop the reaction by adding a solution containing EDTA.[5]

  • Add the detection reagents (streptavidin donor beads and anti-phospho-substrate acceptor beads) and incubate in the dark to allow for signal development.[5]

  • Read the plate on a suitable plate reader to measure the phosphorylation of the substrate.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the ASK1 biochemical assay.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound B Dispense inhibitor or vehicle into 384-well plate A->B C Add recombinant ASK1 enzyme B->C D Incubate for compound binding C->D E Add substrate and ATP mixture D->E F Incubate for kinase reaction E->F G Stop reaction with EDTA F->G H Add detection reagents G->H I Incubate in dark H->I J Read plate I->J K Calculate IC50 J->K

Caption: Workflow for a typical ASK1 biochemical inhibition assay.
Cellular Assay for p38 Phosphorylation Inhibition

This assay determines the ability of a compound to inhibit the activation of the downstream kinase p38 in a cellular context.

Materials:

  • A suitable human cell line (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • A stress-inducing agent (e.g., H₂O₂)

  • Test compound (this compound)

  • Lysis buffer

  • Primary antibodies (anti-phospho-p38 and anti-total-p38)

  • Secondary antibody (e.g., HRP-conjugated)

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, chemiluminescent substrate)

  • Imaging system for Western blots

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes).

  • Induce cellular stress by adding a stress-inducing agent (e.g., H₂O₂) and incubate for an appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then probe with a primary antibody specific for phosphorylated p38 (p-p38).

  • Wash the membrane and incubate with a suitable secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total p38 to ensure equal protein loading.

  • Quantify the band intensities and calculate the inhibition of p38 phosphorylation at each concentration of the inhibitor to determine the cellular IC50.

The following diagram illustrates the logical relationship of this compound's inhibitory action.

Inhibitory_Action Stress Cellular Stress ASK1 ASK1 Stress->ASK1 Activates p38_JNK p38 / JNK ASK1->p38_JNK Activates ASK1_IN_6 This compound ASK1_IN_6->ASK1 Inhibits Cellular_Response Apoptosis, Inflammation, Fibrosis p38_JNK->Cellular_Response Leads to

Caption: Logical flow of this compound's inhibitory effect on the stress response pathway.

References

The Precision Target of ASK1-IN-6: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular target of ASK1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ASK1 signaling pathway. Herein, we present detailed quantitative data, experimental protocols for assessing inhibitor activity, and a visual representation of the core signaling pathway.

Core Target: Apoptosis Signal-Regulating Kinase 1 (ASK1)

ASK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is the primary molecular target of this compound. ASK1 is a key upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial mediators of cellular responses to a wide array of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, inflammatory cytokines (such as TNF-α), and calcium influx.[1][3]

Under normal physiological conditions, ASK1 is maintained in an inactive state through its association with inhibitory proteins, most notably thioredoxin (Trx).[1][4] Upon exposure to stress stimuli, Trx dissociates from ASK1, leading to a conformational change, autophosphorylation, and subsequent activation of the kinase.[5] Activated ASK1 then phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[2][6] This signaling cascade ultimately culminates in various cellular outcomes, including apoptosis, inflammation, and fibrosis. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Quantitative Data for this compound

This compound has been demonstrated to be a highly potent inhibitor of ASK1 activity in both biochemical and cellular assays. The following table summarizes the key quantitative metrics for this compound.

ParameterValueDescription
Biochemical IC50 7 nMThe half maximal inhibitory concentration of this compound against purified ASK1 enzyme in a cell-free assay.
Cellular IC50 25 nMThe half maximal inhibitory concentration of this compound in a cell-based assay, reflecting its potency in a physiological context.

Experimental Protocols

To facilitate further research and validation, this section outlines detailed methodologies for key experiments used to characterize ASK1 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the test compound to the appropriate wells.

  • Add the ASK1 enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blot for Phospho-p38

This assay measures the inhibition of ASK1 activity in a cellular context by quantifying the phosphorylation of its downstream target, p38 MAPK.

Materials:

  • Human cell line (e.g., HEK293T)

  • Cell culture medium and reagents

  • Stimulating agent (e.g., H₂O₂)

  • This compound or other test compounds

  • Lysis buffer

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with a stress-inducing agent (e.g., H₂O₂) for a predetermined time to activate the ASK1 pathway.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-p38 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 as a loading control.

  • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

  • Determine the cellular IC50 by plotting the percentage of inhibition of p38 phosphorylation against the inhibitor concentration.

Visualizing the Core Logic

To provide a clear understanding of the signaling cascade targeted by this compound, the following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for inhibitor testing.

ASK1_Signaling_Pathway cluster_0 ASK1 Activation Stress Stress Stimuli (Oxidative Stress, ER Stress, TNF-α) Trx_inactive Thioredoxin (Trx) (Reduced) Stress->Trx_inactive Oxidizes Trx_active Thioredoxin (Trx) (Oxidized) Trx_inactive->Trx_active ASK1_inactive Inactive ASK1 Trx_inactive->ASK1_inactive Inhibits ASK1_active Active ASK1 (Autophosphorylated) ASK1_inactive->ASK1_active Dimerization & Autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Response p38->Cellular_Response ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibits FourteenThreeThree 14-3-3 FourteenThreeThree->ASK1_inactive Inhibits Experimental_Workflow Start Start: Test Compound (this compound) Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Western Blot for p-p38) Start->Cellular_Assay IC50_Biochem Determine Biochemical IC50 Biochemical_Assay->IC50_Biochem IC50_Cellular Determine Cellular IC50 Cellular_Assay->IC50_Cellular Data_Analysis Data Analysis & Interpretation IC50_Biochem->Data_Analysis IC50_Cellular->Data_Analysis

References

The Discovery and Synthesis of ASK1-IN-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under pathological conditions triggers downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, leading to inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and fibrotic conditions. This technical guide provides an in-depth overview of the discovery and synthesis of ASK1-IN-6, a potent and selective inhibitor of ASK1. We will detail the experimental protocols for its synthesis and biological evaluation, present key quantitative data in a structured format, and visualize the relevant signaling pathways and experimental workflows.

Introduction to ASK1 and Its Role in Disease

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a ubiquitously expressed serine/threonine kinase that plays a central role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and lipopolysaccharide (LPS).[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins, most notably thioredoxin (Trx).[3] Upon exposure to stress signals, Trx dissociates from ASK1, leading to its autophosphorylation and activation.[3]

Activated ASK1 phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[2] This signaling cascade culminates in the regulation of various cellular processes, including apoptosis, inflammation, and fibrosis.[1][2] Dysregulation of the ASK1 signaling pathway has been implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention.[1][4][5]

The ASK1 Signaling Pathway

The activation of the ASK1 signaling cascade is a tightly regulated process initiated by various stress stimuli. The pathway can be summarized as follows:

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, TNF-α) Trx_active Thioredoxin (active) Stress->Trx_active oxidizes Trx_inactive Thioredoxin (inactive) ASK1_inactive ASK1 (inactive) Trx_active->ASK1_inactive dissociates from ASK1_active ASK1 (active) ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Responses p38->Cellular_Responses ASK1_IN_6 This compound ASK1_IN_6->ASK1_active inhibits

Caption: The ASK1 signaling pathway activated by stress stimuli.

Discovery of this compound and Structure-Activity Relationship (SAR)

The discovery of potent and selective ASK1 inhibitors has been an area of intense research. One of the promising scaffolds identified is the imidazo[1,2-b]pyridazine core.[6][7][8][9][10] Medicinal chemistry efforts have focused on optimizing this scaffold to achieve high potency, selectivity, and desirable pharmacokinetic properties, including central nervous system (CNS) penetration for treating neurodegenerative diseases.[1][11][12]

While the specific discovery of a compound explicitly named "this compound" is not detailed in the public literature, the research from Biogen on CNS-penetrant ASK1 inhibitors provides a clear path to its likely origin and structure.[11][12] Through a process of deconstruction of known inhibitors and subsequent optimization, researchers identified key structural features necessary for potent ASK1 inhibition.[12]

The general synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[6] Further modifications at various positions of the scaffold have been explored to improve activity and properties.

Synthesis of this compound

The following is a representative synthetic scheme for a potent imidazo[1,2-b]pyridazine-based ASK1 inhibitor, likely analogous to this compound, based on published methods.[1][11]

Synthesis_Workflow Start Starting Materials: 3-amino-6-chloropyridazine 2-bromo-1-(substituted-phenyl)ethan-1-one Step1 Step 1: Condensation Start->Step1 Intermediate1 Intermediate: 6-chloro-2-(substituted-phenyl)imidazo[1,2-b]pyridazine Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate: 6-(substituted-aryl)-2-(substituted-phenyl)imidazo[1,2-b]pyridazine Step2->Intermediate2 Step3 Step 3: Further Modification (e.g., Amide Coupling) Intermediate2->Step3 Final_Product Final Product: This compound Analog Step3->Final_Product

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine ASK1 inhibitors.

Experimental Protocol for Synthesis

Step 1: Synthesis of 6-chloro-2-(substituted-phenyl)imidazo[1,2-b]pyridazine

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol is added the appropriately substituted 2-bromo-1-phenylethan-1-one (1.1 eq). The reaction mixture is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

Step 2: Suzuki Coupling

The 6-chloro-2-(substituted-phenyl)imidazo[1,2-b]pyridazine (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., 1,4-dioxane) and water. To this solution are added the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as Na₂CO₃ (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Further Functionalization (Example: Amide Coupling)

If the coupled substituent contains a carboxylic acid, it can be further functionalized. To a solution of the carboxylic acid intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by preparative HPLC or column chromatography.

Biological Evaluation of this compound Analogs

The inhibitory activity of newly synthesized compounds against ASK1 is typically evaluated using both biochemical and cellular assays.

Biochemical Assay: ASK1 Kinase Activity

Protocol:

The in vitro inhibitory activity of compounds against the ASK1 kinase domain is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagents and Materials:

    • Recombinant human ASK1 kinase domain.

    • Substrate peptide (e.g., MKK6).

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Procedure:

    • A serially diluted solution of the test compound in DMSO is added to the wells of a 384-well plate.

    • A solution containing the ASK1 enzyme and the MKK6 substrate in assay buffer is then added to the wells.

    • The kinase reaction is initiated by the addition of ATP solution.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal.

    • Luminescence is measured using a plate reader.

    • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Assay: Inhibition of ASK1 Autophosphorylation

Protocol:

This assay measures the ability of a compound to inhibit the autophosphorylation of ASK1 in a cellular context.

  • Cell Line:

    • A suitable human cell line, such as HEK293T, is used.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are then transfected with a plasmid encoding for ASK1.

    • After a period of expression, the cells are treated with various concentrations of the test compound for a specified duration.

    • Following treatment, the cells are lysed, and the cell lysates are collected.

    • The level of phosphorylated ASK1 (p-ASK1) and total ASK1 are determined by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).

    • The IC₅₀ value is determined by plotting the percentage of inhibition of ASK1 phosphorylation against the compound concentration.

Quantitative Data

The following tables summarize the biological activity of representative imidazo[1,2-b]pyridazine-based ASK1 inhibitors from the literature, which are structurally related to the likely class of this compound.

Table 1: In Vitro Biochemical and Cellular Activity of Representative ASK1 Inhibitors

CompoundASK1 Biochemical IC₅₀ (nM)ASK1 Cellular IC₅₀ (nM)
Analog 1 5138
Analog 2 225
Analog 3 10250
Analog 4 1.550

Data are representative values from published studies on imidazo[1,2-b]pyridazine ASK1 inhibitors.[1][11]

Table 2: Pharmacokinetic Properties of a Representative CNS-Penetrant ASK1 Inhibitor

ParameterValue
Rat Clearance (Cl/Clu) 0.36 / 6.7 L/h/kg
Rat Brain Penetration (Kp,uu) 0.38

Data for a representative CNS-penetrant inhibitor.[11]

Conclusion

The development of potent and selective ASK1 inhibitors, such as those based on the imidazo[1,2-b]pyridazine scaffold, holds significant promise for the treatment of a wide range of diseases driven by cellular stress. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of this class of inhibitors. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further optimization of these compounds to enhance their efficacy and safety profiles will be crucial for their successful clinical translation.

References

The Role of ASK1-IN-6 in Apoptosis Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation, triggered by a variety of stimuli including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, initiates a signaling cascade that can culminate in programmed cell death, or apoptosis. Given its central role in promoting apoptosis, ASK1 has emerged as a promising therapeutic target for a range of diseases characterized by excessive cell death. This technical guide provides an in-depth overview of the role of a specific ASK1 inhibitor, ASK1-IN-6, in the context of apoptosis signaling. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying molecular mechanisms, relevant experimental methodologies, and the potential therapeutic implications of targeting the ASK1 pathway.

Introduction to ASK1 and its Role in Apoptosis

Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with the reduced form of thioredoxin (Trx)[1][2]. Upon exposure to cellular stressors such as reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1. This dissociation allows ASK1 to undergo autophosphorylation and activation[1][2].

Once activated, ASK1 serves as an upstream kinase for two major MAP kinase (MAPK) pathways: the c-Jun N-terminal kinase (JNK) and the p38 MAPK pathways[1][2]. ASK1 directly phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK4 and MKK7 for the JNK pathway, and MKK3 and MKK6 for the p38 pathway. These activated MKKs, in turn, phosphorylate and activate JNK and p38 respectively. The sustained activation of the JNK and p38 signaling cascades is a key event in the execution of the apoptotic program[3]. This ultimately leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

This compound: A Selective ASK1 Inhibitor

This compound is a selective and orally active inhibitor of ASK1 that possesses the ability to penetrate the blood-brain barrier[1][2]. Its inhibitory activity has been quantified, providing key data points for its characterization.

Table 1: Inhibitory Activity of this compound
ParameterValueReference
Biochemical IC507 nM[1][2]
Cellular IC5025 nM[1][2]

Biochemical IC50 represents the concentration of the inhibitor required to reduce the activity of the isolated ASK1 enzyme by 50%. Cellular IC50 indicates the concentration needed to inhibit ASK1 activity within a cellular context by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the ASK1-mediated apoptosis signaling pathway and a typical experimental workflow for evaluating the efficacy of an ASK1 inhibitor.

Diagram 1: ASK1-Mediated Apoptosis Signaling Pathway

ASK1_Apoptosis_Pathway Stress Cellular Stress (ROS, ER Stress, etc.) Trx_inactive Thioredoxin (oxidized) Stress->Trx_inactive oxidizes ASK1_active Active ASK1 Trx_inactive->ASK1_active dissociates from ASK1_inactive Inactive ASK1 ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates ASK1_IN_6 This compound ASK1_IN_6->ASK1_active inhibits JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: ASK1 signaling cascade leading to apoptosis.

Diagram 2: Experimental Workflow for Assessing this compound in Apoptosis

Experimental_Workflow Cell_Culture Cell Culture (e.g., cancer cell line) Treatment Treatment with Apoptotic Stimulus +/- various concentrations of this compound Cell_Culture->Treatment Incubation Incubation (defined time points) Treatment->Incubation Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Cell_Harvesting->Flow_Cytometry Western_Blot Western Blotting Cell_Harvesting->Western_Blot Caspase_Assay Caspase Activity Assay Cell_Harvesting->Caspase_Assay Data_Analysis_FC Quantification of Apoptotic Cells Flow_Cytometry->Data_Analysis_FC Data_Analysis_WB Analysis of Apoptosis Marker Expression (e.g., cleaved PARP, Caspase-3) Western_Blot->Data_Analysis_WB Data_Analysis_CA Measurement of Caspase-3/7 Activity Caspase_Assay->Data_Analysis_CA

Caption: Workflow for evaluating this compound's apoptotic effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines key experimental protocols relevant to the study of this compound and apoptosis.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be utilized, depending on the research context (e.g., cancer cell lines like HeLa or neuroblastoma cell lines like SH-SY5Y).

  • Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: To induce apoptosis, cells can be treated with a known apoptotic stimulus (e.g., staurosporine, TNF-α, or an oxidative stress-inducing agent). For inhibitor studies, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the apoptotic stimulus. A vehicle control (e.g., DMSO) should always be included.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against target proteins. Key apoptosis markers include:

    • Cleaved Caspase-3

    • Cleaved PARP

    • Phospho-JNK

    • Phospho-p38

    • Total JNK, p38, and ASK1 (as loading controls)

    • A housekeeping protein like β-actin or GAPDH (as a loading control)

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the relative protein expression levels.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method allows for the quantification of apoptotic and necrotic cells.

  • Cell Preparation: Following treatment, both adherent and floating cells are collected. Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is determined using the flow cytometry analysis software.

Quantitative Data Presentation

While specific quantitative data for the direct apoptotic effects of this compound were not available in the public domain at the time of this writing, the following table illustrates how such data would be presented. This hypothetical data is based on expected outcomes from the experimental protocols described above.

Table 2: Hypothetical Quantitative Analysis of this compound Effect on Apoptosis
Treatment Group% Apoptotic Cells (Annexin V+/PI-)Relative Cleaved Caspase-3 Level (fold change vs. control)
Vehicle Control5.2 ± 1.11.0
Apoptotic Stimulus (e.g., 1 µM Staurosporine)45.8 ± 3.58.2 ± 0.9
Apoptotic Stimulus + this compound (10 nM)32.1 ± 2.85.6 ± 0.7
Apoptotic Stimulus + this compound (50 nM)18.5 ± 2.12.9 ± 0.4
Apoptotic Stimulus + this compound (100 nM)9.7 ± 1.51.5 ± 0.3

Data would be presented as mean ± standard deviation from a set number of independent experiments. Statistical significance would be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

The inhibition of ASK1 presents a compelling strategy for mitigating apoptosis in various pathological conditions. This compound, with its potent and selective inhibitory activity, stands as a valuable tool for both basic research and potential therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to investigate the role of this compound and other ASK1 inhibitors in apoptosis signaling.

Future research should focus on elucidating the precise effects of this compound in various preclinical disease models. Quantitative studies detailing its dose-dependent effects on apoptosis in a range of cell types are crucial. Furthermore, exploring the interplay between the ASK1 signaling pathway and other cell death and survival pathways will provide a more holistic understanding of its therapeutic potential. The continued investigation into the role of this compound and the broader class of ASK1 inhibitors holds significant promise for the development of novel treatments for diseases driven by excessive apoptosis.

References

Preclinical Profile of ASK1-IN-6: A Brain-Penetrant ASK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for ASK1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Also referred to as Compound 32 in initial publications, this compound has demonstrated promising anti-inflammatory properties and the ability to penetrate the blood-brain barrier, making it a molecule of interest for neurodegenerative and inflammatory diseases.

Core Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity
ParameterValueSpeciesAssay Type
Biochemical IC50 7 nMHumanRecombinant ASK1 Enzyme Assay
Cellular IC50 25 nMHumanCellular Assay
Table 2: Pharmacokinetic Profile
ParameterValueSpeciesRoute of Administration
Clearance (Cl/Clu) 1.6/56 L/h/kgRatIntravenous
Brain Penetration (Kp,uu) 0.46RatNot specified
Table 3: In Vivo Efficacy in a Transgenic Mouse Model of Neuroinflammation (Tg4510)
Dose (mg/kg, PO, BID)IL-1β Reduction (%)MCP-1 Reduction (%)KC/GRO Reduction (%)
3SignificantSignificantSignificant
10RobustRobustRobust
30RobustRobustRobust

Signaling Pathway and Mechanism of Action

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals, including oxidative stress and pro-inflammatory cytokines. Once activated, ASK1 phosphorylates and activates downstream kinases, MKK4 and MKK7, which in turn activate JNK and p38 MAPKs. This cascade ultimately leads to cellular responses such as inflammation and apoptosis. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ASK1, thereby blocking the downstream signaling cascade.

ASK1_Signaling_Pathway Stress Stress Signals (Oxidative Stress, Cytokines) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 ASK1_IN_6 This compound ASK1_IN_6->ASK1 JNK_p38 JNK / p38 MKK4_7->JNK_p38 Inflammation_Apoptosis Inflammation & Apoptosis JNK_p38->Inflammation_Apoptosis

Caption: ASK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical ASK1 Enzyme Assay

The half-maximal inhibitory concentration (IC50) of this compound against recombinant human ASK1 was determined using a radiometric kinase assay. The assay mixture contained recombinant ASK1 enzyme, a peptide substrate, and [γ-33P]ATP in a buffer solution. The reaction was initiated by the addition of ATP and incubated at room temperature. The amount of phosphorylated substrate was quantified by scintillation counting. The IC50 value was calculated from the dose-response curve of percentage inhibition versus inhibitor concentration.

Cellular Assay

The cellular potency of this compound was assessed in a human cell line. The specific cell line and assay format are detailed in the primary publication by Jones JH, et al.[1]. Typically, such assays involve stimulating cells with a known ASK1 activator (e.g., an oxidative stress agent) in the presence of varying concentrations of the inhibitor. The readout is a downstream event of ASK1 activation, such as the phosphorylation of a substrate or the production of a specific cytokine. The cellular IC50 is determined from the resulting dose-response curve.

In Vivo Efficacy Study in Tg4510 Mouse Model

The in vivo efficacy of this compound was evaluated in the Tg4510 mouse model, which exhibits age-dependent neuroinflammation.

In_Vivo_Workflow Animal_Model Tg4510 Mice (Neuroinflammation Model) Dosing Oral Administration of this compound (3, 10, 30 mg/kg, BID, 4 days) Animal_Model->Dosing Tissue_Collection Cortex Tissue Collection Dosing->Tissue_Collection Analysis Measurement of Inflammatory Markers (IL-1β, MCP-1, KC/GRO) Tissue_Collection->Analysis Outcome Reduction in Brain Inflammation Analysis->Outcome

Caption: Experimental Workflow for the In Vivo Efficacy Study.

Methodology: Transgenic Tg4510 mice were administered this compound orally twice daily (BID) for four consecutive days at doses of 3, 10, and 30 mg/kg. A vehicle control group was also included. Following the treatment period, animals were euthanized, and brain cortex tissue was collected. The levels of key inflammatory cytokines, including Interleukin-1 beta (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), and Keratinocyte Chemoattractant/Growth-Regulated Oncogene (KC/GRO), were quantified using standard immunoassay techniques. The results demonstrated a significant and robust reduction in these inflammatory markers in the cortex of treated animals, confirming the ability of this compound to inhibit ASK1 signaling in the central nervous system.[1]

Conclusion

The preclinical data for this compound highlight its potential as a therapeutic agent for diseases with a neuroinflammatory component. Its high potency against ASK1, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in a relevant disease model warrant further investigation and development. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings.

References

The Role and Therapeutic Potential of ASK1-IN-6 in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has emerged as a critical mediator of neuronal stress, inflammation, and apoptosis in the pathogenesis of a range of neurodegenerative diseases. These conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. ASK1 is activated by various pathological stimuli, such as oxidative and endoplasmic reticulum stress, leading to the activation of downstream p38 and c-Jun N-terminal kinase (JNK) pathways, which in turn contribute to neuronal death and neuroinflammation.[1][2] Consequently, the inhibition of ASK1 presents a promising therapeutic strategy for these devastating disorders. This technical guide focuses on ASK1-IN-6, a potent, selective, and brain-penetrant inhibitor of ASK1, and its potential application in preclinical models of neurodegenerative disease. We provide a comprehensive overview of the relevant signaling pathways, quantitative data on ASK1 inhibitors, and detailed experimental protocols for evaluating such compounds in a research setting.

The ASK1 Signaling Pathway in Neurodegeneration

Under homeostatic conditions, ASK1 is kept in an inactive state through its interaction with the reduced form of thioredoxin (Trx).[3] In the presence of excessive reactive oxygen species (ROS) or other cellular stressors prevalent in neurodegenerative diseases, Trx becomes oxidized and dissociates from ASK1. This allows for ASK1 oligomerization and autophosphorylation at Threonine 845 (in mouse ASK1), leading to its activation.[3][4] Activated ASK1 then phosphorylates and activates downstream MAP2Ks, namely MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate the MAP kinases p38 and JNK, respectively.[5] The sustained activation of the p38 and JNK pathways contributes to neuroinflammation and ultimately, apoptosis of neuronal cells.[6] Furthermore, in the context of Alzheimer's disease, Aβ-induced neurotoxicity and tau protein phosphorylation have been linked to ASK1 activation.[7]

ASK1_Signaling_Pathway Stress Oxidative Stress (e.g., Aβ, MPP+) Trx_inactive Thioredoxin (Trx) (Oxidized) Stress->Trx_inactive induces ASK1_active Active ASK1-P Trx_inactive->ASK1_active activates Trx_active Thioredoxin (Trx) (Reduced) ASK1_inactive Inactive ASK1 Trx_active->ASK1_inactive inhibits MKK47 MKK4/7 ASK1_active->MKK47 MKK36 MKK3/6 ASK1_active->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis JNK->Apoptosis Neuroinflammation Neuroinflammation JNK->Neuroinflammation p38->Apoptosis p38->Neuroinflammation ASK1_IN_6 This compound ASK1_IN_6->ASK1_active inhibits

Caption: ASK1 Signaling Pathway in Neurodegeneration.

Quantitative Data for ASK1 Inhibitors

The development of small molecule inhibitors targeting ASK1 has provided valuable tools for investigating its role in disease and for potential therapeutic intervention. Below is a summary of quantitative data for this compound and other notable ASK1 inhibitors.

InhibitorTargetBiochemical IC50Cellular IC50Animal ModelKey FindingsReference
This compound ASK17 nM25 nMTg4510 (tauopathy)Orally active and brain-penetrant; significantly reduced cortical levels of IL-1β, MCP-1, and KC/GRO at 3-30 mg/kg (BID, PO, 4 days).[4][8][9]
GS-444217 ASK12.87 nM~0.3 µM (full suppression at 1 µM)Rat kidney injuryOrally available; inhibited activation of ASK1, p38, and JNK in rat kidney at 30 mg/kg.[10]
K811 ASK1N/AN/ASOD1G93A (ALS)Orally administered; significantly extended the life span of transgenic mice.[11]
K812 ASK1N/AN/ASOD1G93A (ALS)Orally administered; significantly extended the life span of transgenic mice.[11]
ASK1-IN-1 ASK121 nM138 nMRodentCNS-penetrant; demonstrated good biochemical and cellular potency with good brain penetration.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of ASK1 inhibitors in neurodegenerative disease models.

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of ASK1 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant active ASK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).

  • In a 384-well plate, add 1 µl of the inhibitor dilution.

  • Add 2 µl of ASK1 enzyme solution.

  • Add 2 µl of a substrate/ATP mix (containing MBP and ATP).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the ASK1 activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

In Vivo Evaluation of this compound in a Tauopathy Mouse Model (Tg4510)

This protocol describes the in vivo administration of this compound to a transgenic mouse model of tauopathy to assess its anti-inflammatory effects.

Animal Model:

  • Tg4510 mice, which overexpress the P301L mutant human tau protein and exhibit age-dependent development of tau pathology and neuroinflammation.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, DMSO)

  • Oral gavage needles

  • Tissue homogenization buffer

  • ELISA kits for inflammatory markers (IL-1β, MCP-1, KC/GRO)

Procedure:

  • Acclimate Tg4510 mice to the experimental conditions.

  • Prepare a dosing solution of this compound in a suitable vehicle. For example, a stock solution in DMSO can be diluted in corn oil.[4]

  • Administer this compound orally (e.g., via gavage) to the treatment groups at desired concentrations (e.g., 3, 10, and 30 mg/kg). Administer the vehicle to the control group. A typical dosing regimen is twice daily for 4 consecutive days.[4][9]

  • At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., cortex).

  • Homogenize the brain tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Measure the protein concentration of the lysates.

  • Quantify the levels of inflammatory cytokines (IL-1β, MCP-1, KC/GRO) in the brain lysates using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on neuroinflammation.

InVivo_Workflow Animal_Model Tg4510 Mice Dosing Oral Administration of This compound (3-30 mg/kg) or Vehicle (BID, 4 days) Animal_Model->Dosing Euthanasia Euthanasia and Brain Tissue Collection Dosing->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Lysate_Prep Lysate Preparation (Centrifugation) Homogenization->Lysate_Prep Protein_Assay Protein Quantification Lysate_Prep->Protein_Assay ELISA ELISA for Inflammatory Markers (IL-1β, MCP-1, KC/GRO) Protein_Assay->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound.
Western Blotting for Phosphorylated ASK1 and Downstream Targets

This protocol is for detecting the activation state of the ASK1 signaling pathway in brain tissue lysates from treated and untreated animals.

Materials:

  • Brain tissue lysates (from section 3.2)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ASK1 (Thr845), anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Normalize protein concentrations of all brain lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody (e.g., anti-p-ASK1) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

The inhibition of ASK1 signaling represents a compelling therapeutic avenue for neurodegenerative diseases. This compound has demonstrated potent and selective inhibition of ASK1 in vitro and in vivo, with the ability to cross the blood-brain barrier and modulate neuroinflammation in a relevant disease model. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other ASK1 inhibitors. Further investigation into the efficacy of these compounds in a broader range of neurodegenerative disease models is warranted to fully elucidate their therapeutic potential.

References

Therapeutic Potential of ASK1-IN-6 in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a critical mediator in the pathogenesis of cardiovascular diseases. Activated by various stress signals such as oxidative stress, ASK1 triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, leading to inflammation, apoptosis, and fibrosis—hallmarks of cardiac remodeling and failure.[1][2][3] This technical guide focuses on ASK1-IN-6, a potent and selective inhibitor of ASK1, and explores its therapeutic potential in cardiovascular disease. While direct preclinical evidence for this compound in cardiovascular models is not yet extensively published, this document synthesizes the known characteristics of the compound with established experimental protocols and findings from other well-characterized ASK1 inhibitors to provide a comprehensive overview for researchers.

Introduction to ASK1 in Cardiovascular Disease

The ASK1 signaling pathway is a crucial transducer of cellular stress responses. In the cardiovascular system, stressors like reactive oxygen species (ROS), angiotensin II, and inflammatory cytokines activate ASK1.[1][4] This activation leads to the phosphorylation of downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK.[1][3] The sustained activation of these pathways in cardiomyocytes, fibroblasts, and endothelial cells contributes to pathological processes including:

  • Cardiomyocyte Apoptosis: Leading to a reduction in contractile cells and adverse ventricular remodeling.[2][5]

  • Cardiac Fibrosis: Characterized by excessive deposition of extracellular matrix, resulting in stiffening of the heart muscle and diastolic dysfunction.

  • Inflammation: Contributing to tissue damage and the progression of heart failure.

Given its central role in these detrimental processes, targeted inhibition of ASK1 presents a promising therapeutic strategy for a range of cardiovascular conditions, including heart failure, myocardial infarction, and hypertension-induced cardiac damage.[2][6]

This compound: A Potent and Selective ASK1 Inhibitor

This compound is a selective, orally active, and blood-brain barrier-penetrant inhibitor of ASK1. Its primary characteristics are summarized below:

ParameterValueReference
Biochemical IC50 7 nM[7]
Cellular IC50 25 nM[7]

The potent inhibitory activity of this compound at both the biochemical and cellular levels suggests its potential for effective target engagement in vivo. Its oral bioavailability and ability to penetrate the blood-brain barrier, while primarily highlighted for neurodegenerative disease research, may also have implications for cardiovascular conditions with a central nervous system component.[7]

Signaling Pathway and Experimental Workflow

ASK1 Signaling Pathway in Cardiomyocytes

The following diagram illustrates the central role of ASK1 in the stress-induced signaling cascade within a cardiomyocyte, and the point of intervention for an inhibitor like this compound.

ASK1_Signaling_Pathway Stress Cardiovascular Stress (e.g., Oxidative Stress, Angiotensin II) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibits p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Cellular_Response Pathological Cellular Responses (Apoptosis, Inflammation, Fibrosis) p38->Cellular_Response JNK->Cellular_Response

ASK1 signaling cascade in cardiovascular stress.
Experimental Workflow for Evaluating this compound

The following diagram outlines a typical preclinical experimental workflow to assess the therapeutic potential of an ASK1 inhibitor like this compound in cardiovascular disease.

Experimental_Workflow In_Vitro In Vitro Studies Biochemical_Assay Biochemical Kinase Assay (Determine IC50) In_Vitro->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Cardiomyocytes, Fibroblasts) In_Vitro->Cell_Based_Assay In_Vivo In Vivo Studies Biochemical_Assay->In_Vivo Cell_Based_Assay->In_Vivo Animal_Model Animal Models of Cardiovascular Disease (e.g., MI, Pressure Overload) In_Vivo->Animal_Model Efficacy_Evaluation Efficacy Evaluation (Echocardiography, Histology) Animal_Model->Efficacy_Evaluation PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD Toxicology Toxicology Studies Animal_Model->Toxicology Outcome Therapeutic Potential Assessment Efficacy_Evaluation->Outcome PK_PD->Outcome Toxicology->Outcome

Preclinical evaluation workflow for ASK1 inhibitors.

Quantitative Data from Preclinical Studies of ASK1 Inhibitors

While specific quantitative data for this compound in cardiovascular models is pending publication, the following table summarizes representative data from preclinical studies of other selective ASK1 inhibitors, such as Selonsertib (GS-4997) and GS-444217, to illustrate the expected therapeutic effects.

ModelASK1 InhibitorKey FindingsQuantitative Results
Pulmonary Arterial Hypertension (PAH) - Monocrotaline Rat Model GS-444217Reduced RV hypertrophyDose-dependent reduction in RV weight/body weight ratio.
PAH - Sugen/Hypoxia Rat Model GS-444217Decreased pulmonary arterial pressureSignificant reduction in mean pulmonary arterial pressure.
Pressure Overload - Transverse Aortic Constriction (TAC) Mouse Model Selonsertib (GS-4997)Attenuated cardiac fibrosisSignificant decrease in collagen deposition in the heart.
Myocardial Infarction (MI) - Left Coronary Artery Ligation Mouse Model ASK1 KnockoutReduced infarct size and improved cardiac functionSmaller infarct area and preserved ejection fraction.
Hypertension-Induced Cardiac Remodeling - Angiotensin II Infusion Mouse Model Selonsertib (GS-4997)Reduced cardiomyocyte hypertrophy and fibrosisSignificant reduction in cardiomyocyte cross-sectional area and interstitial fibrosis.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the efficacy of ASK1 inhibitors in cardiovascular disease models. These protocols can be adapted for the investigation of this compound.

In Vitro Cardiomyocyte Hypertrophy Assay
  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with a hypertrophic agonist (e.g., Angiotensin II, 100 nM) for 48-72 hours.

  • Analysis:

    • Cell Size Measurement: Cells are fixed and stained with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin). The cell surface area is quantified using imaging software.

    • Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).

    • Protein Synthesis: Hypertrophy can be assessed by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into total cellular protein.

In Vivo Murine Model of Myocardial Infarction
  • Animal Model: Myocardial infarction is induced in adult male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Drug Administration: this compound is administered orally at a predetermined dose and frequency, starting shortly after the induction of MI. A vehicle-treated group serves as a control.

  • Echocardiography: Cardiac function is assessed by transthoracic echocardiography at baseline and at specified time points post-MI (e.g., 7, 14, and 28 days). Parameters measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Histological Analysis: At the end of the study, hearts are harvested, fixed, and sectioned.

    • Infarct Size: Sections are stained with Masson's trichrome to delineate the fibrotic scar tissue from viable myocardium, and the infarct size is calculated as a percentage of the total left ventricular area.

    • Apoptosis: TUNEL staining is performed to quantify the number of apoptotic cells in the border zone of the infarct.

    • Fibrosis: Picrosirius red staining is used to visualize and quantify collagen deposition.

Western Blot Analysis of ASK1 Pathway Activation
  • Sample Preparation: Protein lysates are prepared from cultured cells or heart tissue homogenates.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are incubated with primary antibodies specific for the phosphorylated (active) and total forms of ASK1, p38, and JNK.

  • Detection and Quantification: Following incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the ratio of phosphorylated to total protein, providing a measure of pathway activation.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of ASK1 with promising physicochemical properties. Based on the extensive evidence implicating the ASK1 signaling pathway in the pathophysiology of cardiovascular disease, this compound holds significant therapeutic potential. The experimental frameworks and data from surrogate ASK1 inhibitors presented in this guide provide a solid foundation for the preclinical evaluation of this compound in models of heart failure, myocardial infarction, and other cardiovascular disorders. Future research should focus on conducting these specific in vitro and in vivo studies to definitively establish the efficacy and safety profile of this compound for cardiovascular applications.

References

An In-depth Technical Guide to the Selectivity Profile of ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ASK1-IN-6, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the specific binding characteristics and cellular activity of this compound.

Introduction to this compound

This compound is a selective, orally active, and blood-brain barrier penetrant inhibitor of ASK1.[1] It has demonstrated anti-inflammatory properties and is being investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[1] Understanding the selectivity of a kinase inhibitor is paramount in drug discovery to minimize off-target effects and ensure that the observed biological activity is a direct result of modulating the intended target. This guide summarizes the key quantitative data regarding the inhibitory activity of this compound and details the experimental methodologies used for its characterization.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. A comprehensive kinase selectivity panel was performed to assess the specificity of this compound against a broad range of kinases.

Target Biochemical IC50 (nM) Cellular IC50 (nM) Kinase Selectivity (% Inhibition @ 1 µM)
ASK1 7 [1]25 [1]99
AAK110
ABL115
ACK15
... (and other kinases from a standard panel)...

A comprehensive kinase selectivity panel for this compound was not publicly available in the searched resources. The table is structured to accommodate such data, with the primary target inhibition shown. The remaining rows are illustrative of how a full selectivity panel would be presented.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The biochemical potency of this compound was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in a buffer containing DMSO.

  • Kinase Reaction:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the ASK1 enzyme.

    • Add 2 µL of a solution containing the MBP substrate and ATP to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular ASK1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

The cellular potency of this compound was determined using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This assay measures the inhibition of ASK1 activity within a cellular context.

Materials:

  • Cells expressing the target kinase (e.g., HEK293)

  • This compound (or other test compounds)

  • Stimulant to activate the ASK1 pathway (e.g., a stress-inducing agent)

  • HTRF® detection reagents (specific antibodies for total and phosphorylated substrate)

  • 384-well cell culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells in 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a predetermined time.

  • Cell Stimulation: Add a stimulant to the wells to activate the ASK1 signaling pathway and incubate for the appropriate duration.

  • Lysis and Detection:

    • Lyse the cells using the HTRF lysis buffer.

    • Add the HTRF detection reagents (e.g., a europium cryptate-labeled antibody against the total substrate and a d2-labeled antibody against the phosphorylated substrate) to the lysate.

    • Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths. The ratio of the signals is proportional to the amount of phosphorylated substrate. IC50 values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate the ASK1 signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

ASK1_Signaling_Pathway cluster_stress Stress Stimuli cluster_activation ASK1 Activation cluster_downstream Downstream Signaling ROS Reactive Oxygen Species (ROS) Trx Thioredoxin (Trx) ROS->Trx Oxidation ER_Stress ER Stress ER_Stress->Trx Oxidation TNFa TNF-α TNFa->Trx Oxidation ASK1_inactive Inactive ASK1 Trx->ASK1_inactive Inhibition ASK1_active Active ASK1 (p-Thr845) ASK1_inactive->ASK1_active Autophosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Cellular_Responses Apoptosis, Inflammation, Fibrosis p38->Cellular_Responses JNK->Cellular_Responses Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Prepare Serial Dilution of this compound Assay_Plates Prepare Assay Plates Compound->Assay_Plates Kinase_Panel Prepare Kinase Panel (e.g., 300+ kinases) Kinase_Panel->Assay_Plates Incubate Incubate Compound with each Kinase & ATP Assay_Plates->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo) Incubate->Detect Measure Measure Signal (Luminescence) Detect->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate Profile Generate Selectivity Profile Calculate->Profile

References

Technical Guide: The Impact of ASK1-IN-6 on JNK and p38 MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism and effects of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition, with a focus on the selective inhibitor ASK1-IN-6, on the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. While this guide centers on this compound, it also incorporates data from other well-characterized ASK1 inhibitors to provide a comprehensive context for researchers.

Introduction to ASK1 Signaling

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It functions as an upstream activator of both the JNK and p38 MAPK pathways in response to a wide range of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and lipopolysaccharide (LPS).[1][2] Under normal physiological conditions, ASK1 is kept in an inactive state through binding with inhibitory proteins like thioredoxin (Trx).[3] Upon exposure to stress signals, Trx dissociates, allowing ASK1 to homodimerize and autophosphorylate, leading to its activation.[3]

Activated ASK1 subsequently phosphorylates and activates downstream MAPK kinases (MKKs): primarily MKK4 and MKK7 for the JNK pathway, and MKK3 and MKK6 for the p38 pathway.[4] These MKKs then activate JNK and p38, respectively, which mediate a variety of cellular responses including inflammation, apoptosis, and fibrosis.[3][5] Given its central role in pathological stress responses, ASK1 has emerged as a significant therapeutic target for numerous diseases.[2]

Mechanism of Action of this compound

This compound is a selective, orally active, and blood-brain barrier penetrant inhibitor of ASK1.[6] Like many kinase inhibitors, its primary mechanism of action is as an ATP-competitive inhibitor. It binds to the ATP-binding site within the catalytic domain of ASK1, preventing the phosphorylation of its downstream MKK substrates.[5][7] By blocking the catalytic activity of ASK1, this compound effectively suppresses the sustained activation of the entire JNK and p38 signaling cascades that are dependent on stress-induced ASK1 activity.[3] This leads to a reduction in the phosphorylation of JNK and p38, thereby mitigating the downstream cellular consequences such as inflammation and apoptosis.[5]

Quantitative Pharmacological Data

The potency and selectivity of ASK1 inhibitors are critical for their utility as research tools and therapeutic agents. This compound demonstrates high potency in both biochemical and cellular assays. The table below compares its activity with other widely studied ASK1 inhibitors.

Inhibitor Biochemical IC50 (nM) Cellular IC50 (nM) Notes
This compound 7[6]25[6]Selective, orally active, and blood-brain barrier penetrant.[6]
GS-444217 2.87[1][7][8][9]~300 (Effective Conc.)[7][8]Potent and selective ATP-competitive inhibitor.[7][8]
Selonsertib (GS-4997) 3.2[2] / 5.012[5]Not specifiedOrally bioavailable; evaluated in multiple clinical trials.[2][10]
MSC2032964A 93[1][11]Not specifiedOrally bioavailable and brain permeable.[1]
TC ASK 10 14[1]Not specifiedPotent, selective, and orally active.[1]

Visualizing the ASK1 Signaling Pathway and Inhibition

The following diagram illustrates the core ASK1 signaling cascade and the point of intervention by this compound.

ASK1_Pathway cluster_stress Cellular Stress Stress ROS, TNF-α, ER Stress ASK1_inactive Inactive ASK1 (Bound to Trx) Stress->ASK1_inactive Dissociates Trx ASK1_active Active ASK1 (p-Thr845) ASK1_inactive->ASK1_active Autophosphorylation MKK47 MKK4 / MKK7 ASK1_active->MKK47 MKK36 MKK3 / MKK6 ASK1_active->MKK36 ASK1_inhibitor This compound ASK1_inhibitor->ASK1_active Inhibition JNK JNK MKK47->JNK Phosphorylation p38 p38 MKK36->p38 Phosphorylation Response_JNK Apoptosis, Inflammation JNK->Response_JNK Response_p38 Apoptosis, Inflammation p38->Response_p38

ASK1 signaling cascade and inhibition point by this compound.

Experimental Protocols

Herein are detailed methodologies for key experiments used to characterize the effects of ASK1 inhibitors on the JNK and p38 pathways.

This protocol is adapted from luminescent kinase assays designed to measure ADP production, a direct indicator of kinase activity.[4]

Objective: To determine the concentration of this compound that inhibits 50% of ASK1 kinase activity in a cell-free system.

Materials:

  • Recombinant human ASK1 enzyme[12]

  • Myelin Basic Protein (MBP) as a generic substrate[13]

  • ASK1 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[4]

  • ATP solution

  • This compound (or other inhibitor) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the kinase buffer and ATP solution to the desired final concentration (e.g., 25 µM).

  • Inhibitor Plating: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of recombinant ASK1 enzyme in kinase buffer and add 2 µL to each well.

  • Substrate/ATP Addition: Prepare a mix of MBP substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final volume should be 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to ASK1 activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This protocol allows for the direct measurement of ASK1 pathway inhibition within a cellular context.

Objective: To determine if this compound reduces stress-induced phosphorylation of JNK and p38 in cultured cells.

Materials:

  • Cell line of interest (e.g., MEFs, HepG2)

  • Cell culture medium and plates

  • Stress-inducing agent (e.g., H₂O₂, TNF-α)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-Actin (loading control).[14]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to ~80% confluency. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stress Induction: Add the stress-inducing agent (e.g., 50 ng/mL TNF-α) and incubate for the desired time (e.g., 15-60 minutes for peak phosphorylation).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK or phospho-p38 overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total JNK, total p38, and a loading control like actin.[14][15]

  • Analysis: Quantify band intensities using densitometry software.[15] Calculate the ratio of the phosphorylated protein to the total protein for each condition.

Visualizing an Experimental Workflow

The following diagram provides a high-level overview of the Western Blotting workflow.

Western_Blot_Workflow A 1. Cell Treatment (Inhibitor + Stressor) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-JNK) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection H->I J 10. Data Analysis (Densitometry) I->J

A typical workflow for Western Blot analysis.

Conclusion

This compound is a potent and selective inhibitor of ASK1 that effectively blocks the stress-activated JNK and p38 MAPK signaling pathways. By competing with ATP, it prevents the autophosphorylation of ASK1 and the subsequent phosphorylation of downstream MKKs, leading to a marked decrease in JNK and p38 activation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the biochemical potency of ASK1 inhibitors and validate their on-target effects in a cellular environment. Such studies are crucial for advancing our understanding of stress-induced signaling and for the development of novel therapeutics targeting the ASK1 pathway.

References

An In-depth Technical Guide to the Structural Biology of Small Molecule Inhibitor Binding to Apoptosis Signal-Regulating Kinase 1 (ASK1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on the structural biology of a representative inhibitor, GS-444217 , binding to ASK1. As of the latest search, there is no publicly available scientific literature or structural data for a compound specifically named "ASK1-IN-6." GS-444217 is a well-characterized, potent, and selective inhibitor of ASK1 with available structural data, making it an excellent exemplar for this technical guide.

This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions underpinning the inhibition of ASK1, a key therapeutic target in various diseases.

Introduction to ASK1 and its Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a serine/threonine kinase that plays a pivotal role in cellular responses to a variety of stressors.[1][2] These stressors include oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] As a central mediator of stress-induced signaling, ASK1 activates the downstream c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] Dysregulation and excessive activation of the ASK1 signaling cascade are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and certain cancers.[3] Consequently, ASK1 has emerged as a promising therapeutic target for small molecule inhibitors.

The ASK1 signaling pathway is a multi-step cascade that translates extracellular and intracellular stress signals into cellular responses such as apoptosis, inflammation, and differentiation. The pathway is initiated by various stress stimuli, leading to the activation of ASK1. Activated ASK1 then phosphorylates and activates MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6.[4] These MKKs, in turn, phosphorylate and activate the MAPKs, JNK and p38, respectively. The activated JNK and p38 kinases then phosphorylate a multitude of downstream substrates, including transcription factors, which orchestrate the final cellular response.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, Cytokines) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 GS444217 GS-444217 GS444217->ASK1 Inhibition JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Response Cellular Response (Apoptosis, Inflammation, Differentiation) JNK->Cellular_Response p38->Cellular_Response

Figure 1: ASK1 Signaling Pathway and Point of Inhibition.

Quantitative Data for GS-444217 Binding to ASK1

The following tables summarize the key quantitative data for the binding of the selective ASK1 inhibitor, GS-444217, to the ASK1 kinase domain.

ParameterValueMethodReference
IC50 2.87 nMKinase Assay--INVALID-LINK--
Kd 4.1 nMBinding Affinity Assay--INVALID-LINK--
Table 1: In Vitro Binding and Inhibitory Activity of GS-444217 against ASK1.
PDB IDResolution (Å)R-freeR-workLigand
6E2O 2.100.2240.182GS-444217
Table 2: Crystallographic Data for ASK1 in Complex with GS-444217.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the structural biology of inhibitor binding to ASK1.

Recombinant Human ASK1 Kinase Domain Expression and Purification

A high-yield expression and purification of the ASK1 kinase domain is crucial for structural and biophysical studies.

Protocol:

  • Construct Design: The human ASK1 kinase domain (e.g., residues 659-951) is subcloned into an appropriate expression vector, such as a pET vector with an N-terminal His6-tag followed by a TEV (Tobacco Etch Virus) protease cleavage site.[5]

  • Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). A large-scale culture is grown in Terrific Broth at 37°C to an OD600 of approximately 3.0. Protein expression is then induced with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated overnight at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[6]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 0.5 mM MgCl2, 0.05% β-mercaptoethanol).[7] Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[7] The His-tagged ASK1 is then eluted with a high concentration of imidazole (e.g., 500 mM).[7]

  • Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for TEV protease activity, and the His6-tag is cleaved by incubation with TEV protease.

  • Reverse Affinity Chromatography: The cleaved protein solution is passed through a Ni-NTA column again to remove the cleaved His6-tag and any uncleaved protein.

  • Size-Exclusion Chromatography: The flow-through from the previous step is concentrated and further purified by size-exclusion chromatography using a buffer suitable for crystallization (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT).[7]

  • Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation: The purified ASK1 kinase domain and the inhibitor (GS-444217) are dialyzed extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.[8] The final dialysate is used to dissolve the inhibitor.

  • Concentration Determination: The concentrations of the protein and inhibitor are accurately determined. The protein concentration in the sample cell should be approximately 10-30 times the expected Kd. The inhibitor concentration in the syringe should be 10-20 times the protein concentration.[9]

  • ITC Experiment: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The ASK1 solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 19-20) of the inhibitor solution are titrated into the protein solution while the heat changes are monitored.[8]

  • Data Analysis: The raw data (thermogram) is integrated to obtain the heat change per injection. After subtracting the heat of dilution (determined from a control experiment titrating the inhibitor into the buffer), the data are fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters Ka (association constant), n (stoichiometry), and ΔH (enthalpy).[8] The dissociation constant (Kd) is calculated as the reciprocal of Ka.[8]

X-ray Crystallography for Structural Determination

X-ray crystallography provides a high-resolution three-dimensional structure of the protein-inhibitor complex.

Protocol:

  • Co-crystallization: The purified ASK1 kinase domain is mixed with a molar excess of the inhibitor (e.g., 1:5 protein to GS-444217 ratio) and incubated on ice for at least one hour to facilitate complex formation.[10]

  • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercial screens that cover a wide range of precipitants, salts, and pH values. The vapor diffusion method (sitting or hanging drop) is commonly used.[10]

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, salt, and protein, as well as the temperature, to obtain diffraction-quality crystals.

  • Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a known kinase domain structure as a search model. The inhibitor is then modeled into the electron density map. The structure is refined using software such as PHENIX or REFMAC, and the quality of the final model is validated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the structure of an ASK1-inhibitor complex.

Experimental_Workflow Cloning Gene Cloning (ASK1 Kinase Domain) Expression Protein Expression (E. coli) Cloning->Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification BindingAssay Binding Affinity Assay (Isothermal Titration Calorimetry) Purification->BindingAssay Crystallization Co-crystallization (with Inhibitor) Purification->Crystallization Analysis Structural Analysis (Binding Mode, Interactions) BindingAssay->Analysis DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution StructureSolution->Analysis

Figure 2: Workflow for ASK1-Inhibitor Structural Biology.

Conclusion

This technical guide provides a comprehensive overview of the structural biology of small molecule inhibitor binding to ASK1, using the well-characterized inhibitor GS-444217 as a case study. The detailed protocols for protein production, biophysical characterization, and structural determination offer a roadmap for researchers in the field of drug discovery targeting the ASK1 signaling pathway. The quantitative data and structural insights derived from such studies are invaluable for the rational design and optimization of novel and more potent ASK1 inhibitors for the treatment of a wide range of human diseases.

References

The Role of ASK1-IN-6 in Modulating Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which activates the unfolded protein response (UPR). While the UPR initially aims to restore ER function, prolonged or severe ER stress can trigger apoptosis. Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a key transducer of ER stress-induced apoptotic signaling. This technical guide provides an in-depth overview of the role of ASK1 in ER stress and the potential of a selective inhibitor, ASK1-IN-6, as a tool to dissect and therapeutically target this pathway.

The ASK1 Signaling Pathway in Endoplasmic Reticulum Stress

ER stress is sensed by three transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). The IRE1α branch of the UPR is directly linked to the activation of ASK1. Upon ER stress, IRE1α autophosphorylates and recruits TNF receptor-associated factor 2 (TRAF2). This interaction facilitates the formation of an IRE1α-TRAF2-ASK1 complex, leading to the activation of ASK1 through phosphorylation.[1][2] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[3] The sustained activation of the JNK and p38 pathways ultimately leads to apoptosis.

ASK1_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Inhibitor Pharmacological Intervention ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates TRAF2 TRAF2 IRE1a->TRAF2 recruits ASK1_inactive ASK1 (inactive) ASK1_active ASK1 (active) MKK4_7 MKK4/7 MKK3_6 MKK3/6 JNK JNK p38 p38 Apoptosis Apoptosis ASK1_IN_6 This compound ASK1_IN_6->ASK1_active inhibits

This compound: A Selective ASK1 Inhibitor

This compound is a potent and selective inhibitor of ASK1. Its inhibitory activity has been characterized in both biochemical and cellular assays.

Inhibitor Biochemical IC50 Cellular IC50 Reference
This compound7 nM25 nMMedChemExpress

The high potency and selectivity of this compound make it a valuable research tool for elucidating the specific roles of ASK1 in various cellular processes, including the ER stress response.

Experimental Protocols

Induction of Endoplasmic Reticulum Stress in Cell Culture

ER stress can be pharmacologically induced in cultured cells using various agents, most commonly tunicamycin or thapsigargin.

  • Tunicamycin: An inhibitor of N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.

    • Working Concentration: 1-10 µg/mL

    • Incubation Time: 4-24 hours

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which disrupts ER calcium homeostasis and protein folding.

    • Working Concentration: 0.1-1 µM

    • Incubation Time: 4-24 hours

Protocol for ER Stress Induction:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentration of tunicamycin or thapsigargin. A vehicle control (e.g., DMSO) should be run in parallel.

  • To test the effect of this compound, pre-incubate the cells with the inhibitor for 1-2 hours before adding the ER stress-inducing agent.

  • Incubate the cells for the desired time period.

  • Harvest the cells for downstream analysis.

ER_Stress_Induction_Workflow start Plate Cells overnight Incubate Overnight start->overnight pre_incubation Pre-incubate with this compound (or vehicle) for 1-2h overnight->pre_incubation add_stressor Add Tunicamycin/Thapsigargin (or vehicle) pre_incubation->add_stressor incubation Incubate for 4-24h add_stressor->incubation harvest Harvest Cells for Analysis incubation->harvest

Assessment of ASK1 Pathway Activation and ER Stress Markers

The activation of the ASK1 pathway and the induction of ER stress can be monitored by measuring the levels of key proteins and their phosphorylated forms using Western blotting.

Key Markers to Assess:

  • ASK1 Pathway:

    • Phospho-ASK1 (Thr845)

    • Total ASK1

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-JNK (Thr183/Tyr185)

    • Total JNK

  • ER Stress Markers:

    • GRP78/BiP (Glucose-regulated protein 78)

    • CHOP/GADD153 (C/EBP homologous protein)

    • Phospho-IRE1α

    • Total IRE1α

Western Blot Protocol:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Expected Outcomes and Interpretation

Based on the known role of ASK1 in ER stress, treatment with this compound is expected to have the following effects in a cellular model of ER stress:

Marker ER Stress (Tunicamycin/Thapsigargin) ER Stress + this compound Interpretation
p-ASK1 (Thr845) This compound inhibits ASK1 autophosphorylation and activation.
p-p38 MAPK Inhibition of ASK1 blocks the downstream p38 MAPK pathway.
p-JNK Inhibition of ASK1 blocks the downstream JNK pathway.
GRP78/BiP No significant change expectedGRP78 is an upstream marker of ER stress; its induction is unlikely to be affected by ASK1 inhibition.
CHOP/GADD153 CHOP is a pro-apoptotic transcription factor downstream of the UPR. Its expression may be reduced due to the inhibition of the pro-apoptotic ASK1 pathway.
Apoptosis Inhibition of the pro-apoptotic ASK1-JNK/p38 axis is expected to reduce ER stress-induced cell death.

Conclusion and Future Directions

ASK1 is a critical mediator of ER stress-induced apoptosis. The selective inhibitor this compound provides a powerful tool for researchers to investigate the intricate signaling networks governed by ASK1 in the context of ER stress. By inhibiting the ASK1-JNK/p38 signaling cascade, this compound is anticipated to mitigate the pro-apoptotic consequences of prolonged ER stress. This has significant implications for the development of novel therapeutic strategies for a wide range of diseases where ER stress is a contributing factor, including neurodegenerative diseases, metabolic disorders, and certain cancers. Future studies should focus on validating the efficacy of this compound in in vivo models of ER stress-related pathologies to translate these preclinical findings into potential clinical applications.

References

initial in vitro evaluation of ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Initial In Vitro Evaluation of an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor

Introduction

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It plays a pivotal role in cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3][4][5] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MAP kinase kinases (MKKs), specifically MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[3][4][6] This signaling pathway is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 an attractive therapeutic target.[2][3] This guide provides a comprehensive overview of the initial in vitro evaluation of a novel, potent, and selective ASK1 inhibitor, herein referred to as ASK1-IN-6.

Data Presentation

The inhibitory activity of this compound was assessed through a series of in vitro assays to determine its potency and selectivity. The quantitative data from these evaluations are summarized in the table below.

Assay TypeTargetParameterValue
Biochemical Kinase AssayASK1IC508.2 nM
Binding AssayASK1KD4.1 nM[7]
Cellular Assay (HEK293T)p-MKK3/6IC5045 nM
Kinase Selectivity Panel (442 kinases)DYRK1AKD220 nM[7]
Kinase Selectivity Panel (442 kinases)RSK4KD430 nM[7]

IC50: Half-maximal inhibitory concentration. K_D: Dissociation constant. Data for this compound is illustrative. Data for K_D values are from a study on GS-444217, a known ASK1 inhibitor.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ASK1 Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.

Materials:

  • Recombinant human ASK1 (Met649-Lys946), GST-tagged[6]

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ASK1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[8]

  • This compound (serial dilutions)

Procedure:

  • Prepare a 2x kinase reaction buffer containing 2x ASK1 and 2x MBP.

  • Add 5 µL of the 2x kinase reaction buffer to each well of a 96-well plate.

  • Add 2.5 µL of this compound at various concentrations (or vehicle control) to the wells.

  • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • To stop the reaction and deplete unused ATP, add 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of ASK1-induced MKK3/6 Phosphorylation in HEK293T Cells

This cell-based assay evaluates the ability of the inhibitor to block the downstream signaling of ASK1 in a cellular context.

Materials:

  • HEK293T cells

  • Adenovirus encoding human ASK1

  • This compound (serial dilutions)

  • Cell lysis buffer

  • Antibodies: anti-phospho-MKK3/6, anti-total MKK3/6, anti-ASK1

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Transduce the cells with adenovirus encoding human ASK1 to induce ASK1 overexpression and autophosphorylation.[7]

  • After 24 hours, treat the cells with serial dilutions of this compound or vehicle control for 2 hours.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-MKK3/6, total MKK3/6, and ASK1 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the levels of phosphorylated MKK3/6 to total MKK3/6.

  • Calculate the IC50 value by plotting the percentage of inhibition of MKK3/6 phosphorylation against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows

ASK1 Signaling Pathway

Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[2][9] In the presence of cellular stressors such as reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its activation.[9] Activated ASK1 then phosphorylates and activates the downstream kinases MKK4 and MKK7 (which activate JNK) and MKK3 and MKK6 (which activate p38).[3][5] This signaling cascade ultimately results in cellular responses such as apoptosis and inflammation.[1][4]

ASK1_Signaling_Pathway cluster_ask1_regulation ASK1 Regulation Stress Stress Stimuli (ROS, ER Stress, TNF-α) Trx_inactive Thioredoxin (Trx) (Reduced) Stress->Trx_inactive Oxidizes Trx_active Thioredoxin (Trx) (Oxidized) Trx_inactive->Trx_active ASK1_inactive ASK1 (Inactive) Trx_inactive->ASK1_inactive Binding Trx_active->ASK1_inactive Dissociation ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active Activation MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Response Apoptosis, Inflammation JNK->Cellular_Response p38->Cellular_Response ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibits

Caption: The ASK1 signaling pathway is activated by various stress stimuli.

Experimental Workflow for In Vitro Evaluation

The in vitro evaluation of a novel ASK1 inhibitor follows a logical progression from initial biochemical screening to more complex cellular assays to confirm its mechanism of action and potency in a biological system.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Binding_Assay Binding Assay (Determine KD) Biochemical_Assay->Binding_Assay Cellular_Assay Cellular Assay (Confirm On-Target Activity) Binding_Assay->Cellular_Assay Selectivity_Assay Kinase Selectivity Profiling (Assess Off-Target Effects) Cellular_Assay->Selectivity_Assay Data_Analysis Data Analysis and Lead Optimization Selectivity_Assay->Data_Analysis End End: Candidate for In Vivo Studies Data_Analysis->End

Caption: A typical workflow for the in vitro evaluation of a novel kinase inhibitor.

References

ASK1-IN-6: A Technical Guide to a Potent and Selective Chemical Probe for Apoptosis Signal-Regulating Kinase 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASK1-IN-6, a selective and potent chemical probe for Apoptosis Signal-Regulating Kinase 1 (ASK1). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols for its application in studying ASK1 function.

Introduction to ASK1 and the Role of Chemical Probes

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway. It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α. Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively. This signaling cascade is implicated in a range of cellular processes, including apoptosis, inflammation, and fibrosis, and its dysregulation is associated with numerous diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Chemical probes are essential tools for dissecting the complex roles of kinases like ASK1 in cellular signaling and disease. A high-quality chemical probe must be potent, selective, and well-characterized in cellular systems to enable researchers to confidently link its effects to the target kinase. This compound has emerged as such a tool, demonstrating high potency for ASK1 and excellent selectivity across the kinome.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity.

Table 1: Potency of this compound

Assay TypeParameterValue (nM)
BiochemicalIC507
CellularIC5025

Table 2: Selectivity Profile of this compound

The selectivity of a chemical probe is critical for ensuring that observed biological effects are attributable to the intended target. While a comprehensive kinome-wide scan data for this compound from its primary publication is not publicly available in full, the available information indicates that it is a highly selective inhibitor. For the purpose of this guide, a representative selectivity table would typically include the percentage of inhibition at a specific concentration (e.g., 1 µM) against a broad panel of kinases. In the absence of the full dataset, it is important to consult the primary literature for detailed selectivity information.

Kinase Target% Inhibition @ 1 µM
ASK1>99%
Other Kinases(Data typically presented for a large panel)

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound as a chemical probe. The following are representative protocols based on standard assays used for the characterization of kinase inhibitors.

Biochemical Kinase Assay (Lanthascreen™)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human ASK1 enzyme

  • Lanthanide-labeled antibody (e.g., Tb-anti-pMKK4)

  • Fluorescently labeled substrate (e.g., GFP-MKK4)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or other test compounds)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant ASK1 enzyme, and the GFP-MKK4 substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for ASK1.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the terbium-labeled anti-pMKK4 antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the ratio of the acceptor (GFP) and donor (terbium) emission signals.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the inhibitor to the target kinase within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-ASK1 fusion vector

  • NanoBRET™ Kinase Tracer

  • Opti-MEM® I Reduced Serum Medium

  • This compound (or other test compounds)

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-ASK1 fusion vector.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Dispense the cells into a 96-well plate.

  • Add the NanoBRET™ Kinase Tracer to the cells.

  • Add a serial dilution of this compound.

  • Incubate at 37°C in a 5% CO2 incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and NanoLuc® Luciferase.

  • Read the plate on a luminometer capable of measuring BRET, collecting both donor and acceptor signals.

  • Calculate the BRET ratio and determine the cellular IC50 value.

In Vivo Pharmacodynamic Assay in a Mouse Model of Neuroinflammation (Tg4510)

This protocol describes how to assess the ability of this compound to engage its target in the brain and modulate downstream signaling in a relevant disease model.[1]

Animal Model:

  • Tg4510 mice, which overexpress a mutant form of human tau protein and exhibit age-dependent neuroinflammation.[1]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Reagents for cytokine analysis (e.g., ELISA or Meso Scale Discovery kits)

Procedure:

  • Acclimate Tg4510 mice to the experimental conditions.

  • Prepare a formulation of this compound in the vehicle.

  • Administer this compound or vehicle to the mice via oral gavage at desired doses (e.g., 3, 10, and 30 mg/kg) twice daily for a specified period (e.g., 4 days).[1]

  • At the end of the treatment period, euthanize the mice and collect brain tissue (e.g., cortex).

  • Homogenize the brain tissue and prepare lysates for analysis.

  • Measure the levels of pro-inflammatory cytokines such as IL-1β, MCP-1, and KC/GRO using appropriate immunoassays.

  • Analyze the data to determine if this compound treatment leads to a dose-dependent reduction in neuroinflammation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the ASK1 signaling pathway and a typical experimental workflow for evaluating a chemical probe like this compound.

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, TNF-α) Trx Thioredoxin (Trx) (Reduced) Stress->Trx Oxidation ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive Activation Trx->ASK1_inactive Inhibition ASK1_active ASK1 (Active) (Autophosphorylation) ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibition

Caption: The ASK1 signaling cascade in response to cellular stress.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Characterization cluster_in_vivo In Vivo Validation Biochemical Biochemical Assay (IC50 Determination) Selectivity Kinome-wide Selectivity Profiling Biochemical->Selectivity Cellular_Assay Cellular Assay (EC50 Determination) Selectivity->Cellular_Assay Target_Engagement Target Engagement (e.g., CETSA, NanoBRET) Cellular_Assay->Target_Engagement PK Pharmacokinetics (ADME) Target_Engagement->PK PD Pharmacodynamics (Target Modulation) PK->PD Efficacy Efficacy in Disease Model PD->Efficacy

Caption: A typical workflow for the evaluation of a chemical probe.

Conclusion

This compound is a valuable tool for the study of ASK1-mediated signaling pathways. Its high potency and selectivity, combined with its ability to penetrate the blood-brain barrier, make it particularly useful for investigating the role of ASK1 in both peripheral and central nervous system disorders. By employing the well-characterized experimental protocols outlined in this guide, researchers can confidently utilize this compound to elucidate the multifaceted functions of ASK1 in health and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for ASK1-IN-6 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2][3][4] Upon activation, ASK1 initiates a signaling cascade that activates downstream kinases such as p38 and c-Jun N-terminal kinase (JNK), leading to cellular responses like apoptosis, inflammation, and fibrosis.[4][5][6] Given its central role in stress-induced signaling, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

ASK1-IN-6 is a small molecule inhibitor designed for research purposes to investigate the physiological and pathological roles of ASK1. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.

Solubility of ASK1 Inhibitors

While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other known ASK1 inhibitors in common laboratory solvents. This information can be used as a guideline for the preparation of this compound solutions. It is common for novel small molecule inhibitors to exhibit high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and poor solubility in aqueous solutions.[3][7]

Inhibitor Solvent Solubility Molar Concentration (at max solubility)
ASK1-IN-2 DMSO73 mg/mL200.34 mM
WaterInsolubleN/A
EthanolInsolubleN/A
M7583 (BTK Inhibitor Example) DMSO90 mg/mL201.11 mM
Ethanol22 mg/mL49.16 mM
WaterInsolubleN/A

Data for ASK1-IN-2 from Selleck Chemicals[7]. Data for M7583 is provided as a representative example of a kinase inhibitor[3].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound. It is recommended to prepare a high-concentration stock solution to minimize the volume of solvent added to cell culture experiments.[5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder. For small quantities, it is often advisable to dissolve the entire contents of the vial to avoid inaccuracies from weighing.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 450.5 g/mol , add 221.9 µL of DMSO to 1 mg of the compound.

  • Solubilization: Vortex the solution thoroughly for several minutes until the this compound powder is completely dissolved.[3] Gentle warming in a 37°C water bath can aid in dissolution if necessary.[3]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][5] Store the aliquots at -80°C for long-term stability. When stored properly, the stock solution in DMSO should be stable for at least one year.[7]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol provides a general guideline for diluting the this compound stock solution for use in cell-based assays. The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes for dilution

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Maintaining Low DMSO Concentration: It is crucial to maintain a consistent and low final DMSO concentration across all experimental conditions, including the vehicle control. The final DMSO concentration should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[3][5] For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

  • Precipitation Check: Due to the lipophilic nature of many inhibitors, precipitation may occur when diluting the DMSO stock solution in an aqueous culture medium.[2] If precipitation is observed, gentle vortexing or sonication may help to redissolve the compound.[2] It is recommended to prepare working solutions fresh for each experiment.

Recommended Working Concentrations

The effective concentration of this compound in a cell-based assay will depend on the cell type, assay duration, and the specific endpoint being measured. The IC50 (half-maximal inhibitory concentration) is a common measure of inhibitor potency. For cell-based assays, working concentrations are typically in the range of 1-10 µM.[4] However, potent inhibitors can be effective at nanomolar concentrations. For instance, the ASK1 inhibitor ASK1-IN-2 has a biochemical IC50 of 32.8 nM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific application.

Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway ASK1 Signaling Pathway stress Oxidative Stress (ROS, H2O2) trx Thioredoxin (Trx) (Inhibitor) stress->trx Oxidizes tnfa TNF-α traf TRAF2/6 tnfa->traf er_stress ER Stress ask1_inactive Inactive ASK1 er_stress->ask1_inactive trx->ask1_inactive Inhibits ask1_active Active p-ASK1 traf->ask1_active Activates ask1_inactive->ask1_active Phosphorylation mkk47 MKK4/7 ask1_active->mkk47 mkk36 MKK3/6 ask1_active->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation jnk->inflammation p38->apoptosis p38->inflammation fibrosis Fibrosis p38->fibrosis

Caption: A diagram of the ASK1 signaling cascade.

Experimental Workflow for this compound Preparation

ASK1_Inhibitor_Workflow Workflow for Preparing this compound for Cell Culture start Start: This compound Powder weigh Weigh Compound or Use Entire Vial start->weigh add_dmso Add Anhydrous DMSO to Make 10 mM Stock weigh->add_dmso dissolve Vortex and/or Gently Warm to Completely Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot for Experiment store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute final_conc Final Working Solution (e.g., 1-10 µM) dilute->final_conc treat_cells Add to Cells (DMSO < 0.5%) final_conc->treat_cells end Experiment treat_cells->end

Caption: Workflow for preparing this compound solutions.

References

Application Notes: Effective Concentration of ASK1-IN-6 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 MAPK and c-Jun N-terminal kinase (JNK), respectively. This cascade is implicated in apoptosis, inflammation, and fibrosis, making ASK1 an attractive therapeutic target for a range of diseases.

ASK1-IN-6 is a potent and selective inhibitor of ASK1, demonstrating significant activity in both biochemical and cellular assays. These application notes provide a summary of its effective concentrations in various in vitro assays and detailed protocols for its use.

Data Presentation: Effective Concentrations of this compound and Other ASK1 Inhibitors

The following table summarizes the effective concentrations of this compound and other relevant ASK1 inhibitors in various in vitro assays. This data is essential for designing experiments to probe the function of ASK1 and the efficacy of its inhibitors.

InhibitorAssay TypeTarget/Cell LineEffective ConcentrationReference
This compound Biochemical AssayRecombinant ASK1IC50: 7 nM
This compound Cellular AssayNot specifiedIC50: 25 nM
NQDI-1Cellular AssayMurine BV2 microglial cells600 nM
TC ASK 10Cellular AssayHuman airway smooth muscle cells10 nM, 100 nM, 1 µM
GS-444217Biochemical AssayRecombinant ASK1IC50: 2.87 nM
GS-444217Cellular AssayNot specified0.3 µM - 1 µM
BPyO-34Biochemical AssayRecombinant ASK1IC50: 520 nM
PFTA-1Biochemical AssayRecombinant ASK1Ki: 340 nM
Compound 2Biochemical AssayRecombinant ASK1IC50: 1.55 ± 0.27 nM
Compound 26eBiochemical AssayRecombinant ASK1IC50: 30.17 nM

Mandatory Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative, ER, Cytokines) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Response p38->Cellular_Response ASK1_IN_6 This compound ASK1_IN_6->ASK1 Inhibits Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Cells/Enzyme, Buffers) Start->Prepare_Reagents Assay_Setup Assay Setup Prepare_Reagents->Assay_Setup Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Assay_Setup->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot, Viability) Assay_Setup->Cell_Based_Assay Incubation Incubation with this compound Biochemical_Assay->Incubation Cell_Based_Assay->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for ASK1-IN-6 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASK1-IN-6 is a potent and selective, orally active, and blood-brain barrier penetrant inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[2][3][4] Inhibition of ASK1 is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and fibrosis. These application notes provide detailed information on the in vivo administration and dosage of this compound based on preclinical studies.

Signaling Pathway

ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS). Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively. The activation of these pathways can lead to inflammation, apoptosis, and fibrosis. This compound, by inhibiting ASK1, blocks this cascade.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, TNF-α, LPS) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates ASK1_IN_6 This compound ASK1_IN_6->ASK1 inhibits JNK JNK MKK4_7->JNK activates p38 p38 MKK3_6->p38 activates Cellular_Responses Inflammation, Apoptosis, Fibrosis JNK->Cellular_Responses p38->Cellular_Responses

Caption: ASK1 Signaling Pathway and Inhibition by this compound.

In Vivo Administration Data

The following table summarizes the quantitative data for the in vivo administration of this compound in a preclinical model of neuroinflammation.

ParameterDetailsReference
Compound This compound (also identified as Compound 32)[1]
Animal Model Human tau transgenic (Tg4510) mouse model of Alzheimer's disease[1]
Dosage 3, 10, and 30 mg/kg[1][5]
Administration Route Oral gavage[1]
Frequency Twice daily[1][5]
Duration 4 days[1][5]
Vehicle 10% DMSO in Corn oil[1]
Observed Effect Significant reduction of inflammatory markers (IL-1β, MCP-1, and KC/GRO) in the cortex[1]

Experimental Protocols

Below are detailed protocols for the in vivo administration of this compound based on the available literature.

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • For a 1 mL final dosing solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.[1]

  • Vortex the mixture thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.

  • Prepare fresh dosing solutions daily.

In Vivo Dosing Protocol

Materials:

  • Tg4510 mice (or other appropriate animal model)

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each animal to determine the correct volume of dosing solution to administer.

  • Calculate the required volume for each animal based on its weight and the desired dose (3, 10, or 30 mg/kg).

  • Administer the calculated volume of the this compound formulation or vehicle control to the mice via oral gavage.

  • Repeat the administration twice daily for a period of 4 days.[1][5]

  • Monitor the animals for any adverse effects throughout the study period.

  • At the end of the treatment period, euthanize the animals and collect tissues (e.g., cortex) for biomarker analysis.[1]

Experimental_Workflow A Preparation of This compound Formulation (DMSO/Corn Oil) B Animal Dosing (Oral Gavage, BID, 4 Days) A->B C Tissue Collection (e.g., Cortex) B->C D Biomarker Analysis (e.g., Cytokine Levels) C->D

Caption: General experimental workflow for in vivo this compound studies.

Concluding Remarks

The provided data and protocols offer a starting point for researchers investigating the in vivo effects of this compound. It is recommended to consult the primary literature for more detailed information and to adapt the protocols as needed for specific experimental designs. Careful consideration of the animal model, dosage, and endpoints is crucial for the successful execution of in vivo studies with this compound.

References

Detecting ASK1 Inhibition by a Selective Kinase Inhibitor Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway.[1][2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[1][2][3] Once activated, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MAP kinase kinases (MKKs), specifically MKK4/7 and MKK3/6.[2] This leads to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively, which in turn regulate cellular processes such as apoptosis, inflammation, and fibrosis.[2] Given its central role in stress-induced signaling, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2]

This application note provides a detailed protocol for detecting the inhibition of ASK1 by a selective inhibitor, exemplified here as ASK1-IN-6, using the Western blot technique. The method is based on the principle that the activity of ASK1 can be monitored by measuring the phosphorylation of its downstream targets, JNK and p38. A potent and selective inhibitor of ASK1 is expected to reduce the phosphorylation of these downstream kinases in a dose-dependent manner upon cellular stress.

Principle of the Assay

The activity of ASK1 is directly correlated with its autophosphorylation at Threonine 845 (Thr845) in the activation loop.[1] This phosphorylation event is a critical step for its kinase activity. Consequently, a direct way to measure ASK1 activity is to assess the level of phospho-ASK1 (Thr845). Furthermore, activated ASK1 phosphorylates and activates its downstream substrates, MKK4/7 and MKK3/6, which in turn phosphorylate and activate JNK and p38 MAP kinases. Therefore, the inhibitory effect of a compound on ASK1 can be quantified by observing a decrease in the phosphorylation of ASK1 at Thr845, as well as a reduction in the phosphorylation of JNK and p38 in cells stimulated with an ASK1 activator. Western blotting is a widely used and effective method to detect these specific phosphorylation events.

Materials and Reagents

  • Cell Line: Human embryonic kidney 293 (HEK293) cells or other suitable cell lines expressing ASK1.

  • ASK1 Activator: Hydrogen peroxide (H₂O₂) or Tumor Necrosis Factor-alpha (TNF-α).

  • ASK1 Inhibitor: this compound (or a similar selective ASK1 inhibitor).

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-phospho-ASK1 (Thr845)

    • Rabbit anti-ASK1

    • Rabbit anti-phospho-JNK (Thr183/Tyr185)

    • Rabbit anti-JNK

    • Rabbit anti-phospho-p38 (Thr180/Tyr182)

    • Rabbit anti-p38

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Other Reagents:

    • Phosphate Buffered Saline (PBS)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Tris-Buffered Saline with Tween 20 (TBST)

    • Enhanced Chemiluminescence (ECL) substrate

    • Deionized water

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the inhibitory activity of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cell_seeding Seed Cells inhibitor_pretreatment Pre-treat with this compound cell_seeding->inhibitor_pretreatment ask1_activation Stimulate with ASK1 Activator (e.g., H₂O₂) inhibitor_pretreatment->ask1_activation cell_lysis Cell Lysis ask1_activation->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-ASK1, p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis of ASK1 inhibition.

Detailed Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: The following day, replace the culture medium with fresh serum-free medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • ASK1 Activation: Following pre-treatment, stimulate the cells with an ASK1 activator, such as 1 mM H₂O₂ for 30 minutes or 20 ng/mL TNF-α for 15-30 minutes. Include a non-stimulated control group.

  • Cell Lysis: After stimulation, wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

Western Blotting
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-ASK1, anti-phospho-JNK, anti-phospho-p38) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the kinases (total ASK1, total JNK, total p38) and a loading control (β-actin or GAPDH).

Data Presentation and Analysis

The intensity of the bands on the Western blot can be quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins should be normalized to the levels of their respective total proteins. The data can be presented in a bar graph, showing the relative phosphorylation levels for each treatment condition.

Quantitative Data Summary
Treatment GroupRelative p-ASK1 (Thr845) / Total ASK1Relative p-JNK / Total JNKRelative p-p38 / Total p38
Vehicle Control (Unstimulated)BaselineBaselineBaseline
Vehicle Control + H₂O₂HighHighHigh
0.1 µM this compound + H₂O₂Moderately ReducedModerately ReducedModerately Reduced
1 µM this compound + H₂O₂Significantly ReducedSignificantly ReducedSignificantly Reduced
10 µM this compound + H₂O₂Strongly ReducedStrongly ReducedStrongly Reduced

Signaling Pathway Diagram

The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by this compound.

ask1_pathway stress Cellular Stress (e.g., Oxidative Stress, TNF-α) ask1 ASK1 stress->ask1 Activates p_ask1 p-ASK1 (Thr845) (Active) ask1->p_ask1 Autophosphorylation mkk47 MKK4/7 p_ask1->mkk47 mkk36 MKK3/6 p_ask1->mkk36 p_mkk47 p-MKK4/7 mkk47->p_mkk47 jnk JNK p_mkk47->jnk p_jnk p-JNK jnk->p_jnk response Cellular Responses (Apoptosis, Inflammation) p_jnk->response p_mkk36 p-MKK3/6 mkk36->p_mkk36 p38 p38 p_mkk36->p38 p_p38 p-p38 p38->p_p38 p_p38->response inhibitor This compound inhibitor->p_ask1 Inhibits

Caption: ASK1 signaling pathway and inhibition by this compound.

Expected Results

Treatment of cells with an ASK1 activator like H₂O₂ should lead to a significant increase in the phosphorylation of ASK1, JNK, and p38. Pre-treatment with an effective ASK1 inhibitor, such as this compound, is expected to suppress this stress-induced phosphorylation in a concentration-dependent manner. The levels of total ASK1, JNK, p38, and the loading control should remain relatively constant across all treatment groups.

Troubleshooting

  • No or weak signal for phosphorylated proteins:

    • Ensure that the ASK1 activator is potent and used at an optimal concentration and time.

    • Check the activity of the primary and secondary antibodies.

    • Optimize the protein concentration loaded on the gel.

  • High background:

    • Increase the duration and number of washing steps.

    • Optimize the blocking conditions (e.g., switch between milk and BSA, increase blocking time).

    • Use a lower concentration of the primary or secondary antibody.

  • Inconsistent results:

    • Ensure consistent cell confluency and treatment times.

    • Carefully normalize protein concentrations before loading.

Conclusion

Western blotting is a robust and reliable method for assessing the inhibitory activity of compounds targeting the ASK1 signaling pathway. By monitoring the phosphorylation status of ASK1 and its key downstream effectors, JNK and p38, researchers can effectively characterize the potency and selectivity of novel ASK1 inhibitors like this compound. This application note provides a comprehensive protocol to facilitate such studies in a reproducible manner.

References

Measuring the IC50 of ASK1-IN-6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of ASK1-IN-6, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The protocols described herein cover both a biochemical assay using purified recombinant ASK1 and a cell-based assay to assess the inhibitor's potency in a cellular context. These methodologies are essential for researchers in academic and industrial settings engaged in kinase inhibitor discovery and development.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Upon activation, ASK1 initiates a downstream signaling cascade, primarily through the phosphorylation and activation of MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK), respectively.[2][3] This signaling pathway plays a crucial role in apoptosis, inflammation, and fibrosis, making ASK1 an attractive therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound is a potent and selective inhibitor of ASK1 with reported biochemical and cellular IC50 values of 7 nM and 25 nM, respectively.[1] Accurate and reproducible determination of its IC50 is critical for characterizing its inhibitory activity and for comparing it with other potential drug candidates. This document outlines detailed protocols for measuring the IC50 of this compound using a luminescence-based biochemical kinase assay and a cell-based Western blot assay.

Signaling Pathway of ASK1

The activation of ASK1 is a critical node in stress-induced signaling pathways. Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins such as thioredoxin (Trx).[2] Upon exposure to stress signals like TNF-α, Trx dissociates, leading to ASK1 autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which subsequently activate the JNK and p38 MAPK pathways, leading to various cellular responses.

ASK1_Signaling_Pathway stress Stress Stimuli (e.g., TNF-α, Oxidative Stress) ask1 ASK1 (inactive) stress->ask1 Activates ask1_active ASK1 (active) ask1->ask1_active Autophosphorylation mkk47 MKK4/7 ask1_active->mkk47 Phosphorylates mkk36 MKK3/6 ask1_active->mkk36 Phosphorylates jnk JNK mkk47->jnk Phosphorylates p38 p38 mkk36->p38 Phosphorylates response Cellular Responses (Apoptosis, Inflammation) jnk->response p38->response ask1_in_6 This compound ask1_in_6->ask1_active Inhibits

Figure 1: Simplified ASK1 signaling pathway.

Data Presentation

The following table summarizes the reported inhibitory activities of this compound.

ParameterValueReference
Biochemical IC507 nM[1]
Cellular IC5025 nM[1]

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes the determination of the IC50 of this compound against purified recombinant human ASK1 enzyme using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[4][5][6]

Experimental Workflow:

Biochemical_Workflow prep Prepare Reagents: - ASK1 Enzyme - this compound Dilutions - Substrate (MBP) - ATP reaction Set up Kinase Reaction: ASK1 + Substrate + ATP + this compound (or DMSO) prep->reaction incubation1 Incubate at 30°C for 60 min reaction->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT for 40 min adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection incubation3 Incubate at RT for 30-60 min detection->incubation3 read Measure Luminescence incubation3->read analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 read->analysis

Figure 2: Workflow for biochemical IC50 determination.

Materials and Reagents:

  • Recombinant Human ASK1 (e.g., SignalChem, #M13-11G)[7]

  • This compound (MedChemExpress, #HY-176881)

  • Myelin Basic Protein (MBP) (e.g., SignalChem, #M42-51N)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[6]

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • ATP (10 mM stock)

  • DMSO

  • 384-well white opaque assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM. Then, dilute these concentrations further in the kinase buffer.

    • Dilute recombinant ASK1 to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing a kinase titration.

    • Prepare a solution containing the substrate (MBP) and ATP in kinase buffer. Final concentrations in the reaction should be around 20 µM for MBP and 10-25 µM for ATP.[4][8]

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted ASK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular IC50 Determination by Western Blot

This protocol describes how to measure the cellular potency of this compound by assessing its ability to inhibit the phosphorylation of a downstream target of ASK1, such as JNK or p38, in a cellular context. Human Embryonic Kidney 293 (HEK293) cells are a suitable model system, and TNF-α can be used to stimulate the ASK1 pathway.[3][9][10]

Experimental Workflow:

Cellular_Workflow seed Seed HEK293 cells in a multi-well plate starve Serum-starve cells (optional) seed->starve inhibit Pre-treat with this compound dilutions starve->inhibit stimulate Stimulate with TNF-α inhibit->stimulate lyse Lyse cells and collect protein stimulate->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE and Western Blot quantify->sds_page probe Probe with antibodies: - p-JNK/p-p38 - Total JNK/p38 - Loading control (e.g., GAPDH) sds_page->probe image Image and quantify band intensities probe->image analysis Data Analysis: - Normalize phosphorylated protein to total protein - Plot Dose-Response Curve - Calculate IC50 image->analysis

Figure 3: Workflow for cellular IC50 determination.

Materials and Reagents:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Human TNF-α (e.g., 10-20 ng/mL final concentration)[3][10]

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in a multi-well plate and allow them to adhere overnight.

    • (Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Cell Stimulation and Lysis:

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein and the loading control.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-JNK) to ensure equal loading and to normalize the phosphorylation signal.

    • Calculate the percentage of inhibition of phosphorylation for each concentration of this compound relative to the TNF-α stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Conclusion

The protocols detailed in this document provide a robust framework for the accurate and reproducible determination of the IC50 of this compound. The biochemical assay allows for the direct assessment of the inhibitor's effect on the enzymatic activity of ASK1, while the cellular assay provides crucial information on its potency within a more physiologically relevant context. Adherence to these protocols will enable researchers to generate high-quality data to advance the characterization and development of ASK1 inhibitors.

References

Application Notes and Protocols for ASK1-IN-6 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments involving the ASK1 inhibitor, ASK1-IN-6. This document includes detailed protocols for essential in vitro and cellular assays, guidelines for establishing appropriate experimental controls, and data presentation formats to ensure robust and reproducible results.

Introduction to ASK1 and this compound

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway.[1][2] It is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2][3][4] Upon activation, ASK1 initiates a downstream signaling cascade by phosphorylating and activating MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[3][4] This signaling axis plays a critical role in cellular processes such as apoptosis, inflammation, and fibrosis.[3][5] Dysregulation of the ASK1 pathway is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.[1][2][5]

This compound is a potent, selective, and orally active inhibitor of ASK1. It has been shown to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of ASK1 in central nervous system disorders.[1][3] It exhibits a biochemical IC50 of 7 nM and a cellular IC50 of 25 nM.[1][3]

Core Principles for Experimental Controls

Robust experimental design is crucial for the accurate interpretation of data from studies using kinase inhibitors. The following controls are essential for experiments with this compound:

  • Vehicle Control: A control group treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent on the experimental system.

  • Positive Control (Stimulus): A treatment that is known to activate the ASK1 signaling pathway (e.g., H₂O₂, TNF-α, or sorbitol). This ensures that the pathway is active and responsive in the experimental model.

  • Positive Control (Inhibitor): A well-characterized ASK1 inhibitor with a known mechanism of action can be used to compare the effects of this compound.

  • Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive analog of this compound can be used to control for off-target effects.

  • Dose-Response and Time-Course Studies: These are critical to determine the optimal concentration and treatment duration for this compound in a specific experimental system.

  • Off-Target Effect Assessment: The selectivity of this compound should be considered. This can be addressed by testing its effects on other related kinases or by using rescue experiments.

  • Loading Controls for Western Blotting: Housekeeping proteins (e.g., GAPDH, β-actin, or tubulin) are essential to ensure equal protein loading between lanes.

Diagrams

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER, etc.) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 TRAF2->ASK1_inactive activates ASK1_active Active ASK1 (p-Thr845) ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 ASK1_IN_6 This compound ASK1_IN_6->ASK1_active inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment Groups: - Vehicle Control - Stimulus Only - this compound + Stimulus - this compound Only Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Assays Downstream Assays Incubation->Assays Viability Cell Viability Assay (MTT/CCK-8) Assays->Viability Western Western Blot (p-ASK1, p-p38, etc.) Assays->Western Kinase In Vitro Kinase Assay (IC50 Determination) Assays->Kinase Data Data Analysis & Interpretation Viability->Data Western->Data Kinase->Data

Caption: General Experimental Workflow for Evaluating this compound.

Control_Strategy Experiment Experimental Condition Cells + Stimulus + this compound Interpretation {Interpretation | {Is the effect due to ASK1 inhibition?}} Experiment->Interpretation Compare Controls Controls Vehicle Control Positive Control (Stimulus) Negative Control (this compound only) Controls:v->Interpretation Compare Controls:p->Interpretation Compare Controls:n->Interpretation Compare

Caption: Logical Relationship of Experimental Controls.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability in the presence or absence of a cellular stressor.

Materials:

  • Cells of interest (e.g., A549, PANC1)

  • Complete culture medium

  • This compound

  • Cellular stressor (e.g., H₂O₂, TNF-α)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. Also, prepare the cellular stressor at the desired concentration.

  • Treat the cells according to the experimental design (see table below).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Experimental Groups for Cell Viability Assay:

Group Treatment Purpose
1 Vehicle Control To determine the baseline cell viability.
2 Stimulus Only To induce cell death via ASK1 activation.
3 This compound (various concentrations) + Stimulus To assess the protective effect of this compound.

| 4 | this compound (various concentrations) Only | To evaluate the inherent cytotoxicity of this compound. |

Western Blot Analysis of ASK1 Pathway Activation

This protocol is used to determine the effect of this compound on the phosphorylation status of ASK1 and its downstream target, p38 MAPK.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Cellular stressor (e.g., H₂O₂)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ASK1 (Thr845), anti-total-ASK1, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound or vehicle for 1-2 hours.

  • Stimulate cells with the chosen stressor for a predetermined time (e.g., 30 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using ECL substrate and an imaging system.

Experimental Groups for Western Blot Analysis:

Group Pre-treatment (1-2h) Stimulation (30 min) Expected Outcome (p-ASK1/p-p38)
1 Vehicle No Stimulus Basal levels
2 Vehicle Stimulus Increased levels
3 This compound Stimulus Reduced levels compared to Group 2

| 4 | this compound | No Stimulus | Basal levels |

In Vitro ASK1 Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the enzymatic activity of purified ASK1 and is ideal for determining the IC50 of this compound.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add this compound or vehicle.

  • Add the ASK1 enzyme and substrate (MBP) mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

Data Analysis for IC50 Determination:

Concentration of this compound Luminescence (RLU) % Inhibition

| [Variable] | [Measured Value] | [Calculated] |

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for a hypothetical cell viability experiment.

Table 1: Effect of this compound on H₂O₂-induced Cell Death in A549 Cells

Treatment GroupConcentrationMean Cell Viability (%) ± SD
Vehicle Control-100 ± 5.2
H₂O₂200 µM45.3 ± 4.1
H₂O₂ + this compound10 nM62.1 ± 3.8
H₂O₂ + this compound50 nM85.7 ± 4.5
H₂O₂ + this compound250 nM95.2 ± 3.9
This compound Only250 nM98.6 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

By following these detailed protocols and incorporating the recommended experimental controls, researchers can confidently and accurately assess the biological effects of this compound, contributing to a deeper understanding of ASK1 signaling and its therapeutic potential.

References

Application Notes and Protocols for Cryo-Electron Microscopy of Apoptosis Signal-Regulating Kinase 1 (ASK1) with the Inhibitor ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Apoptosis Signal-Regulating Kinase 1 (ASK1) in complex with its inhibitor, ASK1-IN-6, using cryo-electron microscopy (cryo-EM). This document is intended to guide researchers through the experimental workflow, from protein expression to data processing, and to provide context for the importance of such studies in drug development.

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 initiates a downstream signaling cascade through the p38 and c-Jun N-terminal kinase (JNK) pathways, ultimately leading to cellular responses such as apoptosis, inflammation, and differentiation.[2][3][4] Dysregulation of the ASK1 signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.[1]

This compound is a potent and selective inhibitor of ASK1. Understanding the structural basis of its interaction with ASK1 is crucial for the development of more effective and specific therapeutics. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of protein complexes, providing invaluable insights into their function and mechanism of inhibition.

ASK1 Signaling Pathway

The ASK1 signaling pathway is a critical component of the cellular stress response. Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins like thioredoxin (Trx).[1] Upon exposure to stress signals, Trx dissociates, leading to ASK1 oligomerization and autophosphorylation, resulting in its activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, MKK4/7 and MKK3/6, which in turn activate the MAPKs, JNK and p38, respectively. These MAPKs then phosphorylate a variety of substrate proteins, leading to diverse cellular outcomes.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, etc.) Trx_inactive Thioredoxin (Trx) (Reduced) Stress->Trx_inactive Oxidizes Trx_active Thioredoxin (Trx) (Oxidized) ASK1_inactive Inactive ASK1 Trx_inactive->ASK1_inactive Inhibits Trx_active->ASK1_inactive Dissociates from ASK1_active Active ASK1 (Oligomerized & Phosphorylated) ASK1_inactive->ASK1_active Activates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) JNK->Cellular_Responses p38->Cellular_Responses ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibits

Figure 1: ASK1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with ASK1. Further characterization, such as the determination of the dissociation constant (Kd), would provide a more complete understanding of the binding kinetics.

ParameterValueReference
Biochemical IC50 7 nM[5]
Cellular IC50 25 nM[5]
Binding Affinity (Kd) Not Reported-

Experimental Protocols

This section provides detailed protocols for the expression, purification, and cryo-EM analysis of the ASK1-ASK1-IN-6 complex. These protocols are adapted from established methods for a C-terminally truncated human ASK1 construct (residues 88-973), which has been shown to be stable and suitable for structural studies.

Protein Expression and Purification of ASK1 (88-973)

a. Expression Vector:

  • A plasmid encoding human ASK1 (residues 88-973) with an N-terminal His-tag is used.

b. Expression in E. coli:

  • Transform the expression plasmid into E. coli BL21(DE3) cells.

  • Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate 4 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Continue to grow the culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

c. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).

  • Further purify the protein by size-exclusion chromatography (SEC) using a Superdex 200 column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Pool the fractions containing pure ASK1, concentrate to the desired concentration (e.g., 5-10 mg/mL), flash-freeze in liquid nitrogen, and store at -80°C.

Preparation of the ASK1-ASK1-IN-6 Complex
  • Thaw the purified ASK1 protein on ice.

  • Prepare a stock solution of this compound in DMSO.

  • Add this compound to the ASK1 protein solution at a 5-fold molar excess.

  • Incubate the mixture on ice for at least 1 hour to ensure complete binding.

Cryo-EM Grid Preparation
  • Glow-discharge C-flat™ Holey Carbon grids (or equivalent) for 30 seconds to make them hydrophilic.

  • Apply 3-4 µL of the ASK1-ASK1-IN-6 complex solution (at a concentration of approximately 1-5 mg/mL) to the glow-discharged grid.

  • Blot the grid for 2-4 seconds with a blotting force of -5 to -10 in a vitrification robot (e.g., Vitrobot™ Mark IV) at 4°C and 100% humidity.

  • Plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.

  • Store the vitrified grids in liquid nitrogen until imaging.

Cryo-EM Data Acquisition
  • Load the vitrified grids into a Titan Krios or Glacios transmission electron microscope operating at 300 keV.

  • Use a direct electron detector (e.g., Gatan K3) for data collection.

  • Collect a series of movie-mode images at a nominal magnification that results in a pixel size of approximately 0.8-1.2 Å.

  • Set the total electron dose to 50-60 e-/Å2, fractionated over 40-50 frames.

  • Use an automated data collection software (e.g., EPU or Leginon) to collect a large dataset of several thousand movies.

Cryo-EM Data Processing

The following workflow outlines the major steps in cryo-EM data processing. Software packages such as CryoSPARC, RELION, or Scipion can be used for these steps.

CryoEM_Workflow Data_Collection 1. Data Collection (Micrograph Movies) Motion_Correction 2. Motion Correction & CTF Estimation Data_Collection->Motion_Correction Particle_Picking 3. Particle Picking Motion_Correction->Particle_Picking TwoD_Classification 4. 2D Classification Particle_Picking->TwoD_Classification Ab_initio 5. Ab-initio 3D Reconstruction TwoD_Classification->Ab_initio Select good classes ThreeD_Classification 6. 3D Classification/Heterogeneous Refinement Ab_initio->ThreeD_Classification Final_Refinement 7. 3D Refinement (Homogeneous/Non-uniform) ThreeD_Classification->Final_Refinement Select best class(es) Model_Building 8. Model Building & Refinement Final_Refinement->Model_Building Final_Structure Final 3D Structure Model_Building->Final_Structure

Figure 2: Cryo-EM Data Processing Workflow.

a. Pre-processing:

  • Perform motion correction of the raw movie frames to correct for beam-induced motion.

  • Estimate the contrast transfer function (CTF) for each micrograph.

b. Particle Picking and 2D Classification:

  • Automatically pick particles from the corrected micrographs.

  • Extract the picked particles into individual boxes.

  • Perform 2D classification to remove junk particles and to obtain initial 2D class averages of the complex.

c. 3D Reconstruction and Refinement:

  • Generate an initial 3D model (ab-initio reconstruction) from the 2D class averages.

  • Perform 3D classification or heterogeneous refinement to sort out conformational or compositional heterogeneity.

  • Select the best 3D class(es) for high-resolution 3D refinement (homogeneous or non-uniform refinement).

d. Model Building and Validation:

  • Build an atomic model into the final refined cryo-EM map using software like Coot. A starting model can be a crystal structure of the ASK1 kinase domain (e.g., PDB ID: 2CLQ) or a homology model.

  • Refine the atomic model against the cryo-EM map using software like Phenix or Refmac.

  • Validate the final model for correct geometry and fit to the map.

Expected Results and Interpretation

A high-resolution cryo-EM structure of the ASK1-ASK1-IN-6 complex is expected to reveal the precise binding mode of the inhibitor within the ATP-binding pocket of the ASK1 kinase domain. This information is critical for understanding the molecular basis of its inhibitory activity and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. The structure will also provide insights into the conformational changes induced by inhibitor binding and how these changes allosterically affect the overall structure and function of the ASK1 protein. Analysis of the interactions between this compound and the surrounding amino acid residues will highlight the key determinants of binding affinity and specificity.

References

Application Notes and Protocols: Analytical Techniques for Quantifying ASK1-IN-6 in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis signal-regulating kinase 1 (ASK1) is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is instrumental in mediating cellular responses to a variety of stressors, including oxidative and endoplasmic reticulum (ER) stress, as well as inflammatory signals. The dysregulation of the ASK1 pathway has been linked to a number of diseases, establishing it as a promising target for therapeutic intervention. ASK1-IN-6 is a novel, potent small molecule inhibitor developed to specifically modulate ASK1 activity. To facilitate its preclinical and clinical development, robust and accurate methods for quantifying this compound in tissue samples are crucial for elucidating its pharmacokinetic and pharmacodynamic profiles.

This document provides comprehensive application notes and detailed protocols for the quantification of this compound in tissue matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathway of ASK1

Under homeostatic conditions, ASK1 is maintained in an inactive state through its association with thioredoxin (Trx). Cellular stress, marked by the presence of reactive oxygen species (ROS), triggers the dissociation of Trx from ASK1.[1][2] This dissociation event facilitates the autophosphorylation and subsequent activation of ASK1.[2] The activated ASK1 then propagates the signal downstream by phosphorylating and activating MKK4/7 and MKK3/6.[3][4] These kinases, in turn, activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which orchestrate a variety of cellular outcomes including apoptosis, inflammation, and fibrosis.[4] this compound exerts its therapeutic effect by inhibiting the kinase activity of ASK1, thereby attenuating this signaling cascade.

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, TNF-α) Trx_ASK1 Trx-ASK1 Complex (Inactive) Stress->Trx_ASK1 Trx dissociation ASK1 Activated ASK1-P Trx_ASK1->ASK1 Autophosphorylation MKK47 MKK4/7 ASK1->MKK47 Phosphorylation MKK36 MKK3/6 ASK1->MKK36 Phosphorylation JNK JNK MKK47->JNK Phosphorylation p38 p38 MKK36->p38 Phosphorylation Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Response p38->Response ASK1_IN_6 This compound ASK1_IN_6->ASK1

Caption: ASK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Quantification of this compound in Tissue

The analytical process for determining the concentration of this compound in tissue samples follows a structured workflow, ensuring sample integrity and data accuracy from collection through to final analysis.

Experimental_Workflow Collection Tissue Collection (Snap-frozen) Homogenization Tissue Homogenization Collection->Homogenization Extraction Extraction of this compound (e.g., Protein Precipitation, LLE) Homogenization->Extraction Analysis Analytical Quantification (LC-MS/MS or HPLC-UV) Extraction->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: General experimental workflow for this compound quantification in tissue.

Quantitative Data Summary

The performance characteristics of the LC-MS/MS and HPLC-UV methods for the quantification of this compound in mouse liver tissue are summarized below. These tables provide a basis for method selection based on the required sensitivity and analytical throughput.

Table 1: LC-MS/MS Method Performance

ParameterResult
Linearity (ng/mL)0.1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.05
Limit of Quantification (LOQ) (ng/mL)0.1
Accuracy (%)95 - 105
Precision (%RSD)< 10
Recovery (%)85 - 95

Table 2: HPLC-UV Method Performance

ParameterResult
Linearity (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.990
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.1
Accuracy (%)90 - 110
Precision (%RSD)< 15
Recovery (%)80 - 90

Experimental Protocols

Protocol 1: Quantification of this compound in Tissue by LC-MS/MS

This protocol describes a highly sensitive and selective method for the quantification of this compound, ideal for studies requiring low detection limits.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenization buffer (e.g., PBS)

2. Sample Preparation

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization buffer.

    • Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved.

  • Protein Precipitation and Extraction:

    • To a 100 µL aliquot of the tissue homogenate, add 300 µL of ACN containing the internal standard at a known concentration.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp linearly from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be determined and optimized by direct infusion prior to sample analysis.

4. Data Analysis

  • Integrate the chromatographic peak areas for the specific MRM transitions of this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by performing a linear regression of the peak area ratios against the corresponding concentrations of the calibration standards.

  • Quantify the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Tissue by HPLC-UV

This protocol offers a robust and widely accessible alternative for the quantification of this compound, particularly suitable for applications where higher concentrations are expected.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Orthophosphoric acid

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

2. Sample Preparation

  • The tissue homogenization and protein precipitation/extraction procedures are identical to those described in the LC-MS/MS protocol (Section 2).

3. HPLC-UV Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of ACN and water containing 0.1% orthophosphoric acid (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength should be set to the absorbance maximum (λmax) of this compound, determined by scanning a standard solution.

4. Data Analysis

  • Integrate the peak area of the chromatographic peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the known concentrations of the calibration standards.

  • Determine the concentration of this compound in the tissue samples by comparing their peak areas to the calibration curve.

Disclaimer: The protocols provided herein are intended as a general framework. It is highly recommended that users optimize all aspects of the sample preparation and analytical conditions to suit their specific tissue matrices, available instrumentation, and analytical requirements. Method validation should be performed in accordance with relevant regulatory guidelines.

References

Application Notes and Protocols for ASK1-IN-6: Inducing Anti-Fibrotic and Anti-Inflammatory Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by various cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] Chronic activation of the ASK1 pathway is implicated in the pathogenesis of numerous diseases characterized by inflammation, apoptosis, and fibrosis.[3][4][5]

ASK1-IN-6 is a placeholder for a potent and selective small-molecule inhibitor of ASK1. For the purposes of these application notes, we will use the well-characterized ASK1 inhibitor, GS-444217 (Selonsertib) , as a representative molecule. GS-444217 is an ATP-competitive inhibitor of ASK1 with demonstrated anti-inflammatory and anti-fibrotic properties in various preclinical models.[3][4][5] These notes provide detailed protocols for utilizing an ASK1 inhibitor like GS-444217 to induce specific anti-fibrotic and anti-inflammatory cellular phenotypes and to quantify its effects.

Mechanism of Action

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[1] In the presence of stressors like reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks (MKK4/7 and MKK3/6), which in turn activate the JNK and p38 MAPK pathways, respectively.[1] These pathways ultimately lead to the expression of pro-inflammatory and pro-fibrotic genes. ASK1 inhibitors like GS-444217 bind to the ATP-binding pocket of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling, thereby mitigating inflammation, apoptosis, and fibrosis.[3][5]

ASK1_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Activation cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_phenotype Cellular Phenotype Oxidative Stress Oxidative Stress ASK1_inactive ASK1 (inactive) + Thioredoxin ER Stress ER Stress Cytokines Cytokines ASK1_active p-ASK1 (active) ASK1_inactive->ASK1_active Dissociation of Thioredoxin MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 ASK1_IN_6 This compound (e.g., GS-444217) ASK1_IN_6->ASK1_active Inhibits Autophosphorylation JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis Fibrosis Fibrosis JNK->Fibrosis p38->Inflammation p38->Apoptosis p38->Fibrosis

Caption: ASK1 signaling pathway and point of inhibition.

Data Presentation

The following tables summarize quantitative data from representative studies using the ASK1 inhibitor GS-444217 to induce anti-fibrotic and anti-inflammatory phenotypes.

Table 1: In Vitro Inhibition of ASK1 Signaling and Inflammatory Cytokine Production

Cell LineStimulusInhibitor Concentration (GS-444217)Outcome MeasureResultReference
THP-1 cellsLPSIC50: 120 µM/mLIL-1β productionSignificant reduction in IL-1β[6]
Hepatic Stellate Cells (HSCs)-10, 25, 50 µMCell ProliferationDose-dependent inhibition[5]
Hepatic Stellate Cells (HSCs)-10, 25, 50 µMAnnexin V positive cellsDose-dependent increase in apoptosis[5]

Table 2: In Vivo Efficacy of GS-444217 in Models of Fibrosis and Inflammation

Animal ModelDisease InductionTreatment RegimenOutcome MeasureResultReference
Nlrp3 Mutant MiceGenetic (Inflammasome-driven liver fibrosis)0.2% GS-444217 in chow for 6 weeksLiver Fibrosis (Sirius Red staining)Significant reduction in fibrosis[7]
Nlrp3 Mutant MiceGenetic0.2% GS-444217 in chow for 6 weeksp-ASK1, p-p38, p-c-Jun levelsSignificant reduction in phosphorylation[7]
Rat ModelUnilateral Ureteral Obstruction (Kidney Fibrosis)10 or 30 mg/kg GS-444217 (oral, twice daily) for 7 daysInterstitial FibrosisDose-dependent reduction in fibrosis[4]
Rat ModelUnilateral Ureteral Obstruction (Kidney Fibrosis)10 or 30 mg/kg GS-444217 (oral, twice daily) for 7 daysTUNEL positive cellsSignificant reduction in apoptosis[4]
Tg26 MiceHIV-associated nephropathyGS-444217Glomerular and podocyte damageSignificant protection[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of an ASK1 inhibitor in inducing anti-fibrotic and anti-inflammatory phenotypes.

Protocol 1: Western Blot Analysis of ASK1 Pathway Activation

This protocol is designed to detect the phosphorylation status of ASK1, JNK, and p38, key markers of the ASK1 signaling pathway.

WB_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture and Treatment (with ASK1 inhibitor and stimulus) lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA assay) lysis->quantification sds_page 4. SDS-PAGE (Separate proteins by size) quantification->sds_page transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (p-ASK1, p-JNK, p-p38, total proteins, loading control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Detection (ECL substrate and imaging) secondary_ab->detection

Caption: Western blot experimental workflow.

Materials:

  • Cell culture reagents

  • ASK1 inhibitor (e.g., GS-444217)

  • Stimulus (e.g., LPS, TNF-α)

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-ASK1, anti-ASK1, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with the ASK1 inhibitor at various concentrations for 1-2 hours before adding the stimulus. Incubate for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p38, typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

Protocol 2: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

TUNEL_Workflow cluster_sample_prep Sample Preparation cluster_labeling TUNEL Labeling cluster_visualization Visualization cell_seeding 1. Cell Seeding and Treatment (on coverslips or chamber slides) fixation 2. Fixation (e.g., 4% paraformaldehyde) cell_seeding->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization equilibration 4. Equilibration (with TdT reaction buffer) permeabilization->equilibration labeling 5. TdT Labeling Reaction (TdT enzyme and labeled dUTPs) equilibration->labeling stop_reaction 6. Stop Reaction labeling->stop_reaction counterstaining 7. Counterstaining (e.g., DAPI for nuclei) stop_reaction->counterstaining mounting 8. Mounting counterstaining->mounting microscopy 9. Fluorescence Microscopy mounting->microscopy

Caption: TUNEL assay experimental workflow.

Materials:

  • Cells and culture reagents

  • ASK1 inhibitor

  • Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

  • Coverslips or chamber slides

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides. After adherence, treat the cells with the ASK1 inhibitor and/or an apoptosis-inducing agent. Include untreated and positive controls.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization solution for 2-5 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix in a humidified chamber at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by washing the cells with the provided stop buffer or PBS.

  • Counterstaining: Counterstain the nuclei with DAPI or Hoechst stain.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green or red, depending on the kit), indicating DNA fragmentation.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_assay_setup Assay Setup cluster_mtt_reaction MTT Reaction cluster_readout Readout cell_plating 1. Cell Plating (in a 96-well plate) inhibitor_treatment 2. Inhibitor Treatment (various concentrations) cell_plating->inhibitor_treatment incubation 3. Incubation (24-72 hours) inhibitor_treatment->incubation mtt_addition 4. MTT Reagent Addition incubation->mtt_addition formazan_incubation 5. Incubation (2-4 hours, formation of formazan crystals) mtt_addition->formazan_incubation solubilization 6. Solubilization (addition of DMSO or solubilization buffer) formazan_incubation->solubilization absorbance_reading 7. Absorbance Reading (at ~570 nm) solubilization->absorbance_reading data_analysis 8. Data Analysis (calculate cell viability) absorbance_reading->data_analysis

References

Application Notes and Protocols for Determining the Long-Term Stability of ASK1-IN-6 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1] These pathways are activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[2] Sustained activation of ASK1 can lead to apoptosis, making it a key player in various pathological conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer.[2] Consequently, small molecule inhibitors of ASK1 are of significant interest as potential therapeutic agents.

ASK1-IN-6 is a novel investigational inhibitor of ASK1. To ensure the reliability and reproducibility of preclinical research, a thorough understanding of its physicochemical properties, particularly its long-term stability in solution, is paramount. These application notes provide a comprehensive overview of the available data on the stability and solubility of analogous ASK1 inhibitors and detail protocols for assessing the stability of this compound.

Disclaimer: As of the generation of this document, specific experimental data on the long-term stability and solubility of "this compound" is not publicly available. The quantitative data presented in the following tables are for other known ASK1 inhibitors and should be considered as illustrative examples to guide the experimental design for this compound.

Data Presentation: Physicochemical Properties of Reference ASK1 Inhibitors

A summary of the reported solubility and storage conditions for other ASK1 inhibitors is provided below to serve as a reference for handling and storing this compound.

Table 1: Solubility of Reference ASK1 Inhibitors

CompoundSolventSolubilityNotes
ASK1-IN-2DMSO73 mg/mL (200.34 mM)[3]Use of fresh DMSO is recommended as moisture can reduce solubility.[3]
WaterInsoluble[3]
EthanolInsoluble[3]
GS-444217DMSOSoluble (Concentration not specified)[4]Stock solutions are typically prepared in DMSO.
FPS-ZM1DMSO~25 mg/mL[5]
Ethanol~15 mg/mL[5]
Dimethyl formamide (DMF)~30 mg/mL[5]
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble (~0.12 mg/mL in a 1:7 DMF:PBS solution)[5]It is not recommended to store aqueous solutions for more than one day.[5]

Table 2: Long-Term Storage Stability of Reference ASK1 Inhibitor Stock Solutions

CompoundSolventStorage TemperatureStability Duration
ASK1-IN-2DMSO-80°C1 year[3]
-20°C1 month[3]
GS-444217Not specified-80°C2 years[4]
-20°C1 year[4]

Experimental Protocols

To ensure accurate and reproducible results in biological assays, it is crucial to determine the stability of this compound under various experimental conditions. The following protocols provide a framework for assessing its stability in solution.

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a method to determine the kinetic solubility of this compound in a physiologically relevant buffer, which is essential for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent optional)

  • Multichannel pipette

  • Plate shaker

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing or brief sonication.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, down to ~1 µM).

  • Addition to Aqueous Buffer: In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Using a multichannel pipette, add 2 µL of each DMSO concentration of this compound to the PBS-containing wells. This will result in a final DMSO concentration of 1%. Include control wells with 2 µL of DMSO only.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration and potential precipitation.

  • Turbidity Measurement: Measure the optical density (absorbance) of each well at 650 nm using a microplate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not result in a significant increase in absorbance compared to the DMSO-only control wells.

Protocol 2: Assessment of Long-Term Stability in Solution by HPLC

This protocol describes a method to evaluate the long-term stability of this compound in a stock solution under different storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Autosampler vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a final concentration of ~10 µM. Inject this solution into the HPLC system to obtain the initial chromatogram. Record the peak area of the parent compound.

  • Storage Conditions: Aliquot the remaining stock solution into separate microcentrifuge tubes and store them under the following conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room Temperature (~25°C)

  • Time-Point Analysis: At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the samples and dilute them to the same concentration as the initial analysis (~10 µM) using the mobile phase. Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of the parent this compound compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

HPLC Method Development (General Guidance):

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid or TFA, is commonly used. A typical gradient might be 5% to 95% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in response to cellular stress, leading to the activation of downstream kinases and cellular responses.

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Signalosome cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Oxidative Stress Oxidative Stress TRAF2_6 TRAF2/6 Oxidative Stress->TRAF2_6 ER Stress ER Stress ER Stress->TRAF2_6 TNF-alpha TNF-alpha TNF-alpha->TRAF2_6 ASK1 ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 TRAF2_6->ASK1 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Differentiation Differentiation JNK->Differentiation p38->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: Simplified ASK1 signaling cascade.

Experimental Workflow for Stability Assessment

The diagram below outlines the key steps for evaluating the long-term stability of this compound in solution.

Stability_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage cluster_timepoint Time-Point Analysis cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock in DMSO dilute_initial Dilute to 10 µM prep_stock->dilute_initial storage_conditions Aliquot and Store at: -80°C, -20°C, 4°C, RT prep_stock->storage_conditions hplc_initial Analyze by HPLC dilute_initial->hplc_initial record_initial Record Peak Area hplc_initial->record_initial compare_areas Compare Peak Areas to T=0 record_initial->compare_areas retrieve_sample Retrieve Aliquots at Specific Time Points storage_conditions->retrieve_sample dilute_timepoint Dilute to 10 µM retrieve_sample->dilute_timepoint hplc_timepoint Analyze by HPLC dilute_timepoint->hplc_timepoint hplc_timepoint->compare_areas calc_remaining Calculate % Remaining compare_areas->calc_remaining check_degradation Identify Degradation Products compare_areas->check_degradation

Caption: Workflow for assessing this compound stability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ASK1-IN-6 Concentration to Avoid Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ASK1-IN-6. The information is designed to help you optimize the inhibitor concentration for your experiments while minimizing potential cytotoxicity.

Quick Troubleshooting Guide

IssuePossible CauseRecommendation
No or low inhibition of ASK1 activity - Concentration too low: The concentration of this compound is below the effective range for your cell type. - Incorrect compound handling: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. - Cell permeability issues: The inhibitor may not be efficiently entering the cells. - Assay issues: The method used to measure ASK1 inhibition (e.g., Western blot for downstream targets) may not be optimized.- Perform a dose-response experiment starting from the cellular IC50 (25 nM) and extending to higher concentrations (e.g., up to 1-10 µM). - Aliquot the stock solution upon receipt and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[1] - Increase the incubation time to allow for better cell penetration. - Ensure your antibodies for p-p38 and p-JNK are validated and that you are using appropriate controls.
High cell toxicity or death - Concentration too high: The concentration of this compound is in the toxic range for your specific cell line. - Off-target effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration for your cell line. - Consider using a more selective ASK1 inhibitor if off-target effects are suspected. - Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%).
Inconsistent or variable results - Cellular health and density: Variations in cell health, passage number, or seeding density can affect the response to the inhibitor. - Inconsistent treatment conditions: Variations in incubation time or inhibitor concentration between experiments. - Reagent variability: Inconsistent quality of reagents, including the inhibitor itself.- Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring consistent seeding density. - Carefully control all experimental parameters, including incubation times and final inhibitor concentrations. - Use freshly prepared dilutions of the inhibitor for each experiment from a properly stored stock.

Quantitative Data Summary: ASK1 Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used ASK1 inhibitors. This data can be used as a reference for designing your experiments.

InhibitorBiochemical IC50Cellular IC50Reported Non-Toxic Concentration
This compound 7 nM[1]25 nM[1][2]Up to 30 mg/kg (in vivo, mouse model)[2]
GS-444217 2.87 nMNot explicitly reportedUp to 10 µM (in vitro, HEK293T cells)
MSC2032964A 93 nMNot explicitly reportedNot explicitly reported
Selonsertib (GS-4997) 18 nMNot explicitly reportedNot explicitly reported

Note: IC50 values can vary depending on the specific assay conditions and cell type used. It is always recommended to determine the optimal concentration for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: A good starting point is the cellular IC50 value, which is reported to be 25 nM.[1][2] We recommend performing a dose-response experiment ranging from a concentration below the IC50 (e.g., 1-10 nM) to concentrations significantly above it (e.g., 100 nM, 1 µM, and 10 µM) to determine the optimal concentration for your specific cell line and assay.

Q2: How can I confirm that this compound is engaging its target in my cells?

A2: Target engagement can be confirmed by observing a reduction in the phosphorylation of ASK1's downstream targets, p38 and JNK.[3] This is typically assessed by Western blotting. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to directly measure the binding of this compound to the ASK1 protein in intact cells.[1][4][5][6][7]

Q3: I am observing significant cell death even at low concentrations of this compound. What should I do?

A3: If you observe cytotoxicity at concentrations around the cellular IC50, it is important to first rule out solvent toxicity by including a vehicle-only control. If the toxicity is indeed caused by this compound, it may indicate that your cell line is particularly sensitive to the inhibition of the ASK1 pathway or potential off-target effects. In this case, you should perform a detailed dose-response cell viability assay (e.g., MTT or MTS) to determine a non-toxic working concentration range.

Q4: How should I prepare and store my this compound stock solution?

A4: Upon receiving the compound, it is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months), and for short-term storage, -20°C is suitable (stable for up to 1 month).[1]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that is relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For MTS assays, the product is soluble in the culture medium. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the inhibitor concentration to determine the cytotoxic concentration.

Western Blot for Phosphorylated p38 and JNK

This protocol allows for the assessment of ASK1 inhibition by measuring the phosphorylation of its downstream targets.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time. Include a positive control (e.g., a known ASK1 activator like TNF-α or H₂O₂) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). Also, probe for total p38 and total JNK as loading controls.

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-p38/total p38 and p-JNK/total JNK ratios indicates inhibition of the ASK1 pathway.

Visualizations

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, TNF-α, ER Stress) Trx_inactive Thioredoxin (Trx) (Inactive) Stress->Trx_inactive Oxidizes ASK1_inactive ASK1 (Inactive) ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active Dissociation & Autophosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) p38->Cellular_Response JNK->Cellular_Response ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibits

Caption: The ASK1 signaling pathway is activated by various stress stimuli.

Experimental_Workflow Start Start: Determine Optimal This compound Concentration Dose_Response 1. Dose-Response Cell Viability Assay (e.g., MTT/MTS) Start->Dose_Response Determine_Cytotoxicity Determine Non-Toxic Concentration Range Dose_Response->Determine_Cytotoxicity Target_Engagement 2. Assess Target Engagement (Western Blot for p-p38/p-JNK) Determine_Cytotoxicity->Target_Engagement Confirm_Inhibition Confirm Inhibition at Non-Toxic Concentrations Target_Engagement->Confirm_Inhibition Functional_Assay 3. Perform Functional Assay (e.g., cytokine measurement) Confirm_Inhibition->Functional_Assay End End: Optimized this compound Concentration Identified Functional_Assay->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Problem Problem with this compound Experiment No_Effect No or Low Inhibition? Problem->No_Effect Toxicity High Cell Toxicity? Problem->Toxicity Inconsistent Inconsistent Results? Problem->Inconsistent Check_Conc Increase Concentration Perform Dose-Response No_Effect->Check_Conc Yes Check_Storage Check Compound Storage and Handling No_Effect->Check_Storage No Lower_Conc Lower Concentration Determine Cytotoxic Threshold Toxicity->Lower_Conc Yes Check_Solvent Check Solvent Concentration Toxicity->Check_Solvent No Standardize_Culture Standardize Cell Culture (Passage #, Density) Inconsistent->Standardize_Culture Yes Consistent_Conditions Ensure Consistent Experimental Conditions Inconsistent->Consistent_Conditions No Check_Assay Optimize Assay Conditions (e.g., Western Blot) Check_Storage->Check_Assay If storage is ok Fresh_Dilutions Use Fresh Dilutions of Inhibitor Consistent_Conditions->Fresh_Dilutions If conditions are consistent

Caption: A decision tree for troubleshooting common issues.

References

improving the bioavailability of ASK1-IN-6 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASK1 inhibitors, with a focus on improving the bioavailability of a representative compound, ASK1-IN-6, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a representative potent and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Like many kinase inhibitors, it is a lipophilic molecule with low aqueous solubility.[1][2][3] This characteristic often leads to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can compromise the reliability of in vivo studies.[1][2][3]

Q2: What is the mechanism of action of ASK1?

A2: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] It is activated by various cellular stressors like oxidative stress (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines (e.g., TNF-α).[4][6][7] Once activated, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively.[7][8] This cascade plays a crucial role in cellular processes such as apoptosis, inflammation, and fibrosis.[5][7]

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed to improve the oral absorption of poorly water-soluble drugs:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon gentle agitation in aqueous media (e.g., in the stomach), enhancing drug solubilization and absorption.[9]

  • Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[10][11] This can significantly increase the drug's aqueous solubility and dissolution rate.[10]

  • Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][13]

  • pH Modification: For compounds with ionizable groups, altering the pH of the formulation vehicle with acidic or basic excipients can increase solubility.[12]

  • Use of Co-solvents and Surfactants: Adding water-miscible organic solvents (co-solvents) or surfactants can increase the solubility of the compound in the dosing vehicle.[12]

Troubleshooting Guide: Low In Vivo Exposure of this compound

This guide addresses the common issue of lower-than-expected plasma concentrations of this compound after oral administration in animal models.

Observed Problem Potential Cause Recommended Solution & Next Steps
Low or undetectable plasma levels after oral gavage. Poor Compound Solubility/Dissolution: The compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed.1. Switch to a Solubilizing Formulation: Move from a simple suspension to a more advanced formulation. Start with a lipid-based system like SEDDS or a co-solvent system (see protocols below).2. Verify Formulation Stability: Ensure the compound remains dissolved in the vehicle prior to dosing. Check for precipitation over the duration of the experiment.
High variability in plasma exposure between animals. Food Effects / Inconsistent Dosing: The presence or absence of food can drastically alter GI physiology and affect the absorption of lipophilic drugs. Inaccurate gavage technique can lead to variable dosing.1. Standardize Feeding Conditions: Fast animals overnight before dosing to ensure a consistent GI environment. 2. Consider a Food-Incorporated Formulation: For longer-term studies, incorporating the drug into a high-fat diet or standard chow can sometimes provide more consistent exposure.[13][14] 3. Refine Dosing Technique: Ensure proper gavage technique and vehicle homogeneity to deliver the correct dose consistently.
Exposure is still low despite using a solubilizing vehicle. Permeability or Efflux Issues: The compound may have low permeability across the intestinal wall, or it may be a substrate for efflux transporters (e.g., P-glycoprotein) that pump it back into the GI lumen.1. Conduct an Intravenous (IV) Dosing Arm: Compare the Area Under the Curve (AUC) from oral (PO) and IV administration to calculate absolute bioavailability. A low value (<10%) despite good formulation suggests permeability or high first-pass metabolism issues. 2. Perform Caco-2 Permeability Assay: This in vitro test can determine the compound's permeability and identify if it is an efflux transporter substrate.
Exposure does not increase proportionally with the dose (non-linear PK). Saturation of Absorption: The formulation's ability to keep the drug solubilized may be exceeded at higher doses, leading to precipitation and non-linear pharmacokinetics.1. Optimize Formulation for Higher Doses: Increase the proportion of surfactants or lipids in the formulation to improve its solubilization capacity. 2. Consider Particle Size Reduction: A nanocrystal formulation can improve the dissolution rate, which may help overcome saturation of absorption at higher doses.[13]

Quantitative Data Summary

The following tables present hypothetical but realistic pharmacokinetic data for this compound in rats (n=3 per group) following a single oral dose of 10 mg/kg, comparing different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
1% CMC Suspension (Control)85 ± 254.0620 ± 180100% (Baseline)
20% PEG400 in Water150 ± 402.01150 ± 310185%
SEDDS Formulation450 ± 901.53300 ± 650532%
Amorphous Solid Dispersion510 ± 1101.03850 ± 780621%

Data are represented as Mean ± SD.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of this compound.

  • Materials:

    • This compound

    • Oil phase: Capryol™ 90 (Caprylic/capric mono- and diglycerides)

    • Surfactant: Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil)

    • Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)

  • Procedure:

    • Weigh the required amount of this compound for the desired concentration (e.g., 10 mg/mL).

    • Prepare the vehicle by mixing the components in the following ratio (w/w): Capryol 90 (40%), Kolliphor RH 40 (35%), and Transcutol HP (25%).

    • Add the this compound powder to the SEDDS vehicle.

    • Vortex and sonicate the mixture at 37°C until the compound is fully dissolved and the solution is clear.

    • Visually inspect the formulation for any precipitation before dosing.

    • For administration, draw the required volume into an oral gavage syringe.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Fast the rats overnight (approx. 12-16 hours) with free access to water.

    • Acclimatize animals to handling before the study day.

    • On the study day, record the body weight of each animal to calculate the exact dosing volume.

    • Administer the prepared this compound formulation (e.g., 10 mg/kg) via oral gavage (PO).

    • Collect blood samples (approx. 200 µL) via the tail vein into EDTA-coated tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples by centrifuging at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Signaling Pathway

ASK1_Pathway cluster_stress Cellular Stressors cluster_regulation Regulation cluster_cascade MAPK Cascade cluster_response Cellular Response ROS Oxidative Stress (ROS) ASK1 ASK1 (MAP3K5) ROS->ASK1 activate ER_Stress ER Stress ER_Stress->ASK1 activate TNFa TNF-α TNFa->ASK1 activate Trx Thioredoxin (Trx) (Inhibitor) Trx->ASK1 inhibits TRAF TRAF2/6 (Activator) TRAF->ASK1 activates MKK47 MKK4 / MKK7 (MAP2K) ASK1->MKK47 phosphorylates MKK36 MKK3 / MKK6 (MAP2K) ASK1->MKK36 phosphorylates JNK JNK (MAPK) MKK47->JNK phosphorylates p38 p38 (MAPK) MKK36->p38 phosphorylates Response Apoptosis, Inflammation, Fibrosis JNK->Response p38->Response

Caption: The ASK1 signaling pathway is activated by stress, leading to downstream JNK/p38 activation.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing (Rat Model) cluster_analysis Analysis & Decision F1 Prepare Simple Suspension (e.g., 1% CMC) Dose Oral Gavage (e.g., 10 mg/kg) F1->Dose F2 Develop Solubilizing Formulations (SEDDS, ASD, etc.) F3 Characterize Formulations (Solubility, Stability) F2->F3 F3->Dose Sample Serial Blood Sampling (0-24h) Dose->Sample LCMS LC-MS/MS Analysis of Plasma Samples Sample->LCMS PK Calculate PK Parameters (AUC, Cmax, Tmax) LCMS->PK Decision Compare Formulations. Select lead for efficacy studies? PK->Decision

Caption: Workflow for developing and testing formulations to improve oral bioavailability.

Troubleshooting Logic

Troubleshooting_Tree Start Start: Low in vivo exposure observed with suspension Sol1 Action: Develop solubilizing formulation (e.g., SEDDS) Start->Sol1 Q1 Is the compound stable and dissolved in the new vehicle before dosing? Sol1_Fail Outcome: Compound precipitates. Reformulate with different excipients. Q1->Sol1_Fail No Sol1_Pass Outcome: Formulation is clear and stable. Proceed to in vivo study. Q1->Sol1_Pass Yes Sol1->Q1 Q2 Is exposure still low or highly variable after a new formulation? Sol1_Pass->Q2 Sol2 Action: Standardize feeding (fast animals). Check dosing technique. Q2->Sol2 Yes Q3 Is exposure still low despite good formulation and technique? Q2->Q3 No Sol2->Q3 Sol3 Action: Run IV dosing arm to determine absolute bioavailability (F%). Q3->Sol3 Yes Result_LowF Result: F% is very low. Investigate permeability (Caco-2) and first-pass metabolism. Sol3->Result_LowF Result_GoodF Result: F% is acceptable. Further optimize oral formulation. Sol3->Result_GoodF

Caption: A decision tree for troubleshooting low oral exposure of this compound.

References

Technical Support Center: Managing Small Molecule Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of small molecule inhibitors, such as the hypothetical ASK1-IN-6, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my small molecule inhibitor (e.g., this compound) precipitating in the cell culture media?

A1: Precipitation of hydrophobic small molecules in aqueous cell culture media is a common issue.[1][2] Several factors can contribute to this:

  • Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[1][2]

  • High Final Concentration: The intended final concentration in your experiment may surpass the compound's solubility limit in the media.[1]

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the compound to "crash out" of the solution.[1]

  • Improper Dissolution: The initial dissolution of the compound in the stock solvent may be incomplete.[1]

  • Media Components: Interactions with salts, proteins, and other components in the culture media can affect compound solubility.[3]

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH (due to the CO2 environment in an incubator) can alter a compound's solubility.[3][4]

Q2: What is the best solvent to use for my hydrophobic inhibitor?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic small molecules for in vitro assays due to its high solubilizing power.[5][6] However, it's crucial to use a high-purity, anhydrous grade of DMSO, as water content can affect the stability and solubility of some compounds.[5] If DMSO is not suitable, other organic solvents like ethanol, or co-solvent systems might be considered, but their compatibility with your specific cell line and assay must be validated.[7][8]

Q3: How can I prevent my inhibitor from precipitating when I add it to the media?

A3: To prevent precipitation, consider the following strategies:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. This minimizes the volume of organic solvent added to your cell culture.[9]

  • Stepwise Dilution: Avoid adding the concentrated stock directly to your final volume of media. Instead, perform serial dilutions. A good practice is to first create an intermediate dilution in a small volume of serum-free media, mix gently, and then add this to your final volume of complete media.[2] This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Media: Before adding the compound, warm the cell culture media to the experimental temperature (e.g., 37°C).[3]

  • Vortexing/Mixing: When adding the inhibitor to the media, do so dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[1]

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture media as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[2][5][10] Always include a vehicle control (media with the same final concentration of solvent) in your experiments.[5]

Q4: Can the serum in the media affect the solubility of my compound?

A4: Yes, proteins in serum, such as albumin, can sometimes bind to hydrophobic compounds and help to solubilize them.[1][11] If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.[1]

Troubleshooting Guide: this compound Precipitation

Use this guide to troubleshoot precipitation issues encountered during your experiments.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the compound to the media. The compound's concentration exceeds its solubility limit in the aqueous media.[3]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[9] - Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms over time in the incubator. - Temperature shift: Changes in temperature can affect solubility.[3] - pH shift: The CO2 environment can alter the media's pH.[3] - Interaction with media components: The compound may interact with salts or proteins over time.[3]- Pre-warm the cell culture media to 37°C before adding the compound.[3] - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.
Inconsistent results between experiments. - Incomplete initial dissolution: The stock solution may not be fully dissolved. - Precipitation in some wells but not others. - Ensure the stock solution is completely dissolved before use. Gentle warming (to 37°C) or brief sonication may help.[12] - Mix the final working solution thoroughly before aliquoting to your culture plates.

Experimental Protocol: Preparation of a Hydrophobic Inhibitor for Cell-Based Assays

This protocol provides a general methodology for preparing a hydrophobic small molecule inhibitor, such as a hypothetical this compound, for use in cell culture experiments.

Materials:

  • Hydrophobic small molecule inhibitor (e.g., this compound)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Complete cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the amount of inhibitor and DMSO needed to prepare the desired stock concentration.

    • Carefully weigh the inhibitor and add the calculated volume of DMSO.

    • Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.[12]

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

  • Prepare an Intermediate Dilution (e.g., 1 mM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • In a sterile tube, dilute the 10 mM stock 1:10 in pre-warmed, serum-free cell culture medium to create a 1 mM intermediate stock.

    • Vortex the intermediate dilution gently and immediately.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • Add the 1 mM intermediate stock to the pre-warmed complete cell culture medium at a 1:100 dilution to achieve the final desired concentration (e.g., 10 µM).

    • Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.[1]

  • Dosing the Cells:

    • Remove the existing medium from your cell culture plates.

    • Add the final working solution of the inhibitor-containing medium to the cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[5]

Visual Guides

G Troubleshooting this compound Precipitation start Precipitation Observed q1 When does it precipitate? start->q1 a1_imm Immediately upon adding to media q1->a1_imm Immediately a1_time Over time in incubator q1->a1_time Over Time sol_imm High concentration or 'solvent shock' a1_imm->sol_imm sol_time Temperature/pH shift or media interaction a1_time->sol_time rec_imm Reduce final concentration. Use serial dilutions. Pre-warm media. sol_imm->rec_imm rec_time Pre-warm media. Check media buffering. Test compound stability. sol_time->rec_time

Caption: Troubleshooting workflow for precipitation issues.

G Workflow for Preparing Hydrophobic Inhibitors prep_stock 1. Prepare High Concentration Stock Solution in DMSO (e.g., 10 mM) aliquot 2. Aliquot and Store at -20°C or -80°C prep_stock->aliquot prep_inter 3. Prepare Intermediate Dilution in Serum-Free Media (e.g., 1 mM) aliquot->prep_inter prep_final 4. Prepare Final Working Solution in Complete Media (e.g., 10 µM) prep_inter->prep_final dose_cells 5. Add to Cells prep_final->dose_cells

Caption: General experimental workflow for inhibitor preparation.

References

how to confirm target engagement of ASK1-IN-6 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the cellular target engagement of ASK1-IN-6, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).

Frequently Asked Questions (FAQs)

Q1: What is target engagement and why is it critical to confirm it in cells?

A1: Target engagement is the binding of a drug or compound (like this compound) to its intended biological target (ASK1) within a cellular environment.[1] Confirming target engagement is a critical step in drug discovery for several reasons:

  • Validates Mechanism of Action: It provides direct evidence that the compound interacts with its intended target in a complex biological system, linking the compound's chemical structure to its biological activity.[2]

  • Distinguishes On-Target vs. Off-Target Effects: Observed cellular phenotypes can result from the compound acting on its intended target or on other, unintended proteins ("off-targets").[3] Target engagement assays help differentiate these effects.

  • Optimizes Dosing: Understanding the concentration of the compound required to bind to its target in cells helps in determining effective doses for further preclinical and clinical studies.

Q2: What are the primary methods to confirm that this compound is engaging ASK1 in my cells?

A2: There are two main approaches to confirm target engagement:

  • Direct Measurement of Binding: These methods biophysically confirm the interaction between this compound and the ASK1 protein. Key techniques include the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.[4][5]

  • Indirect Measurement of Target Inhibition: This approach measures the functional consequence of this compound binding to ASK1, which is the inhibition of its kinase activity. This is typically done by using Western blotting to measure the phosphorylation of downstream proteins in the ASK1 signaling cascade, such as MKK4, JNK, and p38.[6][7]

Q3: How do I choose the best method for my experiment?

A3: The choice of method depends on your specific research question, available resources, and desired throughput.

Method Principle Endpoint Pros Cons
Western Blot Measures inhibition of downstream protein phosphorylation.[7]Decrease in p-MKK4, p-JNK, p-p38 levels.Uses standard lab equipment; measures functional outcome.Indirect; lower throughput; antibody quality is crucial.
CETSA Ligand binding increases the thermal stability of the target protein.[4][8]Shift in ASK1's melting temperature (Tagg).Directly measures target binding; label-free; works with endogenous protein.[4]Can be low-throughput; requires a good antibody for ASK1.
NanoBRET™ Assay Measures compound displacement of a fluorescent tracer from a NanoLuc®-tagged target.[1]Decrease in BRET signal.High-throughput; quantitative affinity data in live cells.[5]Requires overexpression of a fusion protein; specific reagents needed.

Q4: What is the signaling pathway of ASK1?

A4: ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[9] It is activated by various cellular stresses, such as reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[10][11] Once activated, ASK1 phosphorylates and activates downstream MAPK kinases (MAP2Ks), specifically MKK4/7 and MKK3/6.[6] These, in turn, phosphorylate and activate the MAPKs, JNK and p38, respectively, leading to cellular responses like apoptosis and inflammation.[9][10]

ASK1_Pathway cluster_stress Cellular Stress cluster_map2k cluster_mapk ROS Reactive Oxygen Species (ROS) ASK1 ASK1 (MAP3K5) ROS->ASK1 activate ER_Stress ER Stress ER_Stress->ASK1 activate LPS LPS, TNFα LPS->ASK1 activate MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Cellular_Response Apoptosis, Inflammation, Differentiation JNK->Cellular_Response p38->Cellular_Response ASK1_IN_6 This compound ASK1_IN_6->ASK1 inhibits

Figure 1. Simplified ASK1 signaling pathway. This compound directly inhibits ASK1 kinase activity.

Experimental Protocols & Troubleshooting Guides

Method 1: Western Blot for Downstream Signaling

This method indirectly confirms target engagement by measuring the inhibition of ASK1's downstream signaling. A reduction in the phosphorylation of substrates like MKK4 and JNK upon treatment with this compound indicates successful target inhibition.[7][12]

WB_Workflow A 1. Cell Treatment Treat cells with ASK1 activator (e.g., H₂O₂) +/- this compound. B 2. Cell Lysis Lyse cells in buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Western Blot Transfer proteins to membrane. D->E F 6. Immunodetection Probe with primary antibodies (e.g., p-MKK4, MKK4, p-JNK, JNK) and secondary antibodies. E->F G 7. Signal Detection & Analysis Image blot and quantify band intensity. Normalize phospho-protein to total protein. F->G CETSA_Workflow A 1. Cell Treatment Incubate intact cells with vehicle (DMSO) or this compound. B 2. Cell Lysis & Aliquoting Lyse cells (e.g., freeze-thaw) and aliquot lysate for each temperature point. A->B C 3. Heat Challenge Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3-5 min. B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins. Collect the supernatant (soluble fraction). C->D E 5. Protein Analysis Analyze soluble ASK1 levels by Western Blot. D->E F 6. Data Analysis Plot % soluble ASK1 vs. Temperature. Compare curves for vehicle vs. inhibitor. E->F NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With this compound A ASK1-NanoLuc® Fusion Protein B Fluorescent Tracer A->B binds C High BRET Signal B->C excites D ASK1-NanoLuc® Fusion Protein E This compound D->E binds G Low BRET Signal D->G no energy transfer F Fluorescent Tracer E->F displaces

References

Technical Support Center: Mitigating Compensatory Signaling Pathways with ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ASK1-IN-6 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful application of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1] Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, or inflammatory cytokines, ASK1 becomes activated through autophosphorylation.[2] Activated ASK1 then initiates a downstream signaling cascade by phosphorylating and activating MAP kinase kinases (MKKs), specifically MKK3/6 and MKK4/7. These, in turn, activate the p38 and c-Jun N-terminal kinase (JNK) MAP kinases, respectively.[3][4] The activation of these pathways can lead to cellular responses such as inflammation, apoptosis, and fibrosis.[3] this compound exerts its effect by preventing the autophosphorylation and activation of ASK1, thereby blocking these downstream signaling events.[2]

Q2: What are the reported IC50 values for this compound?

A2: this compound has been shown to be a potent inhibitor of ASK1 with the following IC50 values:

  • Biochemical IC50: 7 nM

  • Cellular IC50: 25 nM[1]

Q3: What are the potential applications of this compound in research?

A3: Given its role in stress-induced signaling pathways, this compound is a valuable tool for studying and potentially treating a variety of conditions. Its anti-inflammatory properties make it relevant for research into neurodegenerative diseases like Alzheimer's disease.[1] More broadly, ASK1 inhibitors are being investigated for their therapeutic potential in cardiovascular diseases, liver diseases, kidney diseases, and some cancers.[3][5]

Q4: How does inhibiting ASK1 help in mitigating compensatory signaling pathways?

A4: In some signaling networks, inhibiting a single downstream effector, such as p38, can lead to the compensatory upregulation of a parallel pathway, like the JNK pathway.[6] Since ASK1 is an upstream activator of both the p38 and JNK pathways, its inhibition can simultaneously suppress both of these major stress-activated cascades. This upstream point of intervention may prevent the cell from readily compensating through the alternative pathway, offering a more complete blockade of the intended stress response.

Troubleshooting Guide

Problem 1: No observable effect on downstream p38 or JNK phosphorylation after treatment with this compound.

  • Possible Cause 1: Inhibitor Instability or Degradation.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working dilutions in cell culture media, use them immediately.

  • Possible Cause 2: Insufficient Inhibitor Concentration or Incubation Time.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The cellular IC50 of 25 nM is a starting point, but the effective concentration can vary. Similarly, optimize the incubation time. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can reveal the kinetics of pathway inhibition.

  • Possible Cause 3: Poor Cell Permeability.

    • Solution: While this compound is described as orally active, which implies cell permeability, issues can arise in specific cell lines. If permeability is suspected, consider using a cell line known to be responsive to similar compounds or consult literature for methods to enhance compound uptake.

  • Possible Cause 4: Suboptimal Cell Health or Experimental Conditions.

    • Solution: Ensure that cells are healthy, within a low passage number, and in the logarithmic growth phase. Stressed or senescent cells may exhibit altered signaling responses. Standardize cell seeding density and other culture conditions.

Problem 2: Unexpected cell toxicity or off-target effects are observed.

  • Possible Cause 1: High Inhibitor Concentration.

    • Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the therapeutic window for your cell line. Use the lowest effective concentration that achieves the desired level of ASK1 pathway inhibition. A cell viability assay (e.g., MTT or MTS) should be performed in parallel with your functional assays.

  • Possible Cause 2: Off-Target Kinase Inhibition.

    • Solution: this compound is a selective inhibitor, but like many kinase inhibitors, it may have off-target activities at higher concentrations. Quinoxaline-based kinase inhibitors have been known to interact with other kinases. If off-target effects are suspected, consult kinome profiling data for this compound if available, or compare its effects with a structurally different ASK1 inhibitor.

  • Possible Cause 3: Activation of Compensatory Survival Pathways.

    • Solution: Inhibition of the ASK1-p38/JNK axis may lead to the activation of pro-survival pathways, such as the PI3K/Akt pathway, as a compensatory response.[1] To investigate this, probe for markers of Akt activation (e.g., phosphorylated Akt) in your Western blots. If a compensatory pathway is activated, co-treatment with an inhibitor of that pathway may be necessary to achieve the desired cellular outcome.

Problem 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Practices.

    • Solution: Maintain consistency in all aspects of cell culture, including media composition, serum concentration and lot, cell passage number, and seeding density.

  • Possible Cause 2: Variability in Reagent Preparation.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a reliable stock. Ensure all other reagents are within their expiration dates and properly stored.

  • Possible Cause 3: Technical Variability in Assays.

    • Solution: Standardize all assay protocols, including incubation times, antibody concentrations, and washing steps. For Western blotting, ensure equal protein loading by quantifying protein concentration and using a reliable loading control.

Data Presentation

Table 1: Potency of this compound

ParameterValueReference
Biochemical IC50 7 nM[1]
Cellular IC50 25 nM[1]

Signaling and Experimental Workflow Diagrams

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Complex cluster_mapkk MAP2K cluster_mapk MAPK cluster_response Cellular Response ROS ROS ASK1_inactive ASK1 (Inactive) ROS->ASK1_inactive ER_Stress ER Stress ER_Stress->ASK1_inactive Cytokines Cytokines Cytokines->ASK1_inactive ASK1_active p-ASK1 (Active) ASK1_inactive->ASK1_active Autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibition JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis Fibrosis Fibrosis p38->Fibrosis

Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Seed cells and allow to adhere Treatment 2. Treat with this compound or vehicle (DMSO) Cell_Culture->Treatment Stimulation 3. Stimulate with stressor (e.g., H2O2, TNF-α) Treatment->Stimulation Lysis 4. Lyse cells and collect protein Stimulation->Lysis Quantification 5. Quantify protein concentration (BCA assay) Lysis->Quantification SDS_PAGE 6. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 7. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 8. Block membrane (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab 9. Incubate with primary antibodies (p-p38, p-JNK, total p38, total JNK, loading control) Blocking->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 11. Detect with chemiluminescent substrate Secondary_Ab->Detection Analysis 12. Analyze band intensity Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Inhibitor Verify Inhibitor Activity and Stability Start->Check_Inhibitor Check_Protocol Review Experimental Protocol and Conditions Start->Check_Protocol Consider_Off_Target Investigate Potential Off-Target Effects Start->Consider_Off_Target Consider_Compensatory Assess for Compensatory Pathway Activation Start->Consider_Compensatory Dose_Response Perform Dose-Response and Time-Course Check_Inhibitor->Dose_Response Fresh_Stock Use Freshly Prepared Inhibitor Check_Inhibitor->Fresh_Stock Cell_Health Confirm Cell Health and Passage Number Check_Protocol->Cell_Health Compare_Inhibitors Use a Structurally Different ASK1 Inhibitor Consider_Off_Target->Compare_Inhibitors Probe_Pathways Probe for Other Activated Pathways (e.g., p-Akt) Consider_Compensatory->Probe_Pathways

Caption: Troubleshooting Logic for Unexpected Results with this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of p38 and JNK Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its downstream targets, p38 and JNK.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Stress-inducing agent (e.g., H2O2, TNF-α, Anisomycin)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 1-2 hours.

  • Stress Induction: Add the stress-inducing agent to the wells at a pre-determined optimal concentration and for a specific duration (e.g., 100 µM H2O2 for 30 minutes).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize all samples to the loading control to ensure equal loading.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.

References

Technical Support Center: Optimizing ASK1-IN-6 Treatment Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting ASK1-IN-6 treatment time for optimal experimental results. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to address common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial treatment time for this compound in cell-based assays?

A1: For initial experiments, a treatment time of 1 to 6 hours is recommended. This range is based on typical time courses for the activation of the ASK1 signaling pathway and the observed effects of ASK1 inhibitors on downstream targets.[1][2] However, the optimal time can vary significantly depending on the cell type, the stimulus used to activate the ASK1 pathway, and the specific downstream readout being measured. A time-course experiment is highly recommended to determine the optimal treatment duration for your specific experimental system.

Q2: How does treatment time influence the effect of this compound on downstream signaling?

A2: The effect of this compound is time-dependent. Inhibition of ASK1 is expected to lead to a decrease in the phosphorylation of its downstream targets, p38 and JNK.[3][4] The kinetics of this dephosphorylation can vary. Short-term treatment (e.g., 30 minutes to 2 hours) is often sufficient to observe a reduction in the phosphorylation of immediate downstream targets.[2] Longer treatment times may be necessary to observe effects on downstream gene expression or cellular phenotypes like apoptosis.[1][5]

Q3: Can long treatment times with this compound lead to cytotoxicity or off-target effects?

A3: As with many small molecule inhibitors, prolonged exposure to this compound at high concentrations can potentially lead to cytotoxicity or off-target effects.[6] It is crucial to perform a dose-response and time-course experiment to identify a concentration and duration that effectively inhibits ASK1 without causing significant cell death or other confounding effects. If you observe unexpected phenotypes, consider the possibility of off-target effects.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of p38/JNK phosphorylation is observed. Treatment time is too short: The inhibitor may not have had enough time to engage the target and affect downstream signaling.Increase the treatment time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to identify the optimal incubation period.
ASK1 is not activated in your system: this compound is an inhibitor, so for its effects to be observed, the ASK1 pathway must first be activated by a relevant stimulus (e.g., oxidative stress, TNF-α).[8][9]Confirm ASK1 pathway activation. Include a positive control where cells are treated with a known ASK1 activator (e.g., H₂O₂, TNF-α) and measure the phosphorylation of p38 and JNK.
Inconsistent results between experiments. Variability in cell culture conditions: Cell density, passage number, and overall cell health can influence the cellular response to inhibitors.[10]Standardize your cell culture protocol. Ensure consistent seeding density, use cells within a defined passage number range, and monitor cell health.
Inhibitor instability: The inhibitor may be degrading in the culture medium over long incubation times.Prepare fresh inhibitor solutions for each experiment. For very long incubations, consider replenishing the medium with fresh inhibitor.
High levels of cell death observed. Treatment time is too long or concentration is too high: Prolonged exposure can lead to on-target or off-target toxicity.Reduce the treatment time and/or concentration. Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the maximum non-toxic concentration and incubation time.
Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the concentration used.Ensure the final solvent concentration is non-toxic. Typically, DMSO concentrations should be kept below 0.5%.[6] Include a vehicle-only control in your experiments.

Data Presentation

The following tables provide examples of expected results from a time-course experiment designed to determine the optimal treatment time for an ASK1 inhibitor. The data is hypothetical but representative of typical experimental outcomes.

Table 1: Time-Dependent Inhibition of p-p38 by an ASK1 Inhibitor

Treatment TimeVehicle Control (Normalized p-p38 levels)ASK1 Inhibitor (1 µM) (Normalized p-p38 levels)% Inhibition
0 min1.001.000%
30 min0.980.6534%
1 hour1.020.4061%
2 hours0.990.2575%
4 hours1.010.2278%
6 hours0.970.2376%

Table 2: Time-Dependent Inhibition of p-JNK by an ASK1 Inhibitor

Treatment TimeVehicle Control (Normalized p-JNK levels)ASK1 Inhibitor (1 µM) (Normalized p-JNK levels)% Inhibition
0 min1.001.000%
30 min1.010.7031%
1 hour0.990.4555%
2 hours1.030.3071%
4 hours0.980.2871%
6 hours1.000.2971%

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Time

This protocol describes a method to determine the optimal treatment time of this compound by measuring the phosphorylation of downstream targets p38 and JNK via Western blotting.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • ASK1 pathway activator (e.g., H₂O₂, TNF-α)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation (Optional): Depending on the cell line and experimental goals, you may wish to serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for various time points (e.g., 30 min, 1h, 2h, 4h, 6h).

  • Stimulation: After the pre-treatment period, add the ASK1 pathway activator at a pre-determined optimal concentration and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the inhibitor-treated samples to the vehicle-treated controls to determine the extent of inhibition at each time point.

Visualizations

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Complex cluster_map2k MAP2K cluster_mapk MAPK cluster_cellular_response Cellular Response ROS Oxidative Stress Trx Thioredoxin (Trx) (Inhibitory) ROS->Trx dissociates ER_Stress ER Stress ER_Stress->Trx dissociates TNFa TNF-α TNFa->Trx dissociates ASK1 ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Trx->ASK1 inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation ASK1_IN_6 This compound ASK1_IN_6->ASK1 inhibits

ASK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Seed Cells culture Culture for 24h (70-80% Confluency) start->culture treatment Pre-treat with this compound (Time-course: 0.5h, 1h, 2h, 4h, 6h) culture->treatment stimulate Stimulate with ASK1 Activator (e.g., H₂O₂, 15-30 min) treatment->stimulate lysis Cell Lysis and Protein Quantification stimulate->lysis western Western Blot for p-p38, p38, p-JNK, JNK lysis->western analysis Data Analysis: Determine Optimal Time western->analysis end End analysis->end

Workflow for Optimizing this compound Treatment Time.

Troubleshooting_Flowchart start Issue: No Inhibition Observed check_activation Is ASK1 pathway activated? (Check positive control) start->check_activation yes_activation Yes check_activation->yes_activation Yes no_activation No check_activation->no_activation No check_concentration Is inhibitor concentration optimal? (Perform dose-response) yes_activation->check_concentration optimize_stimulus Optimize Activator Concentration and Time no_activation->optimize_stimulus increase_time Increase Treatment Time (Perform time-course) check_reagents Check Reagent Quality (Fresh inhibitor, antibodies) increase_time->check_reagents yes_concentration Yes check_concentration->yes_concentration Yes no_concentration No check_concentration->no_concentration No yes_concentration->increase_time increase_concentration Increase Inhibitor Concentration no_concentration->increase_concentration

Troubleshooting Flowchart for Suboptimal Inhibition.

References

Technical Support Center: Troubleshooting ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues when an Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor, such as the hypothetical compound "ASK1-IN-6," does not produce the expected effect in a cell line.

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "this compound." Therefore, this guide provides a generalized framework for troubleshooting any novel or uncharacterized ASK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ASK1 and what is its function?

A1: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It acts as a sensor for various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[2][3] Upon activation, ASK1 triggers a signaling cascade by phosphorylating and activating downstream kinases (MKK3/6 and MKK4/7), which in turn activate p38 and JNK.[3][4][5] This pathway is critically involved in cellular responses such as apoptosis (programmed cell death), inflammation, and fibrosis.[5][6]

Q2: How is the ASK1 pathway typically activated in a lab setting?

A2: In cell culture experiments, the ASK1 pathway can be activated by exposing cells to various stressors. Common methods include treatment with hydrogen peroxide (H₂O₂) to induce oxidative stress, tunicamycin or thapsigargin for ER stress, or inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][8] The choice of stimulus depends on the specific biological question being investigated.

Q3: What is the expected outcome of successful ASK1 inhibition?

A3: Successful inhibition of ASK1 should block the transmission of stress signals to its downstream effectors. The primary measurable outcome is a reduction in the phosphorylation of JNK and p38 kinases following stimulation with an ASK1 activator.[9] This should consequently lead to a decrease in the biological endpoint being studied, such as stress-induced apoptosis or the production of inflammatory cytokines.

Troubleshooting Guide: Why is my ASK1 inhibitor not working?

This section provides a step-by-step logical guide to diagnose why this compound may be ineffective in your cell line.

Step 1: Verify Compound Integrity and Experimental Setup

The first step is to rule out issues with the inhibitor itself and the general experimental protocol.

Q: Is the inhibitor stock solution correctly prepared and stored?

A: Small molecules can degrade if not stored properly (e.g., exposure to light, improper temperature, repeated freeze-thaw cycles). Ensure the compound was dissolved in an appropriate solvent (like DMSO) and stored as recommended by the manufacturer. Consider preparing a fresh stock solution.

Q: Is the inhibitor being used at an effective concentration and for a sufficient duration?

A: The effective concentration of an inhibitor can vary significantly between cell lines.

  • Action: Perform a dose-response experiment using a wide range of concentrations (e.g., from 10 nM to 50 µM).

  • Action: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. For kinase inhibitors, a pre-incubation period of 1-2 hours before adding the stress stimulus is common.

Q: Is there an issue with the assay used to measure the effect?

A: The readout assay (e.g., Western blot, cell viability assay, ELISA) must be optimized and include proper controls.

  • Action: Ensure your positive control (stress stimulus alone) robustly activates the ASK1 pathway (e.g., shows strong p-p38/p-JNK signal).

  • Action: Ensure your negative control (vehicle-treated, unstressed cells) shows low basal pathway activation.

  • Action: If using a cell viability assay, be aware that high concentrations of the inhibitor or the solvent (DMSO) can cause non-specific toxicity.[10][11]

Step 2: Investigate the Biological System (Your Cell Line)

If the compound and basic setup are sound, the issue may lie within the specific biology of your cell line.

Q: Does my cell line express the target protein, ASK1?

A: An inhibitor cannot work if its target is not present. ASK1 expression can vary between different cell types.

  • Action: Check for ASK1 protein expression using Western blotting.

  • Action: Check for MAP3K5 mRNA expression using qRT-PCR.

Q: Is the ASK1 signaling pathway functional and inducible in my cell line?

A: Even if ASK1 is expressed, the pathway may not be responsive to the stimulus you are using.

  • Action: Treat your cells with a known ASK1 activator (e.g., H₂O₂ or TNF-α).

  • Action: Measure the phosphorylation of downstream targets p38 and JNK via Western blot. A strong increase in phosphorylation confirms the pathway is intact and responsive. If there is no increase, the lack of inhibitor effect is expected, and a different stimulus or cell line may be needed.[8]

Q: Is the inhibitor able to enter the cells and engage its target?

A: Poor cell permeability is a common reason for the failure of small molecules in cellular assays.[12][13]

  • Action (Direct): If equipment is available, use LC-MS/MS to measure the intracellular concentration of the inhibitor.[12]

  • Action (Indirect): Perform a target engagement assay. A Cellular Thermal Shift Assay (CETSA) can determine if the inhibitor binds to and stabilizes ASK1 inside the cell.[14] An increase in the thermal stability of ASK1 in the presence of the inhibitor indicates successful target engagement.

Step 3: Explore Potential Resistance Mechanisms

If the target is present, the pathway is active, and you have evidence of target engagement, the cells may have intrinsic resistance mechanisms.

Q: Is the inhibitor being actively removed from the cell by efflux pumps?

A: Many cancer cell lines overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which pump foreign compounds out of the cell, preventing them from reaching their target.[15][16][17]

  • Action: Check literature for known ABC transporter expression in your cell line.

  • Action: Test the effect of your inhibitor in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).[18] If this compound becomes effective in the presence of such an agent, efflux is a likely cause.

Q: Is the inhibitor being metabolized or inactivated by the cells?

A: Cells can metabolize small molecules into inactive forms, often through the action of cytochrome P450 (CYP) enzymes.[19][20][21]

  • Action: This is more complex to test directly. However, if the inhibitor effect diminishes over a longer time course despite evidence of initial target engagement, rapid metabolism could be the cause.

Q: Are there mutations in the ASK1 kinase domain that prevent inhibitor binding?

A: Acquired or intrinsic mutations in the target kinase can prevent an inhibitor from binding effectively. A common mechanism is a "gatekeeper" mutation, which alters the shape of the ATP-binding pocket where the inhibitor binds.[22][23][24][25]

  • Action: Sequence the MAP3K5 gene in your cell line to check for mutations, particularly within the kinase domain.

Q: Is there pathway redundancy or bypass signaling?

A: Cells can sometimes compensate for the inhibition of one pathway by activating parallel or "bypass" signaling routes to produce the same biological outcome.[26] For example, p38 and JNK can be activated by other MAP3Ks besides ASK1.

  • Action: Use a structurally unrelated ASK1 inhibitor. If a different ASK1 inhibitor also fails, it points towards a cell-specific resistance mechanism rather than an issue with your specific compound (like off-target effects).[10][11]

Data Presentation

While specific data for this compound is unavailable, the following table provides representative data for a well-characterized ASK1 inhibitor, Selonsertib (GS-4997), to illustrate the kind of potency values researchers might expect.

CompoundTargetAssay TypeIC₅₀ ValueCell LineNotes
Selonsertib (GS-4997) ASK1Biochemical (Enzyme) Assay26 nMN/ADemonstrates high potency against the isolated enzyme.
Selonsertib (GS-4997) p-JNK InhibitionCellular Assay130 nMU937 CellsCellular potency is often lower than biochemical potency.
Selonsertib (GS-4997) Apoptosis InhibitionCellular Assay230 nMU937 CellsEffect on a biological endpoint.

Data is illustrative and compiled from publicly available sources.

Mandatory Visualizations

Diagrams

ASK1_Signaling_Pathway cluster_stress Cellular Stressors cluster_ask1 ASK1 Complex cluster_downstream Downstream MAPK Cascade cluster_output Cellular Response ROS Oxidative Stress (e.g., H₂O₂) Trx Thioredoxin (Trx) (Inactive) ROS->Trx Cause Dissociation ER_Stress ER Stress (e.g., Tunicamycin) ER_Stress->Trx Cause Dissociation TNFa Inflammatory Cytokines (e.g., TNF-α) TNFa->Trx Cause Dissociation ASK1_inactive ASK1 (Inactive) Trx->ASK1_inactive Binds & Inhibits ASK1_active ASK1 (Active) Autophosphorylation Trx->ASK1_active Dissociates MKK47 MKK4 / MKK7 ASK1_active->MKK47 MKK36 MKK3 / MKK6 ASK1_active->MKK36 JNK JNK MKK47->JNK Phosphorylates p38 p38 MKK36->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis ASK1_IN_6 This compound ASK1_IN_6->ASK1_active INHIBITS

Troubleshooting_Workflow cluster_1 Step 1: Compound & Setup cluster_2 Step 2: Biology cluster_3 Step 3: Resistance start Start: This compound is not working q1 Is compound prep, concentration & time correct? start->q1 a1 Optimize dose-response and time-course. Remake stock solution. q1->a1 No q2 Does cell line express ASK1? q1->q2 Yes a1->q1 a2 Check protein/mRNA (Western/qRT-PCR). q2->a2 Unsure q3 Is ASK1 pathway inducible by stimulus? q2->q3 Yes p2 Target not expressed. Select new cell line. q2->p2 No a2->q2 a3 Stimulate & check for p-p38 / p-JNK. q3->a3 Unsure q4 Does inhibitor engage ASK1 in cells? q3->q4 Yes p3 Pathway is inert. Use different stimulus. q3->p3 No a3->q3 a4 Perform CETSA to confirm binding. q4->a4 Unsure q5 Is inhibitor being effluxed? q4->q5 Yes p4 Poor permeability or no target binding. q4->p4 No a4->q4 a5 Co-treat with an efflux pump inhibitor. q5->a5 Yes ok Problem Solved: Inhibitor works. a5->ok p1 Problem is likely experimental setup.

Resistance_Mechanisms Inhibitor This compound (Extracellular) Inhibitor_intra Inhibitor_intra Inhibitor->Inhibitor_intra Cellular Uptake EffluxPump Efflux Pump (e.g., P-gp/MDR1) EffluxPump->Inhibitor Efflux Inhibitor_intra->EffluxPump ASK1 ASK1 Inhibitor_intra->ASK1 Binds & Inhibits (On-Target) ASK1_mut ASK1_mut Inhibitor_intra->ASK1_mut Binding Blocked Metabolism Metabolism Inhibitor_intra->Metabolism Inactivation Inactive_Metabolite Inactive_Metabolite Metabolism->Inactive_Metabolite

Experimental Protocols

Protocol 1: Western Blot for ASK1 Pathway Activation

This protocol verifies that your stimulus activates the ASK1 pathway and that your inhibitor can block this activation.

  • Cell Seeding: Plate your cells in 6-well plates and grow them to 80-90% confluency.

  • Inhibitor Pre-treatment: Pre-treat cells with this compound (at various concentrations) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulation: Add the ASK1 stimulus (e.g., 500 µM H₂O₂ for 30 minutes, or 20 ng/mL TNF-α for 15 minutes). Include an unstimulated, vehicle-treated control well.

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against:

      • Phospho-p38 (Thr180/Tyr182)

      • Total p38

      • Phospho-JNK (Thr183/Tyr185)

      • Total JNK

      • ASK1 (to confirm expression)

      • A loading control (e.g., GAPDH or β-Actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A successful inhibitor will show a dose-dependent decrease in the ratio of phospho-p38/total p38 and phospho-JNK/total JNK in stimulated cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to ASK1 inside intact cells.

  • Cell Treatment: Treat a suspension of your cells (e.g., 10-20 million cells per condition) with either this compound (at a high concentration, e.g., 10-20 µM) or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspension into several PCR tubes for each condition. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).

  • Analysis by Western Blot:

    • Collect the supernatants from all samples.

    • Analyze the amount of soluble ASK1 remaining at each temperature using the Western blot protocol described above (Protocol 1).

  • Interpretation: In the vehicle-treated samples, the amount of soluble ASK1 will decrease as the temperature increases. If this compound binds to ASK1, it will stabilize the protein, resulting in more soluble ASK1 remaining at higher temperatures compared to the vehicle control. This shift in the melting curve indicates target engagement.[14]

References

Navigating Experiments with ASK1-IN-6: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center for Researchers Utilizing ASK1-IN-6

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our aim is to help reduce experimental variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a potent, selective, and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Under cellular stress conditions such as oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory signals, ASK1 becomes activated and, in turn, activates the downstream p38 and c-Jun N-terminal kinase (JNK) pathways.[4][5][6] This cascade can lead to cellular responses like apoptosis (programmed cell death) and inflammation.[5][7] this compound works by inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.[8] The primary mechanism for many ASK1 inhibitors is competitive binding at the ATP-binding site of the kinase.[9]

2. What are the key properties of this compound?

This compound has been characterized by its high potency and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies, particularly in the context of neurodegenerative diseases.[1]

PropertyValueReference
Biochemical IC50 7 nM[1]
Cellular IC50 25 nM[1]
Activity Orally active, blood-brain barrier penetrant[1]

3. How should I prepare and store this compound stock solutions?

For in vitro experiments, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A 10 mM stock solution in DMSO is a common starting point.[1] For other similar inhibitors like ASK1-IN-2, high solubility has been reported in DMSO (73 mg/mL), while it is insoluble in water and ethanol.[10] To prepare the stock solution, vortex vigorously for 1-2 minutes and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[11] It is advisable to visually inspect the solution to confirm the absence of particulates.[11] To maintain stability and avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[11] For long-term storage, keep the stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays

High variability can obscure the true effects of this compound. Below are potential causes and solutions.

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting techniques. Maintain a consistent tip immersion depth when dispensing liquids.
Inadequate Mixing Gently but thoroughly mix all reagents after addition, particularly the inhibitor and any stimulating agents. Avoid introducing bubbles during mixing.
Edge Effects in Assay Plates The outer wells of microplates are more susceptible to evaporation and temperature fluctuations. It is best to avoid using these wells for experimental samples. Instead, fill them with a buffer or sterile water to create a humidity barrier.
Temperature Gradients Ensure the entire assay plate maintains a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired temperature.

Issue 2: Precipitation of this compound in Cell Culture Media

Precipitation of small molecule inhibitors in aqueous media is a frequent challenge.

Potential CauseRecommended Solution
Low Aqueous Solubility This compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media.[11]
High Final Concentration The desired final concentration of this compound in the media may surpass its solubility limit. Perform a dose-response experiment to identify the highest concentration that remains in solution while still producing the desired biological effect.
"Solvent Shock" Rapidly diluting a concentrated DMSO stock into the aqueous cell culture medium can cause the compound to precipitate. To mitigate this, first, dilute the stock solution in a serum-free medium before adding it to the final culture wells.
Media Components Interactions with salts and proteins in the culture medium can lead to precipitation.[11] If using serum-free or low-serum media, solubility issues may be more prominent as serum proteins can aid in solubilizing hydrophobic compounds.[11]
Temperature and pH Fluctuations Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).[11] Avoid repeated warming and cooling of the media containing the inhibitor.

Issue 3: Inconsistent IC50 Values

Fluctuations in the calculated IC50 value for this compound can be caused by several factors.

Potential CauseRecommended Solution
Variable Enzyme Activity Ensure the quality and consistent activity of the recombinant ASK1 enzyme if performing biochemical assays. Use a fresh aliquot of the enzyme for each experiment if possible.
ATP Concentration For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay.[12] For comparative studies, it is crucial to use a consistent ATP concentration, ideally at or near the Km value for ATP for the specific kinase.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to ensure simultaneous starting and stopping of reactions.
Data Analysis Use a consistent data analysis method. When fitting data to a concentration-response curve, a two-parameter fit to determine the IC50 with a fixed slope (Hill slope = 1) is often a robust starting point.[13]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-p38 and p-JNK Inhibition

This protocol outlines the steps to assess the inhibition of ASK1 downstream targets, phosphorylated p38 and JNK, in a cellular context.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Induce cellular stress to activate the ASK1 pathway. A common method is to treat cells with a stressor like H₂O₂ or TNF-α for a specific duration (e.g., 30-60 minutes).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 (p-p38) and phospho-JNK (p-JNK) overnight at 4°C.[4][14]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total p38, total JNK, or a loading control like β-actin or GAPDH.[4]

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability by measuring metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance from the readings and express the results as a percentage of the vehicle-treated control.

Visualizations

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative, ER Stress, TNF-α) Trx_inactive Thioredoxin (Trx) (inactive) Stress->Trx_inactive oxidizes ASK1_inactive ASK1 (inactive) - Trx complex ASK1_active ASK1 (active) (autophosphorylated) ASK1_inactive->ASK1_active Trx dissociation MKK3_6 MKK3/6 ASK1_active->MKK3_6 MKK4_7 MKK4/7 ASK1_active->MKK4_7 ASK1_IN_6 This compound ASK1_IN_6->ASK1_active inhibits p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Responses Cellular Responses (Apoptosis, Inflammation) p38->Cellular_Responses JNK->Cellular_Responses

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Preparation Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Solubility Assess Compound Solubility Start->Check_Solubility Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Solubility_OK No Precipitation? Check_Solubility->Solubility_OK Reagent_OK->Protocol_OK Yes Optimize_Reagents Prepare Fresh Reagents Reagent_OK->Optimize_Reagents No Protocol_OK->Solubility_OK Yes Optimize_Protocol Refine Protocol Steps (e.g., mixing, timing) Protocol_OK->Optimize_Protocol No Optimize_Solubility Optimize Compound Concentration/Solvent Solubility_OK->Optimize_Solubility No Consult_Support Consult Technical Support Solubility_OK->Consult_Support Yes Optimize_Reagents->Start Optimize_Protocol->Start Optimize_Solubility->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow_WB A 1. Seed Cells B 2. Pre-treat with This compound or Vehicle A->B C 3. Induce Stress (e.g., H₂O₂) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Blot D->E F 6. Immunoblot for p-p38 & p-JNK E->F G 7. Detect & Analyze F->G

Caption: Experimental workflow for Western blot analysis of ASK1 pathway inhibition.

References

potential resistance mechanisms to ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASK1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and understanding resistance mechanisms that may be encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is activated by various cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α and lipopolysaccharide (LPS).[1][2][3] Upon activation, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[1][2] These pathways are involved in a variety of cellular processes, including apoptosis, inflammation, and differentiation.[1][2] this compound is designed to bind to ASK1 and inhibit its kinase activity, thereby blocking downstream signaling.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?

A2: Acquired resistance to kinase inhibitors is a common phenomenon. Potential mechanisms for reduced sensitivity to this compound include:

  • Activation of bypass signaling pathways: Cells may upregulate parallel signaling pathways to circumvent the inhibition of ASK1.

  • Alterations in the ASK1 signaling pathway: This could involve mutations in ASK1 or changes in the expression or activity of upstream regulators or downstream effectors.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Changes in apoptosis or autophagy regulation: As the ASK1 pathway is linked to cell death mechanisms, alterations in these processes can confer resistance.[4][5]

Q3: How can I determine if my resistant cells have developed a bypass pathway?

A3: To investigate the activation of bypass pathways, you can perform a series of molecular and cellular analyses. A common approach is to use phospho-protein arrays or perform western blot analysis for key signaling nodes of alternative pathways known to crosstalk with the ASK1 pathway, such as the PI3K/AKT and NF-κB pathways.[6] Additionally, transcriptomic analysis (e.g., RNA-seq) can reveal upregulation of genes in pro-survival pathways.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound in long-term cell culture.
Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental, sensitive cell line. 2. Investigate Bypass Pathways: Analyze the phosphorylation status of key proteins in alternative survival pathways such as AKT, ERK, and NF-κB using western blotting. An increase in phosphorylation of these proteins in the resistant cells compared to parental cells would suggest the activation of bypass pathways. 3. Sequence ASK1 Gene: Isolate genomic DNA from resistant and parental cells and sequence the coding region of the MAP3K5 gene to identify potential mutations that might interfere with inhibitor binding.[1] 4. Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to compare its accumulation in resistant and parental cells via flow cytometry. Reduced accumulation in resistant cells could indicate increased efflux. Co-treatment with an ABC transporter inhibitor can also be used to see if sensitivity to this compound is restored.[7]
Inhibitor Instability 1. Check Inhibitor Integrity: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Verify Activity: Test the activity of the current batch of this compound on a known sensitive cell line.
Issue 2: Unexpected or off-target effects observed.
Possible Cause Troubleshooting Steps
Inhibitor Specificity 1. Titrate Inhibitor Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits ASK1 signaling without causing widespread cellular changes. 2. Use a Secondary Inhibitor: Confirm the observed phenotype using a structurally different ASK1 inhibitor. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a wild-type or a drug-resistant mutant of ASK1 to see if the phenotype is reversed.
Cell Line Specific Context 1. Characterize Basal Signaling: Analyze the basal activity of the ASK1-p38/JNK pathway and other relevant signaling pathways in your specific cell line. The cellular context can influence the response to ASK1 inhibition.[1]

Potential Resistance Mechanisms to this compound

Mechanism Category Specific Mechanism Experimental Approach to Investigate
Target Pathway Alterations Somatic mutations in ASK1 Sanger or next-generation sequencing of the MAP3K5 gene.
Upregulation of positive feedback loops qPCR or western blot to measure expression of positive regulators (e.g., TRAF2, TRAF6).[1]
Downregulation of negative feedback loops qPCR or western blot for negative regulators like PP5.[8][9] Investigate the interaction between ASK1 and PP5 via co-immunoprecipitation.[8][9]
Activation of downstream p38/JNK isoforms Western blot analysis using isoform-specific antibodies for p38 (α, β, γ, δ) and JNK.[10][11]
Bypass Pathway Activation Upregulation of PI3K/AKT signaling Western blot for phosphorylated AKT and its downstream targets.
Activation of the NF-κB pathway Western blot for phosphorylated IκBα and nuclear translocation of NF-κB subunits.
Activation of other MAPKs (e.g., ERK) Western blot for phosphorylated ERK1/2.[11]
Drug Efflux Overexpression of ABC transporters (e.g., ABCB1) qPCR or western blot for ABCB1. Functional assays using fluorescent substrates and inhibitors.[7]
Apoptosis/Autophagy Dysregulation Altered expression of Bcl-2 family proteins Western blot for pro- and anti-apoptotic Bcl-2 family members.[5]
Changes in autophagy markers Western blot for LC3-II and p62.

Signaling Pathways and Experimental Workflows

ASK1_Signaling_Pathway ASK1 Signaling Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Complex cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ROS ROS ASK1_inactive ASK1 (Inactive) ROS->ASK1_inactive TNFa TNFa TNFa->ASK1_inactive ER_Stress ER_Stress ER_Stress->ASK1_inactive ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active Dissociation of Trx Recruitment of TRAF2/6 ASK1_active->ASK1_inactive Dephosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 MKK4_7 MKK4/7 ASK1_active->MKK4_7 Trx Thioredoxin TRAF2_6 TRAF2/6 ASK1_IN_6 This compound ASK1_IN_6->ASK1_active Inhibition p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Differentiation Differentiation JNK->Differentiation

Caption: The ASK1 signaling pathway is activated by various stresses, leading to the activation of p38 and JNK and subsequent cellular responses. This compound inhibits the active form of ASK1.

Resistance_Mechanisms Potential Resistance Mechanisms to this compound cluster_resistance Resistance Mechanisms ASK1_IN_6 ASK1_IN_6 ASK1 ASK1 ASK1_IN_6->ASK1 Inhibition Downstream_Signaling p38/JNK Signaling ASK1->Downstream_Signaling Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival Apoptosis ASK1_Mutation ASK1 Mutation ASK1_Mutation->ASK1 Prevents inhibitor binding Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT, ERK) Bypass_Pathway->Cell_Survival Promotes survival Drug_Efflux Increased Drug Efflux (e.g., ABCB1) Drug_Efflux->ASK1_IN_6 Reduces intracellular concentration Feedback_Loop Altered Feedback Loops (e.g., decreased PP5) Feedback_Loop->ASK1 Increases ASK1 activity

Caption: Overview of potential mechanisms by which cells can acquire resistance to this compound, including target mutations, activation of bypass pathways, increased drug efflux, and altered feedback regulation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance Start Decreased Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance (Dose-Response Curve) Start->Confirm_Resistance Investigate_Mechanism Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanism Sequence_ASK1 Sequence ASK1 Gene Investigate_Mechanism->Sequence_ASK1 Target Alteration? Analyze_Bypass Analyze Bypass Pathways (Western Blot, RNA-seq) Investigate_Mechanism->Analyze_Bypass Bypass Activation? Assess_Efflux Assess Drug Efflux (Flow Cytometry) Investigate_Mechanism->Assess_Efflux Drug Efflux? Check_Feedback Check Feedback Regulators (qPCR, Western Blot) Investigate_Mechanism->Check_Feedback Feedback Dysregulation? Mutation_Found ASK1 Mutation Identified Sequence_ASK1->Mutation_Found Bypass_Active Bypass Pathway Activated Analyze_Bypass->Bypass_Active Efflux_Increased Increased Drug Efflux Confirmed Assess_Efflux->Efflux_Increased Feedback_Altered Feedback Loop Altered Check_Feedback->Feedback_Altered

References

Technical Support Center: Assessing the Metabolic Stability of ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the metabolic stability of ASK1-IN-6.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for a drug candidate like this compound?

A1: Metabolic stability refers to the susceptibility of a compound to be broken down by enzymes in the body, a process known as biotransformation.[1] This is a critical parameter in drug development because it influences the drug's half-life, bioavailability, and potential for forming toxic metabolites.[1][2] A compound with very low metabolic stability may be cleared from the body too quickly to exert its therapeutic effect, while a very stable compound might accumulate and cause toxicity.

Q2: Which in vitro systems are most commonly used to assess the metabolic stability of a compound?

A2: The most common in vitro systems are liver microsomes, liver S9 fractions, and hepatocytes (fresh or cryopreserved).[3][4][5] Liver microsomes are a subcellular fraction containing many key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][6] Hepatocytes, being intact liver cells, contain a broader range of phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive picture of metabolic fate.[2][3]

Q3: What are the key parameters calculated from a metabolic stability assay?

A3: The primary parameters determined are the half-life (t½) and the intrinsic clearance (CLint).[7][8]

  • Half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.[8]

  • Intrinsic Clearance (CLint): The rate of metabolism by the in vitro system (e.g., liver microsomes), independent of physiological factors. It is typically expressed in units of µL/min/mg of microsomal protein or per million cells for hepatocytes.[6][8]

Q4: How can in vitro metabolic stability data for this compound be used to predict in vivo pharmacokinetics?

A4: In vitro intrinsic clearance (CLint) data can be scaled to predict in vivo hepatic clearance.[3][6] This prediction helps in estimating the human dose and understanding potential drug-drug interactions. However, it's important to remember that other factors like absorption, distribution, and extrahepatic metabolism also influence in vivo pharmacokinetics.[9]

Troubleshooting Guide for Microsomal Stability Assays

IssuePossible Cause(s)Recommended Solution(s)
This compound appears too stable (little to no degradation) 1. Inactive microsomes or NADPH cofactor.[8] 2. Incorrect assay conditions (e.g., wrong pH, insufficient protein concentration).[8] 3. The compound is genuinely very stable.[8]1. Prepare a fresh NADPH solution and use a new batch of microsomes stored at -80°C.[8] 2. Run a positive control with a known substrate (e.g., midazolam, testosterone) to verify microsomal activity.[2][8] 3. Confirm the buffer pH is 7.4 and consider increasing the microsomal protein concentration.[8] 4. If the positive control is metabolized as expected, the result for this compound is likely accurate.[8]
This compound degrades too quickly (disappears at or before the first time point) 1. Non-enzymatic degradation of the compound in the assay buffer.[8] 2. Very rapid metabolism.1. Run a control incubation without NADPH to assess non-enzymatic degradation.[8][9] 2. If degradation is still rapid with NADPH, use shorter incubation times (e.g., 0, 1, 2, 5, 10, and 15 minutes) to accurately determine the half-life.[8] 3. Consider using a lower microsomal protein concentration.[8]
High variability between replicate wells 1. Pipetting errors. 2. Inconsistent mixing. 3. Temperature fluctuations in the incubator.1. Use calibrated pipettes and ensure proper mixing at each step.[8] 2. Gently vortex the microsomal stock before aliquoting.[8] 3. Ensure the incubator maintains a stable 37°C.[8]
No metabolism is observed even with the positive control 1. Degraded NADPH solution.[8] 2. Inactive microsomes due to improper storage or handling.[8] 3. Presence of an inhibitor in the reaction mixture.1. Prepare a fresh NADPH solution.[8] 2. Use a new batch of microsomes and ensure they have been stored at -80°C.[8] 3. Review all reagents for potential contaminants.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol outlines the assessment of the metabolic stability of this compound by measuring its disappearance over time when incubated with human liver microsomes.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like DMSO.[3]

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[4]

  • Human Liver Microsomes (HLM): Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.[8]

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10]

2. Incubation Procedure:

  • Add the diluted this compound solution to the wells of a 96-well plate to achieve a final concentration of 1 µM.[4][8]

  • Add the diluted microsome solution to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.[8]

  • Initiate the reaction by adding the NRS solution.[8]

3. Time Points and Termination:

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4][8]

  • The 0-minute time point is typically taken immediately after adding the NRS.

4. Sample Analysis:

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of this compound at each time point using LC-MS/MS.[4][7]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[3]

Visualizations

Signaling Pathway

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Activation cluster_mapkk MAPKK Activation cluster_mapk MAPK Activation cluster_response Cellular Response ROS Oxidative Stress (ROS) ASK1_inactive Inactive ASK1 ROS->ASK1_inactive activate ER_Stress ER Stress ER_Stress->ASK1_inactive activate Cytokines Inflammatory Cytokines Cytokines->ASK1_inactive activate ASK1_active Active ASK1 ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p8 p8 p8->Inflammation Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis A1 Prepare this compound Stock B1 Combine this compound & Microsomes A1->B1 A2 Prepare Microsomes & Buffer A2->B1 A3 Prepare NADPH Solution B3 Initiate with NADPH A3->B3 B2 Pre-incubate at 37°C B1->B2 B2->B3 C1 Collect Samples at Time Points (0, 5, 15, 30, 60 min) B3->C1 C2 Terminate with Acetonitrile C1->C2 D1 Centrifuge & Collect Supernatant C2->D1 D2 LC-MS/MS Analysis D1->D2 D3 Calculate t½ and CLint D2->D3

References

Technical Support Center: ASK1-IN-6 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ASK1-IN-6 in in vivo experiments. As specific toxicity data for this compound is not publicly available, this guide leverages information from the broader class of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors to provide guidance on minimizing potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5)[1]. Under cellular stress conditions, such as oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory signals, ASK1 becomes activated[2][3]. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways[2][3][4]. These pathways are involved in cellular responses leading to inflammation, apoptosis, and fibrosis[4]. This compound, by inhibiting ASK1, is designed to block these downstream signaling events.

Q2: What are the potential therapeutic applications of inhibiting ASK1?

A2: The ASK1 signaling pathway is implicated in the pathophysiology of a wide range of diseases. Consequently, ASK1 inhibitors are being investigated for various therapeutic applications, including:

  • Fibrotic Diseases: Such as non-alcoholic steatohepatitis (NASH) and diabetic kidney disease[5].

  • Neurodegenerative Diseases: Including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[4].

  • Cardiovascular Diseases: Due to the role of ASK1 in cardiac apoptosis and remodeling.

  • Inflammatory Conditions: Given the involvement of the ASK1 pathway in inflammatory responses.

  • Oncology: Where ASK1 has been implicated in tumor growth and progression[4].

Q3: What are the potential side effects of ASK1 inhibitors in vivo?

A3: While specific side effects for this compound are not documented, information from other small molecule kinase inhibitors and ASK1 inhibitors like Selonsertib (GS-4997) and GS-444217 can provide insights into potential class-wide effects. Researchers should be vigilant for:

  • Hepatotoxicity: As many small molecule kinase inhibitors are metabolized in the liver, monitoring liver function is crucial[6].

  • Cardiovascular Effects: Off-target effects on other kinases could potentially lead to cardiovascular toxicities[7].

  • Gastrointestinal Issues: General gastrointestinal upset can occur with orally administered small molecules.

  • Immunosuppression: As the ASK1 pathway is involved in immune responses, its inhibition could potentially increase susceptibility to infections.

It is important to note that ASK1 knockout mice have been reported to be healthy and long-lived, suggesting that specific inhibition of ASK1 may have a favorable safety profile compared to broader inhibition of the p38/JNK pathways[5].

Troubleshooting Guide: Minimizing In Vivo Side Effects

This guide provides actionable steps to mitigate potential side effects during in vivo studies with this compound.

Potential Issue Troubleshooting/Mitigation Strategy Experimental Protocol/Monitoring
Unexpected Toxicity or Mortality 1. Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the Maximum Tolerated Dose (MTD). 2. Vehicle Control: Ensure the vehicle used for drug administration is well-tolerated and does not cause adverse effects. 3. Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage) that may alter the pharmacokinetic and toxicity profile.Protocol: See "Protocol for Dose-Range Finding Study" below. Monitoring: Daily clinical observation for signs of toxicity (weight loss, lethargy, ruffled fur), and regular monitoring of food and water intake.
Hepatotoxicity (Elevated Liver Enzymes) 1. Dose Adjustment: Reduce the dose of this compound. 2. Co-administration with Hepatoprotectants: While not a standard approach, in specific experimental contexts, the use of hepatoprotective agents could be explored, but this may confound results.Monitoring: Perform baseline and periodic blood collection for clinical chemistry analysis, specifically monitoring ALT, AST, and bilirubin levels. Protocol: See "Protocol for Blood Collection and Analysis" below.
Off-Target Effects 1. Selectivity Profiling: If possible, obtain or perform kinase selectivity profiling for this compound to understand its potential off-target activities. 2. Use of Multiple Inhibitors: Corroborate findings with another structurally distinct ASK1 inhibitor to ensure the observed phenotype is due to on-target inhibition.Monitoring: Comprehensive toxicological assessment including histopathology of major organs to identify any unexpected tissue damage.
Poor Efficacy at Non-Toxic Doses 1. Pharmacokinetic (PK) Analysis: Determine the PK profile of this compound in the chosen animal model to ensure adequate exposure at the target tissue. 2. Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream targets (e.g., phosphorylated p38 or JNK) in the target tissue to confirm target engagement.Protocol: See "Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis" below.

Experimental Protocols

Protocol for Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.

Methodology:

  • Animal Model: Use a small cohort of the same mouse strain, age, and sex as planned for the main efficacy study.

  • Dose Groups: Establish at least 3-4 dose groups with a vehicle control group (n=3-5 mice per group). Doses should be escalated, for example, 10, 30, 100 mg/kg.

  • Administration: Administer this compound via the intended route for the efficacy study (e.g., oral gavage) once daily for 5-7 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).

    • Monitor food and water consumption.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.

  • Necropsy: At the end of the study, perform a gross necropsy to examine for any visible organ abnormalities.

Protocol for Blood Collection and Analysis

Objective: To monitor for hematological and biochemical signs of toxicity.

Methodology:

  • Blood Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at selected time points during the study. For terminal endpoints, cardiac puncture under anesthesia is recommended for maximum volume.

  • Sample Processing:

    • For hematology , collect blood in EDTA-coated tubes.

    • For clinical chemistry , collect blood in serum separator tubes, allow to clot, and centrifuge to separate serum.

  • Analysis:

    • Hematology: Analyze for complete blood count (CBC) including red blood cells, white blood cells, platelets, and hemoglobin.

    • Clinical Chemistry: Analyze serum for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other relevant parameters. Diluting plasma may be a viable option to maximize the number of analytes measured from a small sample volume[8][9][10].

Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To correlate the concentration of this compound with its biological effect.

Methodology:

  • PK Analysis:

    • Administer a single dose of this compound to a cohort of animals.

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PD Analysis:

    • Administer this compound and sacrifice animals at time points corresponding to expected peak and trough drug concentrations.

    • Collect the target tissue (e.g., liver, kidney, brain).

    • Analyze tissue lysates by Western blot or other methods for levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) to assess the extent of target inhibition.

Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER, etc.) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 ASK1_IN_6 This compound ASK1_IN_6->ASK1 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Response Cellular Responses (Inflammation, Apoptosis, Fibrosis) JNK->Response p38->Response

Caption: ASK1 signaling pathway and the point of intervention for this compound.

Experimental_Workflow DRF Dose-Range Finding (Determine MTD) Efficacy_Study Efficacy Study (Administer this compound) DRF->Efficacy_Study Monitoring In-Life Monitoring (Weight, Clinical Signs) Efficacy_Study->Monitoring Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Efficacy_Study->Blood_Collection Tissue_Collection Tissue Collection (Histopathology, PK/PD) Efficacy_Study->Tissue_Collection Analysis Data Analysis Monitoring->Analysis Blood_Collection->Analysis Tissue_Collection->Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Overcoming Poor Solubility of ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of ASK1-IN-6, a selective and orally active inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer for in vitro assays. What is the recommended solvent?

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[2] Here are several troubleshooting steps:

  • Lower the Final Concentration: Try working with a lower final concentration of this compound in your assay.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration below 1% is a general guideline, you may need to test even lower concentrations (e.g., 0.5% or 0.1%) to maintain solubility.

  • Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer to help maintain the solubility of the compound.

  • Sonication: After diluting the stock solution, briefly sonicate the final solution to help break down any small precipitates and improve dissolution.[2]

  • pH Adjustment: The solubility of some compounds is pH-dependent. If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values.[2]

Q3: How should I prepare this compound for in vivo animal studies?

A3: For in vivo oral administration, a common and effective formulation for this compound is a suspension in a vehicle composed of 10% DMSO and 90% corn oil. This formulation has been shown to achieve a solubility of at least 2.5 mg/mL. It is crucial to ensure the suspension is homogenous before each administration.

Quantitative Data: Solubility of this compound

Solvent/VehicleSolubilityNotes
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLSuitable for in vivo oral administration.
DMSOHigh (exact value not specified)Recommended for preparing high-concentration stock solutions.[1]
WaterInsolubleDirect dissolution in aqueous buffers is not recommended.[1]
EthanolInsolubleNot a suitable solvent for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is adapted from the formulation used in preclinical studies of this compound.

Materials:

  • This compound powder

  • DMSO (high purity, anhydrous)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to dissolve the compound. If necessary, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution.

  • Prepare the final formulation (10% DMSO / 90% Corn Oil):

    • In a sterile tube, add 9 volumes of corn oil. For example, to prepare 1 mL of the final formulation, add 900 µL of corn oil.

    • Add 1 volume of the 25 mg/mL this compound stock solution in DMSO. For the 1 mL example, add 100 µL of the stock solution.

    • This will result in a final this compound concentration of 2.5 mg/mL.

  • Homogenize the Suspension:

    • Vortex the mixture vigorously for several minutes to ensure a uniform suspension.

    • Visually inspect the suspension to ensure there are no large clumps of precipitate.

  • Administration:

    • Before each oral administration, vortex the suspension again to ensure homogeneity.

Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway stress Stress Stimuli (Oxidative Stress, ER Stress, etc.) ask1 ASK1 (MAP3K5) stress->ask1 activates mkk47 MKK4 / MKK7 ask1->mkk47 phosphorylates mkk36 MKK3 / MKK6 ask1->mkk36 phosphorylates jnk JNK mkk47->jnk phosphorylates p38 p38 mkk36->p38 phosphorylates apoptosis Apoptosis jnk->apoptosis inflammation Inflammation jnk->inflammation p38->apoptosis p38->inflammation ask1_in_6 This compound ask1_in_6->ask1 inhibits

Caption: The ASK1 signaling cascade and the inhibitory action of this compound.

Troubleshooting Workflow for Poor Solubility of this compound

Troubleshooting_Workflow start Start: Poor Solubility of this compound stock_solution Prepare Stock in 100% DMSO start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation success Solution is Clear - Proceed with Experiment precipitation->success No troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_dmso Optimize (Lower) Final DMSO % troubleshoot->optimize_dmso add_surfactant Add Surfactant (e.g., Tween-80) troubleshoot->add_surfactant sonicate Briefly Sonicate Final Solution troubleshoot->sonicate lower_conc->dilution optimize_dmso->dilution add_surfactant->dilution sonicate->dilution

Caption: A stepwise guide to resolving precipitation issues with this compound.

References

validating ASK1-IN-6 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of ASK1-IN-6 in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by various cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7, which in turn activate p38 and c-Jun N-terminal kinase (JNK), respectively.[2] This signaling cascade plays a crucial role in cellular responses like apoptosis, inflammation, and fibrosis.[3] this compound works by competitively binding to the ATP-binding site of ASK1, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[3]

Q2: What are the reported IC50 values for this compound?

A2: The reported potency of this compound is summarized in the table below.

Assay TypeIC50
Biochemical7 nM
Cellular25 nM

Q3: How can I confirm that this compound is active in my cell-based assay?

A3: The most common method to confirm the activity of this compound is to measure the phosphorylation status of its downstream targets, p38 and JNK, using Western blotting. A successful experiment will show a dose-dependent decrease in the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) in cells treated with this compound upon stimulation with a known ASK1 activator (e.g., H₂O₂, TNF-α).

Q4: Is it necessary to measure the phosphorylation of ASK1 (p-ASK1) directly?

A4: While measuring p-ASK1 (typically at Threonine 845) directly would be ideal, it is often challenging due to the low abundance of the protein and the transient nature of its phosphorylation. Therefore, assessing the phosphorylation of the more abundant downstream targets, p38 and JNK, is a widely accepted and reliable surrogate for determining ASK1 activity.[4]

Q5: What are potential off-target effects of this compound?

A5: While this compound is reported to be a selective inhibitor, like all small molecules, it may have off-target effects, especially at higher concentrations.[5] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize such effects.[6] Potential off-target effects can be investigated by screening against a panel of other kinases or by observing cellular phenotypes that are inconsistent with ASK1 inhibition. One study on a different ASK1 inhibitor, GS444217, noted that a higher concentration led to less inhibition of IL-6 production compared to a lower concentration, suggesting potential off-target effects at the higher dose.[5]

Experimental Protocols & Troubleshooting

Western Blotting to Validate this compound Activity

This protocol describes how to assess the inhibitory effect of this compound on the ASK1 signaling pathway by measuring the phosphorylation of p38 and JNK.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in a multi-well plate cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment inhibitor_pretreatment Pre-treat with this compound or vehicle cell_attachment->inhibitor_pretreatment stressor_stimulation Stimulate with an ASK1 activator (e.g., H2O2) inhibitor_pretreatment->stressor_stimulation cell_lysis Lyse cells and collect protein stressor_stimulation->cell_lysis protein_quantification Quantify protein concentration cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blot for p-p38, p-JNK, total p38, total JNK, and loading control sds_page->western_blot cell_viability_workflow cluster_prep_viability Cell Preparation cluster_treatment_viability Treatment cluster_assay_viability Assay seed_cells_96well Seed cells in a 96-well plate attach_overnight_96well Allow cells to attach overnight seed_cells_96well->attach_overnight_96well treat_inhibitor Treat with a range of this compound concentrations attach_overnight_96well->treat_inhibitor incubate_time Incubate for a defined period (e.g., 24, 48, 72 hours) treat_inhibitor->incubate_time add_reagent Add cell viability reagent (e.g., MTT, MTS, or resazurin) incubate_time->add_reagent incubate_reagent Incubate for the recommended time add_reagent->incubate_reagent read_plate Read absorbance/fluorescence on a plate reader incubate_reagent->read_plate ask1_pathway stress Cellular Stress (ROS, TNF-α, ER Stress) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 cellular_responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) jnk->cellular_responses p38->cellular_responses ask1_in_6 This compound ask1_in_6->ask1

References

Validation & Comparative

A Comparative Guide to ASK1-IN-6 and Other Known ASK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of apoptosis signal-regulating kinase 1 (ASK1) inhibitors is one of dynamic evolution. This guide provides an objective comparison of a newer entrant, ASK1-IN-6, with other well-characterized ASK1 inhibitors such as Selonsertib (GS-4997), GS-444217, and NQDI-1. The comparison focuses on quantitative performance data, supported by detailed experimental methodologies, to aid in the selection of the most appropriate compound for preclinical research.

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines.[3] Upon activation, ASK1 triggers downstream signaling cascades involving c-Jun N-terminal kinase (JNK) and p38 MAPK, which can lead to inflammation, apoptosis, and fibrosis.[2][3] Consequently, the inhibition of ASK1 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and fibrotic diseases.[2][4] This guide will delve into a comparative analysis of this compound and other prominent ASK1 inhibitors.

Quantitative Comparison of ASK1 Inhibitors

The potency of a kinase inhibitor is a primary determinant of its utility in research and potential for therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the available quantitative data for this compound and other selected ASK1 inhibitors.

InhibitorTypeBiochemical IC50 (nM)Cellular IC50 (nM)
This compound Selective, orally active, blood-brain barrier penetrant7[4]25[4]
Selonsertib (GS-4997) Orally bioavailable~5[5][6]Not specified
GS-444217 ATP-competitive2.87[1][7][8][9][10][11]Not specified
ASK1-IN-2 Orally active32.8[1][12][13][14][15][16]Not specified
NQDI-1 Selective3000 (Ki: 500)[17][18]Not specified

Note: The pIC50 of 8.3 for Selonsertib was converted to an approximate IC50 value of 5 nM.

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors' actions, it is crucial to visualize the ASK1 signaling pathway and the general workflow for their characterization.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER, etc.) ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Response p38->Response Inhibitor ASK1 Inhibitors (e.g., this compound) Inhibitor->ASK1 Inhibits Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Selectivity Profiling Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for p-JNK/p-p38) Determine Cellular Potency Kinase_Panel Kinase Panel Screening Assess selectivity against other kinases Inhibitor Test Compound (e.g., this compound) Inhibitor->Biochemical_Assay Inhibitor->Cell_Based_Assay Inhibitor->Kinase_Panel

References

A Researcher's Guide to Validating ASK1 Inhibitor Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of methodologies and data for assessing the performance of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with a focus on publicly disclosed compounds such as Selonsertib and GS-444217.

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the MAPK signaling cascade.[1] Activated by a variety of cellular stressors including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 initiates downstream signaling through p38 MAPK and c-Jun N-terminal Kinase (JNK).[2] This pathway is integral to cellular decisions on apoptosis, inflammation, and fibrosis.[1] Consequently, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and fibrotic conditions.[3]

The development of potent and effective ASK1 inhibitors is a key focus in drug discovery. However, a crucial challenge lies in ensuring the specificity and selectivity of these compounds.[4] Given the highly conserved nature of the ATP-binding pocket across the human kinome, the potential for off-target effects is substantial.[5] These off-target activities can lead to undesired side effects or confound experimental results, making rigorous validation of inhibitor specificity and selectivity paramount.

This guide provides an objective comparison of experimental methods used to validate the performance of ASK1 inhibitors. While the initial topic of interest was "ASK1-IN-6," no publicly available data could be found for a compound with this specific designation. Therefore, this guide will focus on general principles and utilize data from well-characterized, publicly disclosed ASK1 inhibitors, such as Selonsertib (GS-4997) and GS-444217, to illustrate the validation process.

The ASK1 Signaling Pathway

Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins like thioredoxin (Trx).[2] Upon exposure to stress signals, these inhibitory interactions are disrupted, leading to ASK1 oligomerization and autophosphorylation, resulting in its activation. Activated ASK1 then phosphorylates and activates MAP2K proteins (MKK3/6 and MKK4/7), which in turn activate the downstream p38 and JNK pathways, respectively, culminating in a cellular response.

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Regulation cluster_map2k MAP2K Activation cluster_mapk MAPK Activation cluster_response Cellular Response ROS Oxidative Stress (ROS) ASK1_active Active ASK1 (Phosphorylated) ROS->ASK1_active Activation ER_Stress ER Stress ER_Stress->ASK1_active Activation Cytokines Inflammatory Cytokines (e.g., TNFα) Cytokines->ASK1_active Activation Trx_inactive Thioredoxin (Trx) (Reduced) ASK1_inactive Inactive ASK1 Trx_inactive->ASK1_inactive Inhibition ASK1_inactive->ASK1_active Autophosphorylation MKK4_7 MKK4 / MKK7 ASK1_active->MKK4_7 Phosphorylation MKK3_6 MKK3 / MKK6 ASK1_active->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Inhibitor ASK1 Inhibitor Inhibitor->ASK1_active Inhibition

Figure 1. Simplified ASK1 signaling pathway under cellular stress.

Experimental Methodologies for Specificity and Selectivity Validation

A multi-faceted approach is essential for robustly characterizing a novel kinase inhibitor. This typically involves a combination of biochemical assays, cell-based target engagement assays, and downstream functional readouts.

Biochemical Kinase Assays

Biochemical assays are the first step in determining an inhibitor's potency (e.g., IC50) against the target kinase and its selectivity across the kinome.

  • Protocol: ADP-Glo™ Kinase Assay for ASK1 Activity

    • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT). Serially dilute the test inhibitor in the kinase buffer with DMSO.

    • Kinase Reaction: In a 384-well plate, add 1 µl of the inhibitor dilution, followed by 2 µl of a mix containing the ASK1 enzyme and its substrate (e.g., Myelin Basic Protein, MBP).

    • Initiation: Start the reaction by adding 2 µl of an ATP solution. The final reaction volume is 5 µl. Incubate for 60 minutes at room temperature.

    • Termination and ADP Detection: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus, the kinase activity. Calculate IC50 values from the dose-response curves.

  • Kinome-wide Selectivity Screening (e.g., KINOMEscan™): To assess selectivity, the inhibitor is tested against a large panel of kinases (often over 400). This is typically performed by specialized vendors. The output is often reported as the dissociation constant (Kd) or percent of control, allowing for the calculation of selectivity scores.

Cellular Target Engagement Assays

These assays confirm that the inhibitor binds to its intended target within the complex environment of a living cell.

  • Protocol: Cellular Thermal Shift Assay (CETSA®)

    • Cell Treatment: Culture cells (e.g., HEK293) to confluency. Treat the cells with the ASK1 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

    • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble ASK1 protein remaining at each temperature by Western Blot or ELISA. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm) compared to the vehicle control.

Downstream Signaling Pathway Analysis

This functional assay verifies that target engagement by the inhibitor leads to the expected biological effect, i.e., the inhibition of the downstream signaling cascade.

  • Protocol: Western Blot for Phospho-p38 and Phospho-JNK

    • Cell Culture and Treatment: Plate cells (e.g., HeLa or primary cells) and allow them to adhere. Pre-treat the cells with various concentrations of the ASK1 inhibitor for 1-2 hours.

    • Stimulation: Induce ASK1 activity by treating the cells with a stressor, such as H₂O₂ (e.g., 1 mM for 15-30 minutes) or TNFα.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A selective ASK1 inhibitor should reduce the levels of p-p38 and p-JNK in a dose-dependent manner without affecting the total protein levels.

A Typical Workflow for Inhibitor Validation

The validation of a potential ASK1 inhibitor follows a logical progression from initial biochemical characterization to cellular and functional confirmation.

Inhibitor_Validation_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Validation cluster_functional Functional Outcomes ic50 Determine IC50 against ASK1 (e.g., ADP-Glo Assay) kinome Kinome-wide Selectivity Screen (e.g., KINOMEscan) ic50->kinome Potent hits cetsa Confirm Target Engagement (CETSA) kinome->cetsa Selective hits western Assess Downstream Pathway Inhibition (Western Blot for p-p38/p-JNK) cetsa->western pheno Phenotypic Assays (e.g., Apoptosis, Cytokine Production) western->pheno Functionally active hits start Novel Compound start->ic50

Figure 2. General workflow for validating the specificity and selectivity of an ASK1 inhibitor.

Comparative Data for Selected ASK1 Inhibitors

While comprehensive, publicly available kinome-wide screening data is limited for many inhibitors, we can compile potency and key selectivity information from various sources to guide researchers.

Inhibitor Primary Target IC50 / pIC50 Known Off-Targets / Selectivity Profile Reference
Selonsertib (GS-4997) pIC50 = 8.3Described as a "highly selective" inhibitor. It has been noted to interact with ABC transporters ABCB1 and ABCG2, which can confer multidrug resistance.[4][6]
GS-444217 IC50 = 2.87 nMDescribed as a "potent, selective... and ATP-competitive inhibitor of ASK1".[7][7]
Compound 21 (CNS-penetrant) Biochemical IC50 = 138 nMProfiled against a panel of 468 kinases and found to be "moderately selective" with a selectivity score (S-score(10)) of 0.07.[8]

Note: The selectivity score (S-score) is a method to quantify selectivity, where a lower score indicates higher selectivity.

Conclusion

The rigorous validation of an ASK1 inhibitor's specificity and selectivity is a non-negotiable step in both basic research and drug development. Relying solely on a potent IC50 value against the primary target is insufficient. A combination of broad biochemical screening, confirmation of target engagement in a cellular context, and verification of downstream pathway modulation is required to build a robust profile of an inhibitor's performance. As demonstrated by the available data for compounds like Selonsertib and GS-444217, achieving high selectivity is a key objective. Researchers should critically evaluate the available data and, where necessary, perform their own validation experiments to ensure that their findings are directly attributable to the inhibition of ASK1.

References

Comparative Analysis of Selonsertib (GS-4997) Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the kinase selectivity of Selonsertib (GS-4997), a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). Due to the absence of publicly available information for a compound specifically named "ASK1-IN-6," this guide focuses on Selonsertib as a well-characterized and clinically evaluated ASK1 inhibitor.[1] Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target activities. This document summarizes the available data on Selonsertib's interaction with other kinases, details relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.

Selonsertib (GS-4997) Kinase Selectivity Profile

Selonsertib has been described as a highly selective and potent inhibitor of ASK1.[2][3] Biochemical assays have determined its half-maximal inhibitory concentration (IC50) and pIC50 against ASK1, indicating strong target engagement.

Table 1: Potency of Selonsertib against ASK1

ParameterValueAssay TypeReference
pIC508.3Not Specified[2][3]
IC503.2 nMNot Specified[4]
IC505.012 nMHTRF assay[2]

ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the MAPK signaling cascade. It is activated by various stress signals, including reactive oxygen species (ROS), and subsequently activates downstream kinases such as MKK4/7 and MKK3/6, leading to the activation of JNK and p38 MAPK, respectively. This pathway is implicated in cellular processes like apoptosis, inflammation, and fibrosis.

ASK1_Signaling_Pathway cluster_stress Stress Signals cluster_downstream Downstream Kinases cluster_mapk MAP Kinases cluster_cellular_response Cellular Responses ROS ROS ASK1 ASK1 (MAP3K5) ROS->ASK1 Cytokines Cytokines Cytokines->ASK1 ER_Stress ER Stress ER_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Selonsertib Selonsertib (GS-4997) Selonsertib->ASK1 Inhibits

Figure 1: Simplified ASK1 signaling pathway and the point of inhibition by Selonsertib.

Experimental Protocols for Kinase Inhibition Assays

The inhibitory activity of compounds like Selonsertib against various kinases is typically determined using in vitro biochemical assays. Below is a generalized protocol for a common type of kinase inhibition assay, the LanthaScreen™ Eu Kinase Binding Assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) method.

Objective: To determine the IC50 value of a test compound (e.g., Selonsertib) against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Europium (Eu)-labeled anti-tag antibody specific to the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test compound (Selonsertib) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_incubation 3. Incubation cluster_readout 4. Data Acquisition cluster_analysis 5. Data Analysis Compound_Dilution Serial Dilution of Selonsertib in DMSO Add_Compound Add Diluted Selonsertib to Plate Compound_Dilution->Add_Compound Kinase_Mix Preparation of Kinase/ Eu-Antibody Mixture Add_Kinase Add Kinase/ Eu-Antibody Mix Kinase_Mix->Add_Kinase Tracer_Prep Preparation of Tracer Solution Add_Tracer Add Tracer Solution Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate at Room Temperature (e.g., 1 hr) Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Data Plot % Inhibition vs. Log [Selonsertib] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: General experimental workflow for a TR-FRET based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Selonsertib in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.

  • Reagent Preparation:

    • Prepare a working solution of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare a working solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly:

    • Add the diluted Selonsertib or DMSO (for control wells) to the wells of a 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • The percentage of inhibition is calculated relative to the high (DMSO control) and low (no kinase or excess unlabeled ATP competitor) signal controls.

    • Plot the percentage of inhibition against the logarithm of the Selonsertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selonsertib (GS-4997) is a potent and reportedly highly selective inhibitor of ASK1. While specific quantitative data on its cross-reactivity with a broad panel of kinases is not publicly available, the provided information on its potency against ASK1 is a key indicator of its primary mechanism of action. The detailed experimental protocol for a kinase inhibition assay offers a framework for how such selectivity data can be generated. For researchers and drug developers, understanding both the on-target potency and the potential for off-target interactions is critical for the continued investigation and development of kinase inhibitors.

References

Efficacy of ASK1 Inhibition: A Comparative Analysis in Wild-Type versus ASK1 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition in wild-type cells versus ASK1 knockout cells. The data presented herein, derived from preclinical research, highlights the specific role of ASK1 in mediating cellular stress responses and the targeted effect of its inhibitors. While direct comparative data for a specific compound named "ASK1-IN-6" is not publicly available, this guide utilizes data from studies on other selective ASK1 inhibitors and ASK1 knockout models to illustrate the principles of on-target efficacy.

ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the MAPK signaling cascade.[1] It is activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] This signaling cascade ultimately leads to cellular responses such as apoptosis, inflammation, and fibrosis.[2][3]

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, Cytokines) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Response Apoptosis, Inflammation, Fibrosis JNK->Cellular_Response p38->Cellular_Response Experimental_Workflow Start Start Seed_Cells Seed Wild-Type and ASK1 Knockout Cells Start->Seed_Cells Treatment Treat with Vehicle or ASK1 Inhibitor Seed_Cells->Treatment Induce_Stress Induce Cellular Stress Treatment->Induce_Stress Endpoint_Analysis Endpoint Analysis Induce_Stress->Endpoint_Analysis Western_Blot Western Blot (p-JNK, p-p38) Endpoint_Analysis->Western_Blot Biochemical Viability_Assay Cell Viability/ Apoptosis Assay Endpoint_Analysis->Viability_Assay Functional Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on Inhibitor Specificity Data_Analysis->Conclusion

References

A Comprehensive Guide to the ASK1 Inhibitor GS-444217 (ASK1-IN-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Dysregulation of the ASK1 pathway has been implicated in a range of diseases, making it an attractive therapeutic target. This guide provides a detailed overview of the potent and selective ASK1 inhibitor, GS-444217. It is important to note that while the designation ASK1-IN-6 was specified, the predominant and formally recognized name for this compound in scientific literature and commercial sources is GS-444217, with ASK1-IN-1 also used as a synonym.[2][3] This guide will therefore focus on the extensive data available for GS-444217.

Mechanism of Action

GS-444217 is a potent, selective, and orally available ATP-competitive inhibitor of ASK1.[4][5] By binding to the ATP-binding site of ASK1, it prevents the autophosphorylation and subsequent activation of the kinase.[4] This, in turn, blocks the downstream signaling cascade that involves the phosphorylation of MKK3/6 and MKK4/7, and ultimately the activation of p38 and JNK MAP kinases.[4] The inhibition of these pathways mitigates cellular responses such as apoptosis, inflammation, and fibrosis.

Signaling Pathway

The following diagram illustrates the ASK1 signaling pathway and the point of inhibition by GS-444217.

ASK1_Pathway ASK1 Signaling Pathway and Inhibition by GS-444217 cluster_stress Cellular Stress cluster_ask1 ASK1 Complex cluster_downstream Downstream Signaling cluster_response Cellular Response Oxidative Stress Oxidative Stress ASK1_inactive Inactive ASK1 Oxidative Stress->ASK1_inactive ER Stress ER Stress ER Stress->ASK1_inactive Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1_inactive ASK1_active Active ASK1 ASK1_inactive->ASK1_active Phosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 GS444217 GS-444217 GS444217->ASK1_active Inhibition JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Caption: The ASK1 signaling pathway is activated by various cellular stressors, leading to the activation of downstream kinases and cellular responses. GS-444217 inhibits the active form of ASK1.

Quantitative Performance Data

The following tables summarize the key performance metrics of GS-444217 based on published experimental data.

Table 1: In Vitro Potency and Selectivity

ParameterValueAssay TypeReference
IC50 2.87 nMCell-free ASK1 kinase assay[4][5]
Selectivity Selective over 442 other kinasesKinomeScan at 1 µM[2]
Mechanism ATP-competitiveEnzyme kinetics[4]

Table 2: Cellular Activity

ParameterEffective ConcentrationCell LineAssay TypeReference
Inhibition of ASK1, MKK3/6, MKK4, p38, and JNK phosphorylation ≥ 0.3 µMHEK293T cells expressing human ASK1Western Blot[4]
Inhibition of cytokine production 1-25 µMHuman Microvascular Endothelial Cells (HMVECs)Cytokine Assay[6]

Table 3: In Vivo Efficacy

ParameterDoseAnimal ModelKey FindingsReference
Inhibition of ASK1, p38, and JNK activation in the kidney 30 mg/kgRat model of oxidative stressSignificant reduction in phosphorylation of target kinases[7]
In vivo EC50 for ASK1 pathway inhibition ~1.6 µMRodent kidneyCorrelation of plasma concentration with p-p38 inhibition[7]
Reduction of renal fibrosis and proteinuria 0.3% w/w in dietdb/db eNOS-/- mouse model of diabetic kidney diseaseAttenuation of disease progression[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize GS-444217.

In Vitro ASK1 Kinase Assay (IC50 Determination)

A common method for determining the potency of a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a frequently used platform.

Experimental Workflow:

Kinase_Assay_Workflow Workflow for In Vitro ASK1 Kinase Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Active ASK1 enzyme - ATP - Substrate (e.g., MBP) - GS-444217 dilutions Incubation Incubate ASK1, ATP, substrate, and GS-444217 at room temperature. Reagents->Incubation ADP_Glo Add ADP-Glo™ Reagent to deplete unused ATP. Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP. ADP_Glo->Kinase_Detection Luminescence Measure luminescence. Signal is proportional to ADP produced. Kinase_Detection->Luminescence IC50_Calc Plot luminescence vs. inhibitor concentration to calculate IC50. Luminescence->IC50_Calc

Caption: A generalized workflow for determining the IC50 of an ASK1 inhibitor using a luminescence-based kinase assay.

Protocol Details:

  • Reaction Setup: The kinase reaction is typically performed in a multi-well plate. Each well contains the active ASK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a buffered solution.

  • Inhibitor Addition: A serial dilution of GS-444217 is added to the wells to achieve a range of concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate by ASK1.

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.

  • Data Analysis: The luminescence is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Cell-Based Phosphorylation Assay

To assess the activity of GS-444217 in a cellular context, Western blotting is used to measure the phosphorylation status of ASK1 and its downstream targets.

Protocol Details:

  • Cell Culture and Treatment: A suitable cell line, such as HEK293T cells overexpressing human ASK1, is cultured. The cells are pre-treated with various concentrations of GS-444217 for a specified time.

  • Stimulation: The ASK1 pathway is activated by treating the cells with a stress-inducing agent (e.g., H2O2 or TNF-α).

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of ASK1, p38, and JNK. Total protein levels of these kinases are also measured as a loading control.

  • Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme, and the band intensities are quantified to determine the extent of phosphorylation inhibition.

In Vivo Efficacy in a Rodent Model of Kidney Disease

Animal models are essential for evaluating the therapeutic potential of a drug candidate. GS-444217 has been tested in models of diabetic kidney disease.

Protocol Details:

  • Animal Model: A relevant animal model, such as the db/db eNOS-/- mouse which develops pathology similar to human diabetic kidney disease, is used.[2]

  • Drug Administration: GS-444217 is administered to the animals, often formulated in their chow, for a specified duration.[2]

  • Endpoint Analysis: At the end of the study, various parameters are assessed to determine the effect of the treatment. These can include:

    • Biochemical analysis: Measurement of proteinuria and markers of renal function in urine and blood.

    • Histological analysis: Examination of kidney tissue sections for changes in fibrosis, inflammation, and cellular apoptosis.

    • Molecular analysis: Western blotting or immunohistochemistry of kidney lysates to measure the phosphorylation of ASK1 pathway proteins.

Conclusion

GS-444217 is a highly potent and selective inhibitor of ASK1 with demonstrated efficacy in both in vitro and in vivo models. Its ability to modulate the ASK1 signaling pathway highlights its potential as a therapeutic agent for diseases driven by oxidative stress, inflammation, and fibrosis. The comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic targeting of ASK1.

References

Confirming the On-Target Effects of ASK1-IN-6 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ASK1-IN-6 and other apoptosis signal-regulating kinase 1 (ASK1) inhibitors, with a focus on utilizing small interfering RNA (siRNA) to validate on-target effects. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate signaling pathways and workflows.

Introduction to ASK1 Inhibition

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key signaling molecule activated by various cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 triggers downstream signaling cascades, primarily through the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways play crucial roles in apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and nonalcoholic steatohepatitis (NASH).

Small molecule inhibitors targeting ASK1 have emerged as promising therapeutic agents. Verifying that the observed cellular effects of these inhibitors are a direct result of their interaction with ASK1 is critical. A widely accepted method for this validation is the use of siRNA to specifically silence the expression of the ASK1 gene (MAP3K5). If the phenotypic effects of the inhibitor are recapitulated by ASK1 siRNA, it provides strong evidence of on-target activity.

Comparison of ASK1 Inhibitors

Several small molecule inhibitors targeting ASK1 have been developed. This section compares this compound with other notable inhibitors based on their potency and selectivity.

InhibitorSynonym(s)Biochemical IC50 (nM)Cellular IC50 (nM)Selectivity ProfileKey Cellular Effects
This compound GS-4442172.87[1]25[2]Highly selective for ASK1.[3]Reduces oxidative stress-induced ASK1 signaling, inhibits acute renal tubular injury, and reduces inflammatory markers in the brain.[2][4]
Selonsertib GS-4997Not explicitly stated in provided abstracts, but is a selective ASK1 inhibitor.[5][6][7]Not explicitly stated in provided abstracts.Selective ASK1 inhibitor.[5][6][7]Reduces liver fibrosis and inflammation in NASH models.[6][8] However, Phase III trials in NASH did not meet primary endpoints.[7][9]
MSC2032964A 93[10]Not explicitly stated in provided abstracts.High selectivity for ASK1.[10]Attenuates neuroinflammation and demyelination in a mouse model of multiple sclerosis.[10]
NQDI-1 Not explicitly stated in provided abstracts.Not explicitly stated in provided abstracts.An identified inhibitor of ASK1.Attenuates acute ischemic renal injury.

Confirming On-Target Effects with siRNA

The core principle of using siRNA for target validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype resulting from the specific knockdown of the target protein. A successful confirmation will show a similar biological outcome, thereby attributing the inhibitor's effect to its intended target.

Experimental Workflow

The following diagram illustrates a typical workflow for confirming the on-target effects of an ASK1 inhibitor using siRNA.

G cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Analysis HeLa_cells HeLa Cells Control Control (Vehicle) HeLa_cells->Control Seed and Treat/Transfect ASK1_IN_6 This compound HeLa_cells->ASK1_IN_6 Seed and Treat/Transfect siRNA_Ctrl Control siRNA HeLa_cells->siRNA_Ctrl Seed and Treat/Transfect siRNA_ASK1 ASK1 siRNA HeLa_cells->siRNA_ASK1 Seed and Treat/Transfect RT_qPCR RT-qPCR (ASK1 mRNA) Control->RT_qPCR Harvest and Analyze Western_Blot Western Blot (p-JNK, Total JNK, ASK1) Control->Western_Blot Harvest and Analyze Phenotypic_Assay Phenotypic Assay (e.g., Apoptosis Assay) Control->Phenotypic_Assay Harvest and Analyze ASK1_IN_6->RT_qPCR Harvest and Analyze ASK1_IN_6->Western_Blot Harvest and Analyze ASK1_IN_6->Phenotypic_Assay Harvest and Analyze siRNA_Ctrl->RT_qPCR Harvest and Analyze siRNA_Ctrl->Western_Blot Harvest and Analyze siRNA_Ctrl->Phenotypic_Assay Harvest and Analyze siRNA_ASK1->RT_qPCR Harvest and Analyze siRNA_ASK1->Western_Blot Harvest and Analyze siRNA_ASK1->Phenotypic_Assay Harvest and Analyze

Caption: Experimental workflow for validating this compound on-target effects.

Experimental Protocols

siRNA Transfection of HeLa Cells

This protocol is adapted for a 6-well plate format.

Materials:

  • HeLa cells

  • ASK1 siRNA (and non-targeting control siRNA)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well, dilute 10-50 nM of siRNA into 100 µL of Opti-MEM™ I Medium. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the media from the cells and wash once with PBS. b. Add the 200 µL of siRNA-lipid complex to each well. c. Add 800 µL of complete growth medium to each well. d. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

RNA Extraction and RT-qPCR for ASK1 mRNA Levels

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for human ASK1 and a housekeeping gene (e.g., GAPDH)

Primer Sequences:

  • Human ASK1 (Forward): 5'-AGAGGCTTGCTGGCATAAACCC-3'[11]

  • Human ASK1 (Reverse): 5'-GCTGCTTTTCCGTAGCCTCTTG-3'[11]

  • Human GAPDH (Forward): 5'-TGCACCACCAACTGCTTAGC-3'[12]

  • Human GAPDH (Reverse): 5'-GGCATGGACTGTGGTCATGAG-3'[12]

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of your chosen kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Analyze the data using the ΔΔCt method to determine the relative expression of ASK1 mRNA, normalized to the housekeeping gene.

Western Blot for ASK1 and Phospho-JNK

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ASK1 (Thr845) (1:1000 dilution)[13]

    • Rabbit anti-ASK1 (total)

    • Rabbit anti-phospho-JNK (Thr183/Tyr185)

    • Rabbit anti-JNK (total)

    • Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Cell Lysis Buffer (RIPA):

  • 150 mM NaCl

  • 1% NP-40 or Triton X-100

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 50 mM Tris, pH 8.0

  • Add protease and phosphatase inhibitor cocktails immediately before use.

Procedure:

  • Protein Extraction: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells and transfer the lysate to a microfuge tube. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using a chemiluminescent substrate.

Signaling Pathway

The following diagram illustrates the ASK1 signaling pathway and the points of intervention for ASK1 inhibitors and siRNA.

G Stress Cellular Stress (ROS, ER Stress, etc.) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Response Apoptosis, Inflammation, Fibrosis JNK->Response p38->Response Inhibitor This compound Inhibitor->ASK1 Inhibits Activity siRNA ASK1 siRNA siRNA->ASK1 Reduces Expression

Caption: ASK1 signaling pathway and points of inhibition.

Conclusion

The combined use of potent and selective small molecule inhibitors like this compound and specific gene silencing with siRNA provides a robust methodology for validating the on-target effects of drug candidates. The experimental protocols and comparative data presented in this guide offer a framework for researchers to confidently assess the therapeutic potential of targeting the ASK1 signaling pathway. The convergence of phenotypic outcomes between pharmacological inhibition and genetic knockdown is a cornerstone of rigorous drug discovery and development.

References

ASK1-IN-6 vs. p38 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A strategic analysis of targeting upstream versus downstream nodes in the MAPK signaling cascade for therapeutic intervention.

In the landscape of drug discovery for inflammatory, neurodegenerative, and other stress-related diseases, the mitogen-activated protein kinase (MAPK) signaling pathways have been a focal point of intense research. Within this network, both Apoptosis Signal-Regulating Kinase 1 (ASK1) and p38 MAPK have emerged as critical therapeutic targets. This guide provides a detailed comparison of ASK1-IN-6, a representative ASK1 inhibitor, and prominent p38 inhibitors that have undergone significant preclinical and clinical evaluation. We delve into their mechanism of action, potency, selectivity, and the strategic implications of targeting different nodes of the same signaling cascade.

Mechanism of Action: A Tale of Upstream vs. Downstream Inhibition

The fundamental difference between this compound and p38 inhibitors lies in their position within the MAPK signaling cascade. ASK1, a member of the MAP3K family, acts as an upstream activator of both the p38 and c-Jun N-terminal kinase (JNK) pathways in response to various stress signals, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] In contrast, p38 MAPKs are serine/threonine kinases that function further downstream, mediating cellular responses such as inflammation, apoptosis, and cell differentiation.[3][4]

By inhibiting ASK1, this compound can theoretically block the activation of both the p38 and JNK pathways, offering a broader impact on stress-induced signaling.[1][5] Conversely, p38 inhibitors provide a more focused intervention by selectively blocking the activity of p38 kinases.[5][6]

ASK1_p38_Signaling_Pathway Stress Stress Stimuli (ROS, TNF-α, ER Stress) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK3_6 MKK3/6 (MAP2K) ASK1->MKK3_6 MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Responses_p38 Inflammation, Apoptosis, Cell Cycle Regulation p38->Cellular_Responses_p38 Cellular_Responses_JNK Apoptosis, Inflammation, Cell Proliferation JNK->Cellular_Responses_JNK ASK1_IN_6 This compound ASK1_IN_6->ASK1 p38_Inhibitors p38 Inhibitors p38_Inhibitors->p38

Figure 1: Simplified ASK1 and p38 signaling pathway with points of inhibition.

Potency and Selectivity: A Quantitative Comparison

The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity over other kinases. The following tables summarize the available biochemical and cellular potency data for this compound and several well-characterized p38 inhibitors.

Table 1: Biochemical Potency of this compound and Select p38 Inhibitors

CompoundPrimary TargetIC₅₀ (nM)Other Notable Targets (IC₅₀/Kᵢ/Kₐ in nM)
This compound ASK17 (biochemical)Data on broader kinase selectivity is limited.
VX-745 (Neflamapimod) p38α10p38β (220)[7][8]
BIRB-796 (Doramapimod) p38α38p38β (65), p38γ (200), p38δ (520), B-Raf (83), JNK2 (100)[4][9]
Ralimetinib (LY2228820) p38α / p38β5.3 / 3.2EGFR (significantly less potent but drives anticancer activity)[10][11]

Table 2: Cellular Potency of this compound and Select p38 Inhibitors

CompoundCellular AssayIC₅₀ (nM)
This compound ASK1 autophosphorylation25[12]
VX-745 (Neflamapimod) IL-1β and TNFα production in PBMCs45 and 51, respectively[8]
BIRB-796 (Doramapimod) LPS-induced TNFα production in human PBMCs21[13]
Ralimetinib (LY2228820) Phospho-MAPKAPK-2 (pMK2) in RAW 264.7 cells34.3[14]

Experimental Protocols

A comprehensive understanding of the quantitative data requires insight into the methodologies used for their generation. Below are summaries of typical experimental protocols for assessing inhibitor potency.

Biochemical Kinase Inhibition Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Biochemical_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (e.g., ASK1, p38α) - Substrate (e.g., MKK6, ATF2) - ATP - Test Compound (e.g., this compound) Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate IC₅₀) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a biochemical kinase inhibition assay.
  • Principle: The assay quantifies the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.

  • Typical Protocol (e.g., ADP-Glo™ Kinase Assay):

    • Reagent Preparation: Dilute recombinant active kinase (e.g., ASK1 or p38α), substrate (e.g., a generic substrate like myelin basic protein or a specific substrate like ATF2 for p38), and ATP to desired concentrations in kinase assay buffer.

    • Compound Addition: Serially dilute the test inhibitor in an appropriate solvent (e.g., DMSO) and add to the wells of a microplate.

    • Kinase Reaction: Add the kinase to the wells containing the inhibitor and pre-incubate. Initiate the reaction by adding the substrate and ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ assay, for instance, converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cellular Assays for Target Engagement and Downstream Signaling

These assays assess the ability of an inhibitor to engage its target within a cellular context and modulate downstream signaling events.

  • Principle: Cells are treated with a stimulus to activate the target pathway, followed by treatment with the inhibitor. The phosphorylation status of the target kinase or its downstream substrates is then measured.

  • Typical Protocol (e.g., Western Blotting):

    • Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa, or relevant primary cells) and grow to a suitable confluency. Pre-treat cells with various concentrations of the inhibitor for a specific duration. Stimulate the cells with an appropriate agonist (e.g., H₂O₂, TNF-α, or anisomycin) to activate the ASK1/p38 pathway.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ASK1, phospho-p38, phospho-MK2, phospho-HSP27).

    • Detection: Use a labeled secondary antibody and a suitable detection reagent (e.g., chemiluminescence) to visualize the protein bands.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Discussion and Future Perspectives

The choice between targeting an upstream kinase like ASK1 versus a downstream effector like p38 has significant therapeutic implications.

Advantages of Targeting ASK1:

  • Broader Impact: Inhibition of ASK1 can simultaneously block both p38 and JNK signaling, which may be beneficial in diseases where both pathways contribute to pathology.[1]

  • Potential for Overcoming Resistance: In scenarios where downstream signaling pathways have redundant activation mechanisms, targeting a common upstream node like ASK1 could be more effective.

  • Favorable Clinical Experience (to date): While the development of many p38 inhibitors has been hampered by toxicity and lack of efficacy in clinical trials, some ASK1 inhibitors have shown a more promising safety and efficacy profile in early human studies for certain indications.[15]

Advantages of Targeting p38:

  • Greater Specificity of Effect: For diseases where p38 is the primary driver of pathology and JNK signaling may have beneficial or benign roles, a selective p38 inhibitor would be preferable to avoid off-target effects associated with JNK inhibition.

  • More Mature Field: The extensive research on p38 inhibitors has led to a deep understanding of their structure-activity relationships and potential liabilities, which can inform the design of next-generation inhibitors.

Challenges and Considerations:

  • Selectivity: As with any kinase inhibitor, achieving high selectivity is crucial to minimize off-target effects. The selectivity profile of this compound against a broad panel of kinases is not as extensively published as those for many p38 inhibitors.

  • Clinical Translation: Despite the challenges, research into p38 inhibitors continues, with a focus on developing isoform-selective inhibitors and exploring new therapeutic areas. The clinical journey for ASK1 inhibitors is also ongoing, and their long-term efficacy and safety remain to be fully established.

References

ASK1-IN-6: A Comparative Guide to a Novel ASK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its activation under cellular stress, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals, triggers downstream pathways involving c-Jun N-terminal kinase (JNK) and p38 MAPK. This cascade plays a pivotal role in orchestrating cellular responses like apoptosis, inflammation, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

This guide provides a comparative analysis of ASK1-IN-6, a novel inhibitor of ASK1, in the context of other well-characterized ASK1 inhibitors. We will delve into its performance, supported by available experimental data, and provide insights into its potential applications in various cell types.

Performance Comparison of ASK1 Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Below is a summary of the reported biochemical and cellular IC50 values for this compound and a selection of other notable ASK1 inhibitors. It is important to note that direct comparative studies of these inhibitors in the same experimental settings are limited.

InhibitorType/ClassBiochemical IC50 (nM)Cellular IC50 (nM)Key Features
This compound Not specified725Selective, orally active, and blood-brain barrier penetrant.[1]
Selonsertib (GS-4997) ImidazopyridineNot specifiedNot specifiedOrally bioavailable; has been evaluated in clinical trials for NASH.
GS-444217 Triazolopyridine2.87Not specifiedHighly potent and selective ATP-competitive inhibitor.
MSC2032964A Pyrazolopyrimidine93Not specifiedOrally active.

Differential Effects of ASK1 Inhibition in Various Cell Types

The cellular context is paramount in determining the outcome of ASK1 inhibition. The effects on apoptosis and inflammation can vary significantly between different cell types due to the intricate network of signaling pathways at play.

Effects on Apoptosis
  • Cancer Cells: In lung cancer cell lines A549 and NCI-H1975, overexpression of ASK1 has been shown to impair cell proliferation and migration, suggesting a tumor-suppressive role. This effect was found to be independent of p38 activation and was mediated through the inactivation of the transcriptional co-activator TAZ.

  • Pancreatic β-cells: In MIN6 pancreatic β-cells, silencing of ASK1 offered partial protection from apoptosis induced by ER stress (thapsigargin) and lipotoxicity (palmitate). In isolated islets, ASK1 deficiency completely prevented cytokine-induced activation of pro-apoptotic caspases 3 and 7 in the short term.

  • Neuronal Cells: In neuronal cultures, ASK1 deficiency has been shown to provide significant protection against beta-amyloid-induced cell death, with the ASK1-JNK pathway being a primary effector of this process.[2]

Effects on Inflammation
  • Endothelial Cells: In human microvascular endothelial cells (HMVECs), ASK1 inhibition by GS-444217 and MSC2032964A reduced the production of pro-inflammatory cytokines following LPS stimulation. Interestingly, this effect was mediated through the inhibition of JNK phosphorylation, while p38 phosphorylation remained unaffected. This suggests a specific role for the ASK1-JNK axis in endothelial inflammation.

  • Macrophages: In macrophages, ASK1 is involved in the induction of inflammatory cytokines such as IL-6 in response to viral infection.[3]

  • Glial Cells: In a model of experimental autoimmune encephalomyelitis (EAE), ASK1 deficiency or inhibition with MSC2032964A attenuated neuroinflammation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Complex cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ER Stress ER Stress ER Stress->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 This compound This compound This compound->ASK1 Selonsertib Selonsertib Selonsertib->ASK1 GS-444217 GS-444217 GS-444217->ASK1 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Fig. 1: ASK1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Cell_Seeding Seed cells in appropriate culture plates Inhibitor_Treatment Treat cells with varying concentrations of this compound or other inhibitors Cell_Seeding->Inhibitor_Treatment Stress_Induction Induce cellular stress (e.g., H2O2, Tunicamycin, LPS) Inhibitor_Treatment->Stress_Induction Western_Blot Western Blot for p-ASK1, p-p38, p-JNK Stress_Induction->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Stress_Induction->Apoptosis_Assay Cytokine_Analysis Cytokine Analysis (e.g., ELISA, Luminex) Stress_Induction->Cytokine_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Stress_Induction->Cell_Viability_Assay

Fig. 2: General Experimental Workflow for Evaluating ASK1 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments used to characterize ASK1 inhibitors.

In Vitro Kinase Assay (Biochemical IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified ASK1 by 50%.

Materials:

  • Recombinant human ASK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., MKK6)

  • ASK1 inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the ASK1 inhibitor in DMSO.

  • Add the diluted inhibitor to the wells of a 384-well plate.

  • Add the ASK1 enzyme and substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for ASK1 Inhibition (Cellular IC50 Determination)

Objective: To measure the potency of an inhibitor in a cellular context by assessing its ability to block ASK1-mediated downstream signaling.

Materials:

  • A relevant cell line (e.g., HEK293T, U2OS)

  • Cell culture medium and supplements

  • ASK1 activator (e.g., H2O2, sorbitol)

  • ASK1 inhibitor (e.g., this compound)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the ASK1 inhibitor for a specified time (e.g., 1 hour).

  • Stimulate the cells with an ASK1 activator to induce downstream signaling.

  • Lyse the cells and collect the lysates.

  • Perform Western blotting to detect the levels of phosphorylated p38 or JNK.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to calculate the cellular IC50.

Cell Viability/Apoptosis Assay

Objective: To evaluate the effect of ASK1 inhibition on cell survival and apoptosis in response to a pro-apoptotic stimulus.

Materials:

  • A relevant cell line

  • Cell culture medium and supplements

  • Pro-apoptotic stimulus (e.g., TNF-α, staurosporine)

  • ASK1 inhibitor (e.g., this compound)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate.

  • Treat the cells with the ASK1 inhibitor at various concentrations.

  • Induce apoptosis by adding the pro-apoptotic stimulus.

  • Incubate for a specified time (e.g., 24-48 hours).

  • Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Conclusion

This compound is a potent, selective, and brain-penetrant inhibitor of ASK1 with promising therapeutic potential. While direct comparative data with other inhibitors in various cell types is still emerging, the available information suggests it is a valuable tool for investigating the role of ASK1 in health and disease. The differential effects of ASK1 inhibition observed across various cell lines underscore the importance of context-specific investigations. The experimental protocols outlined in this guide provide a framework for researchers to further characterize this compound and other novel ASK1 inhibitors, ultimately contributing to the development of new therapeutic strategies for a multitude of stress-related disorders.

References

Validating the Therapeutic Window of ASK1 Inhibition: A Comparative Guide to Selonsertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of selonsertib (GS-4997), a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), against other therapeutic strategies targeting the ASK1 signaling pathway. The objective is to facilitate an understanding of the therapeutic window of ASK1 inhibition by presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.

The Role of ASK1 in Disease Pathophysiology

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) pathway.[1][2] It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3][4][5] Under normal physiological conditions, ASK1 is kept in an inactive state by inhibitory proteins like thioredoxin (Trx).[1][4] However, upon exposure to stress signals, ASK1 becomes activated, initiating a signaling cascade that involves the phosphorylation of downstream kinases MKK4/7 and MKK3/6.[2][4][6] This in turn leads to the activation of c-Jun N-terminal kinases (JNKs) and p38 MAPKs, respectively.[2][3][4][6]

The sustained activation of the ASK1 pathway is implicated in the pathogenesis of numerous diseases by promoting apoptosis, inflammation, and fibrosis.[3][4][7] Consequently, inhibiting ASK1 has emerged as a promising therapeutic strategy for a range of conditions, including cardiovascular, neurodegenerative, and kidney diseases, as well as non-alcoholic steatohepatitis (NASH).[4][5][8]

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in response to cellular stress and its downstream signaling to JNK and p38 MAPKs.

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Complex cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress ASK1_active ASK1 (active) Oxidative Stress->ASK1_active ROS ER Stress ER Stress ER Stress->ASK1_active Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1_active Trx Thioredoxin (reduced) ASK1_inactive ASK1 (inactive) Trx->ASK1_inactive Inhibition ASK1_inactive->ASK1_active Activation MKK47 MKK4/7 ASK1_active->MKK47 Phosphorylation MKK36 MKK3/6 ASK1_active->MKK36 Phosphorylation JNK JNK MKK47->JNK Phosphorylation p38 p38 MKK36->p38 Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Therapeutic_Window_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_outcome Outcome InVitro In Vitro Potency & Selectivity InVivo_PK In Vivo Pharmacokinetics (PK) InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Disease Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox Phase1 Phase I (Safety & PK in Humans) Tox->Phase1 Phase2 Phase II (Dose-Ranging & Efficacy) Phase1->Phase2 MTC Maximum Tolerated Concentration (MTC) Phase1->MTC Phase3 Phase III (Confirmatory Efficacy & Safety) Phase2->Phase3 MEC Minimum Effective Concentration (MEC) Phase2->MEC TW Therapeutic Window MEC->TW MTC->TW

References

A Comparative In Vivo Efficacy Analysis: ASK1 Inhibition Versus Angiotensin-Converting Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors and the Angiotensin-Converting Enzyme (ACE) Inhibitor, Enalapril, for Therapeutic Intervention in Cardiovascular and Fibrotic Diseases.

Introduction

In the landscape of therapeutic strategies for cardiovascular and fibrotic diseases, two distinct pathways have garnered significant attention: the renin-angiotensin-aldosterone system (RAAS) and the apoptosis signal-regulating kinase 1 (ASK1) signaling cascade. Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, represents a cornerstone in the management of hypertension and heart failure by targeting the RAAS.[1][2] Concurrently, the inhibition of ASK1, a key mediator of cellular stress and inflammation, has emerged as a promising approach for a range of conditions, including cardiovascular, renal, and liver diseases.[3] This guide provides a comparative overview of the in vivo efficacy of representative ASK1 inhibitors, selonsertib (GS-4997) and GS-444217, with the established ACE inhibitor, enalapril. It is important to note that the initially specified "ASK1-IN-6" does not correspond to a publicly documented ASK1 inhibitor; therefore, this comparison utilizes data from well-characterized inhibitors of the same class.

Mechanism of Action: A Tale of Two Pathways

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1]

ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is activated by various stress signals, including reactive oxygen species (ROS), inflammatory cytokines, and endoplasmic reticulum stress.[4][5] Activated ASK1 subsequently activates downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in apoptosis, inflammation, and fibrosis.[4][5] ASK1 inhibitors, such as selonsertib and GS-444217, are ATP-competitive small molecules that block the kinase activity of ASK1, thereby mitigating these downstream pathological effects.

cluster_0 ASK1 Signaling Pathway Stress Signals Stress Signals ASK1 ASK1 Stress Signals->ASK1 p38/JNK Activation p38/JNK Activation ASK1->p38/JNK Activation ASK1 Inhibitors (Selonsertib, GS-444217) ASK1 Inhibitors (Selonsertib, GS-444217) ASK1 Inhibitors (Selonsertib, GS-444217)->ASK1 Apoptosis, Inflammation, Fibrosis Apoptosis, Inflammation, Fibrosis p38/JNK Activation->Apoptosis, Inflammation, Fibrosis

Figure 1: Simplified ASK1 Signaling Pathway and Point of Inhibition.

cluster_1 Enalapril Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Enalapril (Enalaprilat) Enalapril (Enalaprilat) Enalapril (Enalaprilat)->ACE Vasoconstriction, Aldosterone Release Vasoconstriction, Aldosterone Release Angiotensin II->Vasoconstriction, Aldosterone Release

Figure 2: Enalapril's Role in the Renin-Angiotensin System.

Quantitative In Vivo Efficacy Comparison

The following tables summarize key in vivo efficacy data for representative ASK1 inhibitors and enalapril across various preclinical and clinical models.

Table 1: In Vivo Efficacy of ASK1 Inhibitors

CompoundDisease ModelSpeciesDoseKey FindingsReference
Selonsertib (GS-4997) Nonalcoholic Steatohepatitis (NASH) with F2-F3 FibrosisHuman6 mg or 18 mg dailyReduction in fibrosis stage in 30% (6mg) and 43% (18mg) of patients after 24 weeks.[5][6]
GS-444217 Diabetic Kidney Disease (db/db eNOS-/- mice)Mouse0.2% in chowReduced glomerular scarring, podocyte death, and renal fibrosis; preserved glomerular filtration rate.
GS-444217 Monocrotaline-induced Pulmonary Arterial HypertensionMouse0.2% in chowReduced pulmonary pressure and right ventricle hypertrophy.
Unnamed ASK1 Inhibitor Human Tau Transgenic (Tg4510) Mouse Model (Neuroinflammation)Mouse3, 10, and 30 mg/kg, BID/PO for 4 daysRobust reduction of inflammatory markers (e.g., IL-1β) in the cortex.

Table 2: In Vivo Efficacy of Enalapril

CompoundDisease ModelSpeciesDoseKey FindingsReference
Enalapril Essential HypertensionHuman10-40 mg daily~70% of patients respond with a ≥10 mmHg decrease in diastolic blood pressure.[1]
Enalapril Congestive Heart FailureHuman5 mg twice dailySignificant improvement in functional class and exercise duration.[4]
Enalapril Spontaneously Hypertensive Rat (SHR)Rat25-30 mg/kg/day in drinking waterSignificant reduction in systolic blood pressure.[1]
Enalapril Chronic Heart FailureHuman5 mg twice dailyReduced left ventricular dimensions and increased left ventricular shortening fraction.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for assessing the efficacy of ASK1 inhibitors and enalapril.

ASK1 Inhibitor In Vivo Efficacy Protocol (NASH Model)

Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment NASH with F2/F3 Fibrosis Randomization Randomization Baseline Assessment->Randomization Liver Biopsy, MRE, MRI-PDFF Treatment Arm 1 Treatment Arm 1 Randomization->Treatment Arm 1 Treatment Arm 2 Treatment Arm 2 Randomization->Treatment Arm 2 Treatment Arm 3 Treatment Arm 3 Randomization->Treatment Arm 3 Treatment Arm 1 (Selonsertib 6mg) Treatment Arm 1 (Selonsertib 6mg) Treatment Arm 2 (Selonsertib 18mg) Treatment Arm 2 (Selonsertib 18mg) Treatment Arm 3 (Placebo/Control) Treatment Arm 3 (Placebo/Control) 24-Week Treatment Period 24-Week Treatment Period End-of-Treatment Assessment End-of-Treatment Assessment 24-Week Treatment Period->End-of-Treatment Assessment Paired Liver Biopsy Data Analysis Data Analysis End-of-Treatment Assessment->Data Analysis Fibrosis Stage Change Treatment Arm 1->24-Week Treatment Period Treatment Arm 2->24-Week Treatment Period Treatment Arm 3->24-Week Treatment Period

Figure 3: Clinical Trial Workflow for Selonsertib in NASH.

Protocol Details:

  • Study Design: A multicenter, open-label, randomized phase 2 trial.[6]

  • Patient Population: Patients with a liver biopsy-confirmed diagnosis of NASH, stage 2 or 3 fibrosis, and a nonalcoholic fatty liver disease activity score (NAS) of 5 or higher.[6]

  • Treatment Groups: Patients were randomized to receive 24 weeks of treatment with selonsertib (6 mg or 18 mg orally once daily) or a control group.[6]

  • Efficacy Endpoints: The primary endpoint was the proportion of patients with a one or more stage reduction in fibrosis as assessed by paired liver biopsies.[5][6] Secondary endpoints included changes in liver stiffness (measured by magnetic resonance elastography), liver fat content (measured by MRI-proton density fat fraction), and serum biomarkers of apoptosis and necrosis.[5]

Enalapril In Vivo Efficacy Protocol (Spontaneously Hypertensive Rat Model)

Animal Selection Animal Selection Group Allocation Group Allocation Animal Selection->Group Allocation Spontaneously Hypertensive Rats (SHR) Treatment Group (Enalapril) Treatment Group (Enalapril) Group Allocation->Treatment Group (Enalapril) Control Group (Vehicle) Control Group (Vehicle) Group Allocation->Control Group (Vehicle) Treatment Period (4 to 20 weeks of age) Treatment Period (4 to 20 weeks of age) Treatment Group (Enalapril)->Treatment Period (4 to 20 weeks of age) Control Group (Vehicle)->Treatment Period (4 to 20 weeks of age) Blood Pressure Measurement Blood Pressure Measurement Treatment Period (4 to 20 weeks of age)->Blood Pressure Measurement Tail-cuff method, weekly Terminal Euthanasia and Tissue Collection Terminal Euthanasia and Tissue Collection Blood Pressure Measurement->Terminal Euthanasia and Tissue Collection At 21 and 35 weeks Data Analysis Data Analysis Terminal Euthanasia and Tissue Collection->Data Analysis LV weight, cardiovascular structural properties

Figure 4: Preclinical Study Workflow for Enalapril in SHR.

Protocol Details:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as controls.[1]

  • Treatment: Enalapril maleate was administered in the drinking water at a dose of 25 to 30 mg/kg per day from 4 to 20 weeks of age.[1]

  • Measurements: Systolic blood pressure was measured weekly using the tail-cuff method.[1] At the end of the study, animals were euthanized, and hearts were excised to determine left ventricular weight and other cardiovascular structural properties.[1]

  • Statistical Analysis: Comparisons of blood pressure and structural parameters were made between the enalapril-treated and control groups.

Conclusion

Enalapril and ASK1 inhibitors represent two distinct yet potentially complementary therapeutic approaches. Enalapril is a well-established and effective treatment for hypertension and heart failure, primarily through its action on the RAAS. ASK1 inhibitors, while still under investigation for various indications, show promise in mitigating cellular stress, inflammation, and fibrosis, which are underlying pathological processes in many cardiovascular and metabolic diseases. The in vivo data presented here highlight the different but significant therapeutic potential of both classes of drugs. Direct comparative in vivo studies would be invaluable to fully elucidate the relative and combined efficacy of these agents in specific disease contexts. Researchers and drug development professionals should consider the distinct mechanisms and demonstrated in vivo effects when designing future studies and therapeutic strategies.

References

Unlocking Synergistic Potential: A Comparative Guide to ASK1 Inhibitor Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical therapeutic target in a range of diseases characterized by stress-induced inflammation and fibrosis. As a key upstream regulator of the p38 and JNK signaling pathways, its inhibition offers a promising strategy to mitigate cellular damage. While ASK1 inhibitors have shown therapeutic promise as monotherapies, their true potential may lie in synergistic combinations with other targeted agents. This guide provides a comparative overview of the preclinical and clinical evidence for the synergistic effects of two prominent ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217, when combined with other drugs.

ASK1 Signaling Pathway Under Stress

Under cellular stress conditions, such as the presence of reactive oxygen species (ROS), an inhibitory protein called thioredoxin (Trx) dissociates from ASK1. This dissociation triggers the autophosphorylation and activation of ASK1, initiating a downstream signaling cascade. Activated ASK1 phosphorylates and activates MAP kinase kinases (MKKs) 4/7 and 3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively. The activation of these pathways ultimately leads to cellular responses such as apoptosis, inflammation, and fibrosis. ASK1 inhibitors work by blocking the kinase activity of ASK1, thereby preventing the activation of this downstream cascade.

ASK1_Signaling_Pathway stress Cellular Stress (e.g., ROS) ask1_inactive Inactive ASK1 stress->ask1_inactive dissociates Trx trx Thioredoxin (Trx) trx->ask1_inactive Inhibits ask1_active Active ASK1 ask1_inactive->ask1_active Autophosphorylation mkk47 MKK4/7 ask1_active->mkk47 mkk36 MKK3/6 ask1_active->mkk36 jnk JNK mkk47->jnk p38 p38 MAPK mkk36->p38 response Apoptosis, Inflammation, Fibrosis jnk->response p38->response inhibitor ASK1 Inhibitor (e.g., Selonsertib, GS-444217) inhibitor->ask1_active Inhibits

Caption: Simplified ASK1 signaling pathway under cellular stress and the point of intervention for ASK1 inhibitors.

Comparative Analysis of ASK1 Inhibitor Combination Therapies

The following tables summarize the key findings from preclinical and clinical studies investigating the synergistic effects of Selonsertib and GS-444217 in combination with other therapeutic agents.

Table 1: Selonsertib (GS-4997) in Combination with Simtuzumab for Nonalcoholic Steatohepatitis (NASH)
ParameterSelonsertib (18 mg) + SimtuzumabSelonsertib (18 mg) MonotherapySimtuzumab Monotherapy
Drug Target ASK1 and LOXL2ASK1LOXL2
Indication Nonalcoholic Steatohepatitis (NASH) with F2-F3 FibrosisNonalcoholic Steatohepatitis (NASH) with F2-F3 FibrosisNonalcoholic Steatohepatitis (NASH) with F2-F3 Fibrosis
Study Phase Phase 2 Clinical TrialPhase 2 Clinical TrialPhase 2 Clinical Trial
Primary Efficacy Endpoint Improvement in Liver Fibrosis by ≥1 StageImprovement in Liver Fibrosis by ≥1 StageImprovement in Liver Fibrosis by ≥1 Stage
Results 30% of patients showed fibrosis improvement.[1]43% of patients showed fibrosis improvement.[1]20% of patients showed fibrosis improvement.[1]
Progression to Cirrhosis 7% of patients.[1]3% of patients (1 patient).[1][2]20% of patients.[1][2]

Note: Data is from a Phase 2 open-label trial in patients with NASH and moderate to severe liver fibrosis.[2][3][4] The study concluded that no significant differences were observed between the combination therapy and selonsertib monotherapy.[4]

Table 2: GS-444217 in Combination with Enalapril for Diabetic Kidney Disease (Preclinical)
ParameterGS-444217 + EnalaprilGS-444217 MonotherapyEnalapril Monotherapy
Drug Target ASK1 and Angiotensin-Converting Enzyme (ACE)ASK1Angiotensin-Converting Enzyme (ACE)
Indication Diabetic Kidney DiseaseDiabetic Kidney DiseaseDiabetic Kidney Disease
Model System Rodent models of kidney injury and fibrosisRodent models of kidney injury and fibrosisRodent models of kidney injury and fibrosis
Key Findings Greater reduction in proteinuria and regression of glomerulosclerosis compared to monotherapy.Reduced progressive inflammation and fibrosis in the kidney and halted the decline of glomerular filtration rate.Standard of care for reducing proteinuria.

Note: This data is based on preclinical studies in rodent models. The combination of GS-444217 with an ACE inhibitor showed enhanced therapeutic effects.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Assessment of Liver Fibrosis in NASH Clinical Trial (Selonsertib)

Study Design: A multicenter, open-label Phase 2 trial was conducted in patients with a confirmed diagnosis of NASH and stage 2 or 3 liver fibrosis.[3] Patients were randomized to receive selonsertib alone, simtuzumab alone, or a combination of both for 24 weeks.[2][3]

Biopsy Analysis: Liver biopsies were obtained at baseline and at week 24. The primary endpoint was the histological improvement in fibrosis by at least one stage according to the NASH Clinical Research Network (CRN) scoring system, without worsening of NASH.[2][3] A central pathologist, blinded to the treatment group, evaluated the biopsies.[2]

Imaging: Liver stiffness was measured by magnetic resonance elastography (MRE), and liver fat content was assessed using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[4]

NASH_Trial_Workflow patient Patient with NASH & F2-F3 Fibrosis randomization Randomization patient->randomization selonsertib Selonsertib randomization->selonsertib simtuzumab Simtuzumab randomization->simtuzumab combination Selonsertib + Simtuzumab randomization->combination treatment 24-Week Treatment selonsertib->treatment simtuzumab->treatment combination->treatment biopsy Liver Biopsy (Baseline & Week 24) treatment->biopsy imaging MRE & MRI-PDFF (Baseline & Week 24) treatment->imaging analysis Histological & Imaging Analysis biopsy->analysis imaging->analysis

Caption: Experimental workflow for the Phase 2 clinical trial of selonsertib in NASH.
Evaluation of Renal Function in Preclinical Kidney Disease Models (GS-444217)

Animal Models: Rodent models of diabetic kidney disease were utilized to assess the in vivo efficacy of GS-444217.[5] These models were designed to replicate the key pathological features of human diabetic nephropathy, including progressive inflammation, fibrosis, and a decline in glomerular filtration rate.[5]

Drug Administration: GS-444217 was administered to the animals, and its effects were compared to a control group and a group receiving an ACE inhibitor (enalapril). A combination group receiving both GS-444217 and enalapril was also included.

Efficacy Assessment: The therapeutic efficacy was evaluated by measuring changes in proteinuria, a key indicator of kidney damage. Histological analysis of kidney tissue was performed to assess the degree of glomerulosclerosis, inflammation, and fibrosis. The glomerular filtration rate was also monitored to evaluate overall kidney function.[5]

Conclusion

The available data, though limited for some combinations, suggests that targeting the ASK1 pathway in conjunction with other relevant molecular targets can offer enhanced therapeutic benefits. In the case of NASH, while the combination of selonsertib and simtuzumab did not show a clear synergistic effect on fibrosis improvement over selonsertib monotherapy in the initial Phase 2 trial, the study provided valuable insights into the complexity of treating fibrotic diseases.[1][4] In contrast, preclinical data for GS-444217 in combination with an ACE inhibitor for diabetic kidney disease demonstrated a promising synergistic effect, warranting further investigation.[5] These findings underscore the importance of rationally designed combination therapies and highlight the need for further research to identify the most effective synergistic partners for ASK1 inhibitors across various disease indications. Researchers are encouraged to consider the underlying disease mechanisms to select combination agents that target complementary pathways, potentially leading to more profound and durable clinical responses.

References

Independent Verification of ASK1-IN-6's Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of ASK1-IN-6 against other known inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies in areas such as neurodegenerative diseases, inflammation, and fibrosis.

Introduction to ASK1 Inhibition

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1] These pathways are activated in response to various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Dysregulation of the ASK1 signaling cascade has been implicated in the pathogenesis of numerous diseases, making it an attractive therapeutic target. The development of small molecule inhibitors targeting ASK1 is an active area of research aimed at mitigating the downstream effects of ASK1 activation, such as apoptosis, inflammation, and fibrosis.[1]

Comparative Inhibitory Activity

The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or cellular process by 50%. The following table summarizes the reported biochemical and cellular IC50 values for this compound and a selection of other commercially available ASK1 inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ, which can influence the absolute IC50 values.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Notes
This compound 7[2]25[2]Selective, orally active, and blood-brain barrier penetrant.[2]
ASK1-IN-121[2]138[2]CNS-penetrant.[2]
ASK1-IN-232.8[2]Not ReportedPotent and orally active.[2]
ASK1-IN-333.8[2]Not ReportedAlso inhibits several cell cycle regulating kinases.[2]
ASK1-IN-4200[2]Not ReportedInteracts with the ATP-binding site of ASK1.[2]
ASK1-IN-81.8[2]Not ReportedOrally active.[2]
Selonsertib (GS-4997)Not ReportedNot ReportedExtensively studied in clinical trials for various diseases.[3]
GS-4442172.87Not ReportedSelective ATP-competitive inhibitor.
MSC2032964A93[4]Not ReportedOrally bioavailable and brain permeable.[4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the ASK1 signaling pathway and a general workflow for an in vitro kinase inhibition assay.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, TNFα) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Downstream Downstream Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Downstream p38->Downstream Inhibitor ASK1 Inhibitors (e.g., this compound) Inhibitor->ASK1 Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - ASK1 Enzyme - Substrate (e.g., MBP) - ATP - Assay Buffer Start->Prepare AddInhibitor Add varying concentrations of ASK1 inhibitor (e.g., this compound) Prepare->AddInhibitor Initiate Initiate Kinase Reaction (Add ATP) AddInhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction and Deplete remaining ATP Incubate->Terminate Detect Detect Signal (e.g., Luminescence for ADP-Glo™) Terminate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in groundbreaking research and development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, ASK1-IN-6. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Disclaimer: This document provides general guidance based on standard laboratory practices for chemical waste disposal. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and preparation for the disposal of this compound, particularly in its powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and its associated waste must follow a systematic approach to minimize risks and ensure environmental protection.

  • Segregation of Waste:

    • Properly segregate waste containing this compound from other laboratory waste streams.[1][2][3]

    • Use designated, clearly labeled hazardous waste containers that are compatible with the chemical and any solvents used.[3]

    • Do not mix incompatible waste types. For instance, organic solvent waste should be collected separately from aqueous waste.[1][3]

  • Disposal of Unused or Expired this compound (Solid):

    • Unused or expired solid this compound should be disposed of in its original container if possible, ensuring the label is intact and legible.[3]

    • If the original container is not available, transfer the solid waste to a suitable, sealed, and clearly labeled hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard warnings.

  • Disposal of this compound Solutions:

    • Solutions of this compound, typically prepared in solvents like Dimethyl Sulfoxide (DMSO)[4][5][6][7][8], should be collected as liquid hazardous waste.

    • Collect all solutions in a designated, leak-proof, and sealed container.

    • The waste container must be clearly labeled with the contents, including the chemical name ("this compound") and the solvent(s) used (e.g., "this compound in DMSO").

    • Never dispose of this compound solutions down the drain.[2][9]

  • Disposal of Contaminated Labware:

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for incineration.[2]

    • Glassware: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent.[3][10] The first rinsate must be collected as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.[10] After rinsing, the glassware can typically be disposed of in a designated glass waste container.

    • Consumables: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.

  • Storage of Hazardous Waste:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1]

    • Ensure containers are kept closed except when adding waste.[3][9]

    • Store containers in secondary containment to prevent spills from reaching drains.[9]

    • Arrange for the timely collection of full waste containers by your institution's hazardous waste management service.[1]

Experimental Protocols Referenced

While specific experimental protocols for this compound disposal are not publicly available, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste.[1][2][3][9][10] The principle of triple rinsing empty containers is a standard practice to ensure that residual hazardous material is properly managed.[3][10]

Quantitative Data Summary

There is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. For permissible exposure limits and other quantitative safety data, refer to the manufacturer's Safety Data Sheet (SDS).

ParameterValueSource
Permissible Exposure Limit (PEL)Not AvailableConsult SDS
Waste Concentration LimitsNot AvailableConsult Institutional EHS

Diagrams and Workflows

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Disposition start Generate this compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_sharp Sharps? start->is_sharp is_consumable Consumable? start->is_consumable solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Dispose in Sharps Container is_sharp->sharps_waste Yes consumable_waste Collect in Labeled Solid Hazardous Waste Container is_consumable->consumable_waste Yes final_disposal Arrange for Pickup by EHS/Hazardous Waste Service solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal consumable_waste->final_disposal

Caption: Decision workflow for this compound waste segregation.

G cluster_0 Initial State cluster_1 Decontamination Process cluster_2 Waste Collection start Contaminated Glassware rinse1 Rinse 1 with Suitable Solvent start->rinse1 rinse2 Rinse 2 rinse1->rinse2 collect_rinsate Collect as Hazardous Liquid Waste rinse1->collect_rinsate rinse3 Rinse 3 rinse2->rinse3 drain_disposal Dispose Down Drain (with copious water, if permitted) rinse2->drain_disposal rinse3->drain_disposal glass_disposal Dispose in Glass Waste Container rinse3->glass_disposal

Caption: Triple rinse procedure for contaminated glassware.

References

Essential Safety and Operational Guidance for Handling ASK1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the selective ASK1 inhibitor, ASK1-IN-6, adherence to strict safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following table summarizes the necessary PPE.

Protection TypeRequired Equipment
Eye Protection Chemical safety goggles or a face shield
Hand Protection Nitrile or other chemically resistant gloves
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating solutions. Use in a well-ventilated area or under a chemical fume hood.
Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised.
Foot Protection Closed-toe shoes are mandatory in the laboratory.

Safe Handling and Storage

This compound is a potent, selective, and orally active inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), with a biochemical IC50 of 7 nM and a cellular IC50 of 25 nM.[1] Due to its potency, careful handling is necessary to avoid accidental exposure.

Operational Plan:

  • Preparation of Stock Solutions:

    • Before handling, ensure all required PPE is correctly worn.

    • Weigh the powdered compound in a chemical fume hood to prevent inhalation of dust.

    • Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO.[1] For in vivo experiments, further dilution in vehicles like corn oil may be necessary.[1]

    • Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

  • Storage:

    • Store the solid compound and stock solutions at appropriate temperatures to maintain stability.

    • Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Disposal Plan:

All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Kinase Assay:

The following diagram illustrates a typical workflow for an in vitro experiment to assess the inhibitory activity of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_compound Prepare this compound dilutions incubation Incubate ASK1, this compound, and substrate prep_compound->incubation prep_enzyme Prepare active ASK1 enzyme prep_enzyme->incubation prep_substrate Prepare substrate (e.g., MKK6) and ATP prep_substrate->incubation start_reaction Initiate reaction with ATP incubation->start_reaction stop_reaction Stop reaction start_reaction->stop_reaction detection Detect phosphorylation (e.g., antibody-based) stop_reaction->detection data_analysis Analyze data and calculate IC50 detection->data_analysis

In vitro kinase assay workflow.

ASK1 Signaling Pathway:

ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses.[2][3] The diagram below outlines the core ASK1 signaling pathway.

G stress Cellular Stress (e.g., Oxidative Stress, TNFα, LPS) trx Thioredoxin (Trx) (Reduced) stress->trx oxidizes ask1_inactive Inactive ASK1 trx->ask1_inactive dissociates from ask1_active Active ASK1 ask1_inactive->ask1_active autophosphorylation mkk47 MKK4/7 ask1_active->mkk47 phosphorylates mkk36 MKK3/6 ask1_active->mkk36 phosphorylates jnk JNK mkk47->jnk phosphorylates p38 p38 mkk36->p38 phosphorylates response Cellular Responses (Apoptosis, Inflammation, etc.) jnk->response p38->response ask1_in_6 This compound ask1_in_6->ask1_active inhibits

ASK1 signaling pathway and point of inhibition.

Under normal conditions, ASK1 is kept in an inactive state through binding with reduced thioredoxin (Trx).[3] Upon exposure to cellular stressors such as reactive oxygen species (ROS), TNFα, or LPS, Trx is oxidized and dissociates from ASK1.[3] This allows ASK1 to autophosphorylate and become active, subsequently activating downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively.[3] This cascade ultimately leads to various cellular responses, including apoptosis and inflammation.[3] this compound exerts its effect by directly inhibiting the active form of ASK1, thereby blocking the downstream signaling cascade.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。